molecular formula C11H12ClFN2 B15616823 Ro60-0175 CAS No. 169675-08-5

Ro60-0175

カタログ番号: B15616823
CAS番号: 169675-08-5
分子量: 226.68 g/mol
InChIキー: XJJZQXUGLLXTHO-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a 1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine that has S configuration. A selective agonist for both the 5-hydroxytryptamine 2B (5-HT2B) and 5-hydroxytryptamine 2C (5-HT2C)serotonin receptor subtypes, commonly used as fumarate salt. It has a role as a 5-hydroxytryptamine 2B receptor agonist and a 5-hydroxytryptamine 2C receptor agonist.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

169675-08-5

分子式

C11H12ClFN2

分子量

226.68 g/mol

IUPAC名

(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine

InChI

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1

InChIキー

XJJZQXUGLLXTHO-ZETCQYMHSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, a potent and selective serotonin (B10506) receptor agonist, has been a valuable pharmacological tool for elucidating the complex roles of the 5-HT₂ receptor family in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, downstream signaling cascades, and its influence on neuronal circuits and behavior. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear and concise understanding of the underlying processes.

Molecular Profile and Receptor Binding Affinity

This compound, chemically known as (S)-2-(6-Chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, is a selective agonist for the serotonin 5-HT₂ receptor family, with a preference for the 5-HT₂C subtype.[1] Its binding affinity and functional activity have been characterized across various in vitro systems.

Table 1: Receptor Binding Affinities (Ki) of this compound
Receptor SubtypeKi (nM)SpeciesAssay ConditionsReference
Human 5-HT₂C1HumanRadioligand binding assay[2]
Human 5-HT₂A32HumanRadioligand binding assay[2]
Human 5-HT₂BNot consistently available--[3]
Human 5-HT₁A≥1,995HumanRadioligand binding assay[2]
Human 5-HT₁D≥1,995HumanRadioligand binding assay[2]
Rat 5-HT₁B≥1,995RatRadioligand binding assay[2]
Human 5-HT₆≥1,995HumanRadioligand binding assay[2]
Human 5-HT₇≥1,995HumanRadioligand binding assay[2]
Rat 5-HT₃≥1,995RatRadioligand binding assay[2]
Guinea Pig 5-HT₄≥1,995Guinea PigRadioligand binding assay[2]
Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of this compound
Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (%)AssayCell LineReference
Human 5-HT₂C32 - 5284 - 88Calcium MobilizationCHO-K1[1][2]
Human 5-HT₂B0.91 - 2.479 - 130Calcium MobilizationCHO-K1[1]
Human 5-HT₂A400 - 44769 - 91Calcium MobilizationCHO-K1[1][2]

Signaling Pathways

The primary mechanism of action of this compound is the activation of 5-HT₂ receptors, which are G-protein coupled receptors (GPCRs) that predominantly couple to the Gq/11 family of G-proteins.[1]

Canonical Gq/11 Signaling Pathway

Activation of the 5-HT₂C receptor by this compound initiates a well-defined signaling cascade.[1] This involves the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

Gq_Signaling_Pathway Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Binds and Activates Gq11 Gαq/11 HTR2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Canonical 5-HT₂C Receptor Signaling Pathway activated by this compound.

Neurophysiological Effects

This compound exerts significant modulatory effects on neuronal activity, particularly within the mesolimbic dopamine (B1211576) system.

Inhibition of Mesolimbic Dopamine System

Studies have demonstrated that this compound inhibits dopaminergic signaling in the mesolimbic pathway.[1] This is characterized by a decrease in the firing rate of dopamine neurons in the ventral tegmental area (VTA) and a subsequent reduction in dopamine release in the nucleus accumbens.[4]

Dopamine_Inhibition_Pathway Ro60_0175 This compound HTR2C_VTA 5-HT2C Receptors (VTA) Ro60_0175->HTR2C_VTA Activates VTA_DA_Neuron VTA Dopamine Neuron HTR2C_VTA->VTA_DA_Neuron Inhibits Firing Rate NAc Nucleus Accumbens VTA_DA_Neuron->NAc Projects to Dopamine_Release Dopamine Release NAc->Dopamine_Release Reduced

Figure 2: Inhibition of the Mesolimbic Dopamine Pathway by this compound.

Behavioral Pharmacology

The activation of 5-HT₂C receptors by this compound leads to a range of behavioral effects in animal models.

Table 3: In Vivo Behavioral Effects of this compound
Behavioral EffectAnimal ModelDose Range (mg/kg, s.c.)OutcomeReference
LocomotionRat>0.5Hypolocomotion[5]
AnxietyRat (Social Interaction)1 - 3Sedative-like, not clearly anxiolytic or anxiogenic[5][6]
AnxietyRat (Vogel Conflict Test)Not specifiedNo significant effect[5]
AnxietyRat (Geller-Seifter Test)0.3 - 1Reduced punished and unpunished lever pressing (sedation)[5]
Drug DiscriminationRatNot specifiedGeneralizes with mCPP, blocked by SB-242084[1]
Head-Twitch ResponseRodentNot specifiedSuppresses DOI-induced head-twitch[1]

Experimental Protocols

Competition Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for a target receptor.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Incubate Incubate (Receptor + Radioligand ± this compound) Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine IC₅₀ and Ki) Quantify->Analyze End End Analyze->End

Figure 3: Experimental Workflow for a Competition Radioligand Binding Assay.

  • Materials: Cell membranes expressing the receptor of interest, a suitable radioligand (e.g., [³H]mesulergine for 5-HT₂C), this compound, assay buffer, wash buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a method to measure the functional potency (EC₅₀) of this compound at Gq-coupled receptors.

  • Materials: A cell line expressing the receptor of interest (e.g., CHO-K1), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), this compound, and a fluorescence plate reader.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of this compound to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Plot the peak fluorescence response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Microdialysis

This protocol is used to measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens.

  • Materials: An animal model (e.g., rat), stereotaxic apparatus, microdialysis probes, a syringe pump, a fraction collector, and an HPLC system with electrochemical detection.

  • Procedure:

    • Surgically implant a microdialysis probe into the nucleus accumbens of the animal.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals.

    • Administer this compound (systemically or locally).

    • Continue collecting dialysate samples.

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

Conclusion

This compound is a potent and selective 5-HT₂C receptor agonist that has been instrumental in advancing our understanding of the physiological and behavioral roles of this receptor subtype. Its mechanism of action is primarily mediated through the canonical Gq/11 signaling pathway, leading to downstream effects on neuronal excitability and neurotransmitter release. The inhibitory effect of this compound on the mesolimbic dopamine system provides a neurochemical basis for its observed behavioral effects, including hypolocomotion and its potential as an anti-addiction therapeutic. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into the nuanced interactions of this compound with other receptor systems and signaling pathways will continue to refine our understanding of its complex pharmacological profile.

References

Data Presentation: Binding Affinity and Functional Potency

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the 5-HT2C Receptor Binding Affinity of Ro60-0175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and functional activity of this compound, a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor. The document details its binding affinity and functional potency at various serotonin receptor subtypes, outlines the experimental protocols used for these determinations, and illustrates the core signaling pathways activated upon receptor binding.

The selectivity of this compound is crucial for its use as a pharmacological tool. The following tables summarize its binding affinity (Ki) and functional potency (EC50) at its primary target, the 5-HT2C receptor, and several other key serotonin receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin Receptors

ReceptorKi (nM)Selectivity vs. 5-HT2CReference(s)
5-HT2C 1 -[1][2]
5-HT2A3232-fold[1][2]
5-HT2B~1-2.4~1 to 2.4-fold[3][4]
5-HT1A39813981-fold[1]
5-HT663106310-fold[1]
5-HT725122512-fold[1]

Note: The Ki value for the 5-HT2B receptor is derived from functional potency (EC50) data, which is very similar for this specific receptor.

Table 2: Functional Potency (EC50) of this compound at Human 5-HT2 Subtypes

ReceptorEC50 (nM)Emax (%)Assay TypeReference(s)
5-HT2C 32 - 52 84 - 88 Calcium Mobilization[3][5]
5-HT2A400 - 44769 - 91Calcium Mobilization[3][4]
5-HT2B0.91 - 2.479 - 130Calcium Mobilization[3][4]

Core Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] Upon activation by an agonist like this compound, the receptor undergoes a conformational change, stimulating phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This increase in intracellular calcium, along with DAG's activation of Protein Kinase C (PKC), leads to various downstream cellular responses.[8] While this is the canonical pathway, evidence also suggests that the 5-HT2C receptor can engage in non-canonical signaling through Gi/o and G12/13 proteins, as well as β-arrestin-mediated pathways.[6][9][10]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro60 This compound Receptor 5-HT2C Receptor Ro60->Receptor binds Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response PKC->Response Ca Ca²⁺ ER->Ca releases Ca->Response

Caption: Canonical Gq/11 signaling pathway activated by this compound at the 5-HT2C receptor.

Experimental Protocols

The binding affinity and functional potency data presented are typically determined using the following standardized in vitro assays.

Competition Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a specific radioligand from the target receptor.[5]

A. Materials and Reagents:

  • Membrane Preparation: Cell membranes prepared from cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).[5][11]

  • Radioligand: A specific 5-HT2C receptor radioligand, such as [3H]mesulergine, at a concentration near its Kd value.[5]

  • Test Compound: this compound, prepared in serial dilutions.[1]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM mianserin) to determine non-specific binding.[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[1]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[1]

  • Scintillation Counter: For quantifying radioactivity.[5]

B. Procedure:

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand, and either buffer (for total binding), the non-specific binding control, or a specific concentration of this compound.[5][12]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[1]

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters trap the cell membranes with the bound radioligand.[5]

  • Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[5]

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.[5]

C. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[1]

  • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[5]

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][5]

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare Setup Set up 96-Well Assay Plate (Total, Non-specific, Competition Wells) Prepare->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration & Washing (Separate Bound from Free Ligand) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis Count->Analyze Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for a competition radioligand binding assay.
Calcium Mobilization Functional Assay

This functional assay measures the ability of an agonist to activate the 5-HT2C receptor and trigger the release of intracellular calcium, a key event in the Gq/11 signaling pathway.[5]

A. Materials and Reagents:

  • Cell Line: A stable cell line expressing the human 5-HT2C receptor, typically HEK293 cells.[5]

  • Assay Plate: Black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.[5]

  • Calcium-Sensitive Dye: A fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to calcium.

  • Test Compound: this compound, prepared in serial dilutions.

B. Procedure:

  • Cell Culture: Cells are seeded into the 96-well plates and allowed to attach overnight.[5]

  • Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive dye, allowing it to enter the cells.[5]

  • Assay: A baseline fluorescence reading is taken. The different concentrations of this compound are then added to the wells.[5]

  • Measurement: The fluorescence intensity is measured over time using a plate reader to monitor the change in intracellular calcium concentration. An increase in fluorescence indicates receptor activation.[5]

C. Data Analysis:

  • Response Calculation: The change in fluorescence is calculated by subtracting the baseline reading from the peak fluorescence observed after adding the agonist.[5]

  • EC50 Determination: The half-maximal effective concentration (EC50), which is the concentration of this compound that produces 50% of the maximal response, is determined by plotting the fluorescence change against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[5]

References

The Selective Profile of Ro60-0175 at 5-HT2 Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective serotonin (B10506) 2C (5-HT2C) receptor agonist, Ro60-0175. The following sections detail its binding affinity and functional potency across the 5-HT2 receptor subtypes, outline the experimental methodologies used for these characterizations, and visualize key pathways and processes to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Analysis of Receptor Selectivity

This compound is a potent agonist at the 5-HT2C receptor, but it also exhibits activity at the other 5-HT2 subtypes, namely 5-HT2A and 5-HT2B.[1] The selectivity of a compound is crucial for predicting its therapeutic efficacy and potential side-effect profile. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, compiled from multiple studies. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

Table 1: Binding Affinity (Ki) of this compound at Human 5-HT2 Receptor Subtypes

Receptor SubtypeKi (nM)pKiReference(s)
5-HT2A 31.62 - 397.41 - 7.5[2]
5-HT2B Equivalent to 5-HT2C-[1]
5-HT2C ~10-fold higher than 5-HT2A-[1]

Note: Direct Ki values for this compound at the 5-HT2B and 5-HT2C receptors were not consistently available across the initial searches; selectivity is often reported from functional data.

Table 2: Functional Potency (EC50) of this compound at Human 5-HT2 Receptor Subtypes

Receptor SubtypeEC50 (nM)Reference(s)
5-HT2A 400 - 447[3][4]
5-HT2B 0.91 - 2.4[3][4]
5-HT2C 12 - 52[1][3][4]

Note: EC50 values can vary depending on the specific assay conditions and cell lines used.

From this data, it is evident that this compound is a potent agonist at both 5-HT2C and 5-HT2B receptors, with significantly lower potency at the 5-HT2A receptor.[3][4] This profile suggests that at therapeutic doses targeting the 5-HT2C receptor, off-target effects at the 5-HT2A receptor may be minimized.

Key Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Gq Gq Protein HT2CR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Radioligand: A specific high-affinity radiolabeled ligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., mianserin) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filter harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 10-50 µg of protein).

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of this compound or vehicle (for total binding) or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prep Membrane Preparation Setup Assay Setup (Membranes, Radioligand, this compound) Prep->Setup Incubate Incubation to Equilibrium Setup->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. For Gq-coupled receptors like the 5-HT2 family, common readouts include inositol (B14025) phosphate (B84403) accumulation and calcium mobilization.

This assay quantifies the accumulation of inositol phosphates, a downstream second messenger produced upon Gq-pathway activation.

Materials:

  • Cells: Cell lines stably expressing the human 5-HT2 receptor subtypes.

  • Radiolabel: [3H]myo-inositol.

  • Stimulation Buffer: Typically contains LiCl to inhibit inositol monophosphatase, allowing for the accumulation of IPs.

  • Test Compound: this compound.

  • Instrumentation: Scintillation counter, anion-exchange chromatography columns.

Procedure:

  • Cell Culture and Labeling: Culture cells in 96-well plates and label overnight with [3H]myo-inositol to incorporate it into cellular phosphoinositides.

  • Washing: Wash the cells to remove unincorporated [3H]myo-inositol.

  • Stimulation: Add stimulation buffer containing increasing concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and IP Isolation: Terminate the stimulation by lysing the cells (e.g., with formic acid). Separate the total [3H]-labeled inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the isolated inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-IPs against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This assay measures the transient increase in intracellular calcium concentration that occurs following Gq-pathway activation.

Materials:

  • Cells: Cell lines stably expressing the human 5-HT2 receptor subtypes.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Test Compound: this compound.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Compound Addition: Use the instrument's injectors to add increasing concentrations of this compound to the wells.

  • Data Acquisition: Continuously measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Selectivity Profile Visualization

The selectivity of this compound for the 5-HT2 receptor subtypes can be visualized by comparing its potency at each receptor.

Selectivity_Profile cluster_receptors 5-HT2 Receptor Subtypes Ro60_0175 This compound HT2C 5-HT2C (High Potency) Ro60_0175->HT2C Agonist HT2B 5-HT2B (High Potency) Ro60_0175->HT2B Agonist HT2A 5-HT2A (Low Potency) Ro60_0175->HT2A Agonist

References

An In-Depth Technical Guide to the History and Development of Ro60-0175 by Hoffmann-La Roche

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, also known as (S)-2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, is a potent and selective serotonin (B10506) 5-HT2C and 5-HT2B receptor agonist, with a lower affinity for the 5-HT2A receptor. Developed by Hoffmann-La Roche in the mid-1990s, it was investigated for its therapeutic potential in treating major depressive disorder, anxiety, and obsessive-compulsive disorder. Although its development was discontinued (B1498344) in 1997 at the preclinical stage, this compound remains a valuable tool in neuroscience research for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the history, development, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has been a significant target for the development of therapeutics for a range of neuropsychiatric disorders. Hoffmann-La Roche's this compound emerged from a research program aimed at developing selective 5-HT2C receptor agonists. As the (S)-enantiomer of 2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, this compound demonstrated high affinity and functional activity at the 5-HT2C receptor. Preclinical studies revealed its potential to modulate dopaminergic neurotransmission, a key pathway implicated in mood and reward. This guide delves into the technical aspects of this compound's development, providing a valuable resource for researchers utilizing this compound in their studies.

History and Development

This compound was synthesized and pharmacologically characterized by scientists at Hoffmann-La Roche in the mid-1990s. The primary therapeutic targets for this compound were major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. The rationale for its development was based on the growing understanding of the 5-HT2C receptor's role in regulating mood and behavior. Despite promising preclinical findings, the development of this compound was halted in 1997 before it entered clinical trials. The precise reasons for its discontinuation are not publicly detailed, a common occurrence in the pharmaceutical industry for compounds that do not proceed to clinical phases.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, compiled from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinities of this compound

Receptor SubtypeBinding Affinity (Kᵢ, nM)Binding Affinity (pKᵢ)Species
Human 5-HT2C19.0Human
Human 5-HT2A327.5Human
Human 5-HT2BNot widely reportedNot widely reportedHuman
Human 5-HT1A>1000<6Human
Human 5-HT1D>1000<6Human
Human 5-HT6>1000<6Human
Human 5-HT7>1000<6Human

Table 2: In Vitro Functional Potencies of this compound

Receptor SubtypeFunctional AssayPotency (EC₅₀, nM)Species
Human 5-HT2CIntracellular Ca²⁺ Mobilization32Human
Human 5-HT2AIntracellular Ca²⁺ Mobilization447Human
Human 5-HT2BIntracellular Ca²⁺ Mobilization0.9Human

Table 3: In Vivo Pharmacological Effects of this compound in Rodents

EffectSpeciesRoute of AdministrationEffective Dose (ED₅₀, mg/kg)
Decrease in Dopamine (B1211576) Release (Nucleus Accumbens)Rati.v.0.08 - 0.32 (dose-dependent decrease)
HypolocomotionRats.c., i.p.0.3 - 3 (dose range)

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through the activation of 5-HT2C receptors. The canonical signaling pathway for 5-HT2C receptors involves coupling to Gq/11 proteins.

Gq_Signaling_Pathway Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds Gq_11 Gq/11 HT2CR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Canonical 5-HT2C Gq/11 Signaling Pathway

Activation of the 5-HT2C receptor by this compound leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including the modulation of neuronal excitability.

Furthermore, this compound's activation of 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA) leads to an inhibition of dopamine release in the nucleus accumbens, a key component of the brain's reward system.

Dopamine_Modulation_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Activates GABA_Interneuron GABAergic Interneuron Dopamine_Neuron Dopaminergic Neuron GABA_Interneuron->Dopamine_Neuron Releases GABA (Inhibitory) Dopamine_Release Dopamine Release Dopamine_Neuron->Dopamine_Release Projects to

This compound Modulation of Dopamine Release

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Competition Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT2C receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2C receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]mesulergine.

    • Unlabeled competitor: this compound.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters, and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total binding: Assay buffer, cell membranes, and [³H]mesulergine.

      • Non-specific binding: Mianserin, cell membranes, and [³H]mesulergine.

      • Competition: this compound dilutions, cell membranes, and [³H]mesulergine.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

An In-depth Technical Guide to (S)-5-fluoro-6-chloro-α-methylisotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound (S)-5-fluoro-6-chloro-α-methylisotryptamine is a novel chemical entity for which no specific experimental data has been published in publicly accessible scientific literature. This guide is a theoretical exploration based on the established chemical principles and the known properties of structurally similar analogs. The term "isotryptamine" is interpreted as α-methyltryptamine, a common structural motif in psychoactive tryptamines.

Chemical Structure and Nomenclature

Based on systematic nomenclature, (S)-5-fluoro-6-chloro-α-methylisotryptamine is understood to be (S)-1-(5-fluoro-6-chloro-1H-indol-3-yl)propan-2-amine. The structure consists of an indole (B1671886) ring substituted with a fluorine atom at position 5 and a chlorine atom at position 6. A 2-aminopropyl group is attached to the 3rd position of the indole ring, with the stereochemistry at the alpha carbon designated as (S).

Chemical Structure:

(Note: This is a simplified 2D representation and does not depict the 3D stereochemistry.)

Key Structural Features:

  • Indole Core: The bicyclic aromatic structure characteristic of tryptamines.

  • Halogenation: Fluorine at C5 and Chlorine at C6 are expected to significantly influence the electronic properties and metabolic stability of the molecule.

  • α-Methyl Group: This addition is known to protect the amine from rapid metabolism by monoamine oxidase (MAO), often increasing the potency and duration of action compared to the non-methylated parent tryptamine.[1]

  • (S)-Stereocenter: The specific spatial arrangement at the chiral alpha-carbon can lead to differential binding affinities and functional activities at biological targets compared to the (R)-enantiomer or the racemic mixture.[2]

Predicted Physicochemical Properties

While experimental data is unavailable, the following properties can be estimated based on its structure and comparison with analogs.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂ClFN₂
Molecular Weight 226.68 g/mol
Appearance Likely a crystalline solid at room temperature.
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with the hydrochloride salt being water-soluble.
pKa The primary amine is expected to have a pKa in the range of 9-10.

Inferred Pharmacological Profile from Analogs

The pharmacological properties of (S)-5-fluoro-6-chloro-α-methylisotryptamine can be inferred by examining its closest structural analogs: 5-fluoro-α-methyltryptamine (5-F-αMT) and 5-chloro-α-methyltryptamine (5-Cl-αMT).

Quantitative Data of Analog Compounds

The following tables summarize the available quantitative pharmacological data for 5-F-αMT and 5-Cl-αMT.

Table 1: Monoamine Release Data for Analogs in Rat Brain Synaptosomes

CompoundSerotonin (B10506) (5-HT) Release EC₅₀ (nM)Dopamine (B1211576) (DA) Release EC₅₀ (nM)Norepinephrine (B1679862) (NE) Release EC₅₀ (nM)Reference(s)
5-F-αMT14 - 1932 - 3778 - 126[3]
5-Cl-αMT16543,434[4]

Table 2: Receptor Binding and Functional Activity Data for Analogs

CompoundTargetAssay TypeValue (nM)Efficacy (Eₘₐₓ)Reference(s)
5-F-αMT5-HT₂ₐ ReceptorFunctional Agonism (EC₅₀)8.47107%[3]
5-Cl-αMT5-HT₂ₐ ReceptorFunctional Agonism (EC₅₀)6.27105%[4]

Table 3: Monoamine Oxidase (MAO) Inhibition Data for Analogs

CompoundTargetAssay TypeValue (IC₅₀ in nM)Reference(s)
5-F-αMTMAO-AInhibition180 - 450[3]
5-Cl-αMTMAO-AInhibition250[4]
5-Cl-αMTMAO-BInhibition82,000[4]

Based on this data, it is plausible that (S)-5-fluoro-6-chloro-α-methylisotryptamine would also act as a potent serotonin-dopamine releasing agent, a 5-HT₂ₐ receptor agonist, and a significant inhibitor of MAO-A.

Predicted Signaling Pathways

The primary mechanism of action for psychoactive tryptamines involves interaction with serotonin receptors, particularly the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 5F6Cl_AMT (S)-5-fluoro-6-chloro- α-methylisotryptamine 5HT2A_R 5-HT₂ₐ Receptor 5F6Cl_AMT->5HT2A_R Binds Gq_protein Gq/11 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Figure 1. Predicted 5-HT₂ₐ receptor signaling pathway for the title compound.

Experimental Protocols

The following sections outline generalized experimental methodologies that could be adapted for the synthesis and analysis of (S)-5-fluoro-6-chloro-α-methylisotryptamine.

Proposed Stereoselective Synthesis

A plausible route for the stereoselective synthesis could start from the commercially available 5-fluoro-6-chloroindole.

G start 5-Fluoro-6-chloroindole step1 Reaction with oxalyl chloride start->step1 step2 Reaction with diethylamine step1->step2 intermediate1 Indole-3-glyoxylamide step2->intermediate1 step3 Reduction with LiAlH₄ intermediate1->step3 intermediate2 5-Fluoro-6-chloro-indole-3-propanone step3->intermediate2 step4 Reductive Amination with (S)-α-methylbenzylamine intermediate2->step4 intermediate3 Diastereomeric amines step4->intermediate3 step5 Chromatographic Separation intermediate3->step5 intermediate4 Separated Diastereomer step5->intermediate4 step6 Catalytic N-debenzylation intermediate4->step6 final (S)-5-fluoro-6-chloro- α-methylisotryptamine step6->final

Figure 2. Proposed workflow for the stereoselective synthesis.

Methodology Overview:

  • Acylation: 5-fluoro-6-chloroindole would be reacted with oxalyl chloride, followed by an amine (e.g., diethylamine) to form the corresponding indole-3-glyoxylamide.

  • Reduction: The glyoxylamide is then reduced, for example with lithium aluminum hydride (LiAlH₄), to yield the key intermediate, 5-fluoro-6-chloro-indole-3-propanone.

  • Diastereoselective Reductive Amination: The propanone intermediate undergoes reductive amination with a chiral amine, such as (S)-α-methylbenzylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step creates a mixture of two diastereomers.[2]

  • Separation: The diastereomers are separated using chromatographic techniques (e.g., column chromatography or preparative HPLC).

  • Deprotection: The chiral auxiliary group (the α-methylbenzyl group) is removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the final enantiomerically pure product.[2]

  • Salt Formation: The freebase can be converted to a more stable and water-soluble salt (e.g., hydrochloride or fumarate) by reacting it with the corresponding acid.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Chiral HPLC would be necessary to determine the enantiomeric excess.

In Vitro Pharmacological Assays

Radioligand Binding Assays: To determine the affinity of the compound for various receptors (e.g., 5-HT subtypes, dopamine and norepinephrine transporters), competitive binding assays would be performed.

  • Preparation: Membranes from cells expressing the target receptor or synaptosomes from specific brain regions are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound.

  • Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Functional Assays (e.g., Calcium Mobilization for 5-HT₂ₐ): To determine if the compound acts as an agonist or antagonist and to quantify its efficacy.

  • Cell Culture: Cells stably expressing the 5-HT₂ₐ receptor are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added at various concentrations.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: A dose-response curve is generated to determine the EC₅₀ (concentration for half-maximal effect) and the Eₘₐₓ (maximal effect relative to a known full agonist).

Conclusion

While (S)-5-fluoro-6-chloro-α-methylisotryptamine remains a theoretical compound, this guide provides a comprehensive framework for its synthesis, characterization, and pharmacological evaluation. Based on the data from its closest analogs, it is hypothesized to be a potent psychoactive substance with a complex pharmacological profile, likely involving monoamine release, 5-HT₂ₐ receptor agonism, and MAO-A inhibition. The stereospecific synthesis and detailed pharmacological investigation are crucial next steps to understand its potential as a research tool for probing the serotonergic system.

References

Enantiomeric Purity of Ro60-0175: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, the enantiopure (S)-isomer of 5-fluoro-6-chloro-α-methylisotryptamine, is a potent agonist for serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1] Its stereospecific interactions with these receptors underscore the critical importance of enantiomeric purity in its pharmacological profile. This technical guide provides a comprehensive overview of the significance of this compound's enantiomeric purity, presenting available quantitative data, detailed experimental methodologies for its characterization, and the underlying signaling pathways. While specific details on the enantioselective synthesis and chiral separation of this compound are not extensively documented in publicly available literature, this guide furnishes representative protocols based on established methods for analogous α-methyltryptamines.

Introduction: The Significance of Chirality in this compound

Chirality is a fundamental consideration in drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. This compound is the (S)-enantiomer of its chemical structure. The stereocenter at the alpha-carbon of the ethylamine (B1201723) side chain dictates the three-dimensional arrangement of the molecule, which in turn governs its binding affinity and functional activity at its biological targets. The high stereoselectivity of G-protein coupled receptors, such as the 5-HT2C receptor, necessitates the use of enantiomerically pure compounds like this compound to ensure target specificity and minimize off-target effects that could arise from the presence of the (R)-enantiomer (distomer). While commercial sources for this compound typically guarantee an enantiomeric purity of ≥98%, rigorous analytical verification is paramount in a research and development setting.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinities of (S)-Ro60-0175

Receptor SubtypeKi (nM)pKi
Human 5-HT2C19.0
Human 5-HT2A327.5
Human 5-HT1A-5.4
Human 5-HT6-5.2
Human 5-HT7-5.6

Table 2: Functional Activity of (S)-Ro60-0175

Receptor SubtypeEC50 (nM)Emax (%)
Human 5-HT2B0.9 - 2.479 - 130
Human 5-HT2C32 - 5284 - 88
Human 5-HT2A400 - 44769 - 91

Experimental Protocols

Enantioselective Synthesis of (S)-Ro60-0175 (Representative Method)

While the precise industrial synthesis of this compound is proprietary, a plausible enantioselective route can be conceptualized based on established methodologies for the synthesis of chiral α-methyltryptamines. A common strategy involves the asymmetric reduction of a prochiral ketone or the use of a chiral auxiliary. The following is a representative protocol.

Step 1: Synthesis of 6-chloro-5-fluoroindole.

The synthesis of the indole (B1671886) nucleus, 6-chloro-5-fluoroindole, can be achieved through various published methods, such as the Leimgruber-Batcho indole synthesis starting from 3-chloro-4-fluoroaniline.

Step 2: Friedel-Crafts Acylation.

6-chloro-5-fluoroindole is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 3-propionyl-6-chloro-5-fluoroindole.

Step 3: Asymmetric Reduction.

The key stereocenter is introduced via the asymmetric reduction of the prochiral ketone. This can be accomplished using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

  • Dissolve 3-propionyl-6-chloro-5-fluoroindole in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Add the (S)-CBS catalyst.

  • Slowly add a solution of a borane reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Quench the reaction with methanol (B129727) and work up to isolate the chiral alcohol.

Step 4: Conversion to the Amine.

The resulting chiral alcohol is then converted to the primary amine. This can be achieved through a variety of methods, such as a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, or by conversion to the corresponding azide (B81097) followed by reduction.

Step 5: N-alkylation and Final Product Formation.

The resulting chiral amine can then be further modified if necessary. For this compound, which is an isotryptamine, the indole nitrogen is alkylated.

Determination of Enantiomeric Purity by Chiral HPLC (Representative Method)

The enantiomeric purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are commonly used for the separation of enantiomers of pharmaceutical compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or a similar column with a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) in an isocratic elution mode. A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape for basic compounds like this compound. A typical mobile phase composition could be n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).

  • Procedure:

    • Dissolve a small amount of the this compound sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution of the enantiomers. The (S)- and (R)-enantiomers will have different retention times.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100.

5-HT2C Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]mesulergine (a 5-HT2C/2B antagonist).

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., mianserin).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, a series of dilutions of this compound, the radioligand at a concentration close to its Kd, and the cell membranes.

    • For total binding wells, omit the this compound. For non-specific binding wells, add the non-specific binding control instead of this compound.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2C Receptor Functional Assay (Calcium Mobilization)

This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.

  • Materials:

    • A cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence microplate reader with automated injection capabilities.

  • Procedure:

    • Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for 45-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

    • Inject the this compound dilutions into the wells and immediately begin measuring the fluorescence intensity over time.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT2C receptor and the general workflows for the experimental protocols described above.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Binds Gq Gq HTR2C->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Chiral_HPLC_Workflow cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample (in mobile phase) Injection Injection Sample->Injection HPLC_System Pump & Solvent Delivery Injection->HPLC_System Chiral_Column Chiral Column (e.g., Chiralpak AD-H) HPLC_System->Chiral_Column UV_Detector UV Detector Chiral_Column->UV_Detector Data_Acquisition Data Acquisition System UV_Detector->Data_Acquisition Chromatogram Chromatogram (Separated Enantiomers) Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation (% ee) Peak_Integration->Purity_Calculation

Caption: Chiral HPLC Workflow for Enantiomeric Purity.

Conclusion

The enantiomeric purity of this compound is a critical determinant of its pharmacological activity as a potent 5-HT2B/2C receptor agonist. The stereospecific nature of its interaction with these receptors highlights the necessity for robust analytical methods to ensure the absence of the distomer. While detailed proprietary information on its synthesis and chiral separation is limited, this guide provides a framework for understanding the significance of its enantiomeric purity and outlines the key experimental approaches for its characterization. Further research into the pharmacological profile of the (R)-enantiomer would provide a more complete understanding of the stereoselectivity of this compound and its therapeutic potential.

References

Ro60-0175 in Rodent Models: A Technical Overview of Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist of the serotonin (B10506) 5-HT2C receptor, a key target in the central nervous system implicated in the regulation of mood, appetite, and reward pathways.[1] Its pharmacological activity has prompted extensive investigation in rodent models to elucidate its therapeutic potential for a range of neuropsychiatric and metabolic disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its evaluation in rodent models. While detailed pharmacokinetic data remains limited in publicly available literature, this document synthesizes known information regarding its administration, behavioral effects, and underlying mechanisms of action.

Pharmacodynamics and Mechanism of Action

This compound exerts its primary pharmacological effects through the activation of the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

The signaling pathway initiated by this compound at the 5-HT2C receptor is crucial to its observed effects. A simplified representation of this pathway is illustrated below.

Ro60-0175_Signaling_Pathway Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Gq_11 Gq/11 Protein HT2CR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation

Figure 1: Simplified signaling pathway of this compound via the 5-HT2C receptor.

Pharmacokinetics in Rodent Models: A Data Gap

A thorough review of the scientific literature reveals a notable absence of comprehensive pharmacokinetic data for this compound in rodent models. Key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), bioavailability, and tissue distribution, including brain-to-plasma ratios, have not been extensively reported. Similarly, detailed studies on the metabolism and excretion of this compound, which would identify major metabolites and clearance pathways, are not publicly available.

This lack of quantitative data presents a significant challenge in fully characterizing the drug's behavior in vivo and in directly translating doses used in preclinical studies to potential human equivalent doses.

In Vivo Behavioral Pharmacology in Rodents

Despite the absence of detailed pharmacokinetic data, numerous studies have characterized the behavioral effects of this compound in rats and mice. These studies provide valuable insights into its potential therapeutic applications.

Table 1: Summary of Behavioral Effects of this compound in Rodent Models

Behavioral DomainSpeciesDose Range (mg/kg)RouteObserved Effect
AnxietyRat0.3 - 3s.c.Sedative-like effects, not clearly anxiolytic or anxiogenic.[1]
Locomotor ActivityRat>0.5s.c.Hypolocomotion.
Feeding BehaviorRat1 - 3s.c.Reduced food intake.
Drug SeekingRat3 - 10i.p.Attenuation of cocaine-seeking behavior.[2]

Experimental Protocols

While specific pharmacokinetic protocols for this compound are not available, this section outlines standard methodologies for conducting such studies in rodents, which would be applicable for future investigations of this compound.

General Dosing and Administration

A typical workflow for preparing and administering this compound in rodent studies is as follows:

Dosing_Workflow Start Start Dissolve Dissolve this compound in Vehicle (e.g., Saline) Start->Dissolve Vortex Vortex to Ensure Complete Dissolution Dissolve->Vortex Weigh Weigh Rodent Vortex->Weigh Calculate Calculate Injection Volume (e.g., 1 mL/kg) Weigh->Calculate Administer Administer via Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection Calculate->Administer End End Administer->End PK_Study_Workflow Dosing Dose Rodents with this compound (Oral or Intravenous) Blood_Collection Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep Analysis LC-MS/MS Analysis for This compound Quantification Sample_Prep->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

References

Ro60-0175: A Technical Guide to its Affinity and Potency at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin (B10506) receptor pharmacology of Ro60-0175, a selective agonist with notable applications in scientific research. This document outlines its binding affinity (pKi) and functional potency (EC50) at various serotonin receptor subtypes, details the experimental methodologies used for these determinations, and illustrates the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at key human serotonin receptors, facilitating a clear comparison of its activity profile.

Table 1: Binding Affinity (pKi and Ki) of this compound at Human Serotonin Receptors

ReceptorpKiKi (nM)Selectivity vs. 5-HT2C
5-HT2C 9.01-
5-HT2A 7.53232-fold
5-HT1A 5.439813981-fold
5-HT6 5.263106310-fold
5-HT7 5.625122512-fold

Data sourced from Tocris Bioscience and R&D Systems product information.[1]

Table 2: Functional Potency (EC50) of this compound at Human 5-HT2 Subtypes

ReceptorEC50 (nM)
5-HT2A 400 - 447
5-HT2B 0.91 - 2.4
5-HT2C 32 - 52

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The determination of the binding affinity and functional potency of this compound involves specific and rigorous experimental protocols. The following sections detail the methodologies for radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Competition Binding Assay for Ki Determination

This assay is crucial for determining the binding affinity (Ki) of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.[1]

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT2C).

  • Radioligand: A high-affinity radiolabeled ligand specific to the target receptor (e.g., [³H]-ketanserin for 5-HT2A).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: Buffer solution appropriate for the binding assay.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining total binding, no competitor is added. For non-specific binding, a saturating concentration of an unlabeled ligand is used.

  • Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay: Calcium Mobilization for EC50 Determination

This functional assay measures the ability of an agonist like this compound to activate Gq-coupled receptors, such as the 5-HT2 family, leading to an increase in intracellular calcium levels.[3][4][5]

1. Materials and Reagents:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the human serotonin receptor of interest.[3]

  • Calcium-sensitive fluorescent dye: Such as Fura-2 AM or Fluo-4 AM.[5][6]

  • Assay Buffer: A physiological buffer like Krebs buffer or Hank's Balanced Salt Solution (HBSS) with HEPES.[5][7]

  • Test Compound: this compound at various concentrations.

  • Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time, such as a FlexStation.[5]

2. Procedure:

  • Cell Plating: Seed the cells expressing the target receptor into a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a buffer containing the dye.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. The binding of calcium to the dye results in an increase in fluorescence.

3. Data Analysis:

  • Plot the change in fluorescence as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound at 5-HT2 receptors and a typical experimental workflow for determining its binding affinity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60 This compound Receptor 5-HT2 Receptor (Gq/11-coupled) Ro60->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response Ca->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound at 5-HT2 receptors.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-ligand) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound dilutions) Competitor_Prep->Incubation Filtration Filtration & Washing (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Curve_Fitting Non-linear Regression (Dose-response curve) Counting->Curve_Fitting IC50_Calc IC50 Determination Curve_Fitting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for radioligand competition binding assay.

References

An In-depth Technical Guide on the Downstream Signaling Pathways of Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor by agonists like this compound initiates a complex network of intracellular signaling cascades that are critical in regulating a wide array of physiological and pathological processes, including appetite, mood, and cognition. This technical guide provides a comprehensive overview of the core downstream signaling pathways engaged by this compound. We will delve into the canonical Gq/11-mediated pathway, leading to phospholipase C activation, as well as non-canonical pathways involving Gi/o, G12/13, and β-arrestin signaling. This document summarizes key quantitative data for this compound, provides detailed experimental protocols for assessing receptor activation and downstream events, and includes visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to 5-HT2C Receptor Signaling and this compound

The serotonin 2C (5-HT2C) receptor is a member of the 5-HT2 subfamily of serotonin receptors and is distinguished by its primary coupling to the Gq/11 family of G-proteins.[1] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent engagement of a complex network of intracellular signaling pathways. This compound acts as a potent and selective agonist at both the 5-HT2B and 5-HT2C receptor subtypes, with good selectivity over the closely related 5-HT2A subtype.[2] Its affinity for the human 5-HT2C receptor is high, with reported pKi values of 9.[3] Understanding the downstream consequences of this compound binding is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the 5-HT2C receptor.

Canonical Gq/11 Signaling Pathway

The primary and most well-characterized signaling cascade initiated by 5-HT2C receptor agonists is the Gq/11 pathway.[1]

Mechanism of Activation

Upon activation by this compound, the 5-HT2C receptor activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The resulting increase in cytosolic Ca2+ concentration activates various downstream effectors, including calmodulin and calcium/calmodulin-dependent protein kinases (CAMKs). Simultaneously, DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC).[4]

Quantitative Data: this compound Induced Gq/11-Mediated Signaling

The potency and efficacy of this compound in activating the Gq/11 pathway have been quantified through various in vitro assays.

AssayCell LineParameterValueReference
Calcium MobilizationHEK293EC504.7 nM[2]
Calcium MobilizationCHO-K1EC5032 nM[5]
Gq DissociationGq/11 CRISPR KO cellspEC507.90 ± 0.08[6]
Gq DissociationGq/11 CRISPR KO cellsEmax (vs 5-HT)100 ± 5%[6]
G11 DissociationGq/11 CRISPR KO cellspEC507.32 ± 0.12[6]
G11 DissociationGq/11 CRISPR KO cellsEmax (vs 5-HT)99 ± 9%[6]
Experimental Protocol: Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization following 5-HT2C receptor activation by this compound.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2C expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer at the desired concentrations (typically 4-5 times the final concentration).

  • Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject the this compound dilutions into the wells.

    • Immediately begin recording the fluorescence signal for 60-180 seconds.

  • Data Analysis:

    • The change in fluorescence intensity (peak - baseline) is proportional to the increase in intracellular calcium.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Diagram of the Canonical Gq/11 Signaling Pathway

Gq_signaling Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Binds Gq11 Gαq/11 HTR2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca2_ER Ca2+ Ca2_ER->PKC IP3R->Ca2_ER Releases Ca2_store Stored Ca2+ Ca2_store->IP3R

Caption: Canonical Gq/11 signaling pathway activated by this compound.

Non-Canonical Signaling Pathways

Beyond the classical Gq/11 pathway, the 5-HT2C receptor can engage other G proteins and β-arrestins, leading to a more complex and nuanced signaling profile for agonists like this compound.

Gi/o and G12/13 Pathway Activation

Recent studies have demonstrated that this compound can also activate Gi/o and G12/13 G proteins.

Quantitative Data: this compound Induced Gi/o and G12/13 Signaling

G Protein FamilyG Protein SubtypepEC50Emax (vs 5-HT)Reference
Gi/o Gi17.62 ± 0.1196 ± 8%[6]
Gi27.74 ± 0.0891 ± 5%[6]
GoA7.57 ± 0.0991 ± 6%[6]
GoB7.50 ± 0.1097 ± 8%[6]
Gz7.42 ± 0.13100 ± 11%[6]
G12/13 G127.21 ± 0.1089 ± 7%[6]
G137.15 ± 0.1190 ± 8%[6]
β-Arrestin Recruitment and Signaling

β-arrestins are key regulatory proteins that not only desensitize GPCR signaling but also act as signal transducers themselves, often by scaffolding components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK).

Mechanism of Action: Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the 5-HT2C receptor. This recruitment can lead to receptor internalization and can also initiate G protein-independent signaling pathways. One of the most well-studied β-arrestin-mediated pathways is the activation of the ERK1/2 cascade.

Quantitative Data: this compound Induced β-Arrestin Recruitment

β-ArrestinpEC50Emax (vs 5-HT)Reference
β-arrestin 16.94 ± 0.1192 ± 8%[6]
β-arrestin 27.33 ± 0.0994 ± 6%[6]

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Principle: This assay utilizes enzyme fragment complementation. The 5-HT2C receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal.

Materials:

  • CHO-K1 cells stably co-expressing the 5-HT2C-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.

  • Cell culture medium.

  • Assay buffer.

  • This compound.

  • PathHunter® detection reagents.

  • White, solid-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into white microplates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagent to each well and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescence on a luminometer.

  • Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit to a sigmoidal curve to determine the EC50.

Diagram of β-Arrestin Recruitment and Downstream Signaling

beta_arrestin_signaling Ro60_0175 This compound HTR2C_P Phosphorylated 5-HT2C Receptor Ro60_0175->HTR2C_P Activates & Promotes Phosphorylation by GRK beta_Arrestin β-Arrestin HTR2C_P->beta_Arrestin Recruits Complex Receptor-Arrestin Complex HTR2C_P->Complex GRK GRK beta_Arrestin->Complex ERK_Cascade ERK Signaling Cascade (Raf/MEK/ERK) Complex->ERK_Cascade Activates pERK Phosphorylated ERK ERK_Cascade->pERK Transcription Transcriptional Regulation pERK->Transcription Translocates & Activates

Caption: β-arrestin recruitment and subsequent activation of the ERK signaling pathway.

Experimental Workflow for ERK Phosphorylation Assay

Principle: This assay quantifies the level of phosphorylated ERK (pERK) in response to this compound stimulation, typically using an antibody-based detection method like Western blotting or an in-cell Western assay.

Materials:

  • Cells expressing the 5-HT2C receptor.

  • Serum-free cell culture medium.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Protein electrophoresis and Western blotting equipment.

  • Imaging system for detection.

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluency. To reduce basal ERK activation, serum-starve the cells for 4-24 hours prior to the experiment.

  • Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.

  • Lysis: Immediately lyse the cells on ice with cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-phospho-ERK antibody.

    • Wash and then incubate with the appropriate secondary antibody.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for pERK and total ERK. Express the results as the ratio of pERK to total ERK.

Diagram of the ERK Phosphorylation Experimental Workflow

ERK_workflow start Start: 5-HT2C Expressing Cells serum_starve Serum Starvation (4-24h) start->serum_starve stimulate Stimulate with this compound (5-15 min) serum_starve->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab_pERK Incubate with anti-pERK Antibody block->primary_ab_pERK secondary_ab Incubate with Secondary Antibody primary_ab_pERK->secondary_ab detect_pERK Detect pERK Signal secondary_ab->detect_pERK strip Strip Membrane detect_pERK->strip primary_ab_tERK Re-probe with anti-total-ERK Antibody strip->primary_ab_tERK primary_ab_tERK->secondary_ab detect_tERK Detect total ERK Signal analyze Data Analysis (pERK / total ERK ratio) detect_tERK->analyze end End analyze->end

Caption: Experimental workflow for measuring this compound-induced ERK phosphorylation.

Conclusion

The activation of the 5-HT2C receptor by this compound triggers a complex and multifaceted network of downstream signaling pathways. While the canonical Gq/11-PLC-Ca2+ cascade is a primary mechanism of action, the engagement of non-canonical Gi/o and G12/13 G-proteins and the β-arrestin-mediated pathway provide additional layers of signaling complexity. A thorough understanding of these distinct pathways and their differential activation by various agonists is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of this compound and other 5-HT2C receptor modulators.

References

Ro60-0175: A Technical Guide on its Effects on the Mesolimbic Dopamine System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract Ro60-0175 is a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptors, with a lower affinity for the 5-HT2A receptor subtype.[1][2] Developed by Hoffmann-La Roche, this compound has become an invaluable tool in neuroscience for investigating the role of the 5-HT2C receptor in various physiological and pathological states. A significant body of evidence demonstrates that this compound exerts a potent inhibitory influence on the mesolimbic dopamine (B1211576) system.[1] This guide provides a comprehensive overview of its mechanism of action, quantitative effects on dopamine dynamics, detailed experimental protocols for assessing its impact, and its influence on reward-related behaviors.

Core Mechanism of Action

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to structures like the nucleus accumbens (NAc), is a critical circuit for reward, motivation, and reinforcement.[3][4] Serotonergic systems, originating from the raphe nuclei, heavily modulate this pathway.[5] this compound's primary mechanism involves the activation of 5-HT2C G-protein coupled receptors, which leads to the inhibition of dopamine neurotransmission.[1][6]

This inhibition is thought to occur through at least two primary pathways within the VTA[7]:

  • Indirect Inhibition via GABAergic Interneurons: 5-HT2C receptors are located on GABAergic interneurons within the VTA. Activation of these receptors by this compound excites the GABA neurons, leading to increased release of the inhibitory neurotransmitter GABA. This, in turn, hyperpolarizes and inhibits the activity of VTA dopamine neurons.[7]

  • Direct Inhibition of Dopamine Neurons: Research has also demonstrated that 5-HT2C receptors are co-localized on VTA dopamine neurons that project to the NAc.[7] This suggests that this compound can also directly inhibit these neurons' activity.

The net effect of this 5-HT2C receptor activation is a reduction in the firing rate of VTA dopamine neurons and a subsequent decrease in dopamine release in the nucleus accumbens.[1][6][8] This inhibitory action is foundational to the behavioral effects observed following this compound administration.[1]

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) DA_Neuron Dopamine Neuron DA_Release Dopamine (DA) Release DA_Neuron->DA_Release Dopaminergic Projection GABA_Interneuron GABAergic Interneuron GABA_Interneuron->DA_Neuron Inhibits (-) (GABA Release) Receptor_GABA 5-HT2C R Receptor_GABA->GABA_Interneuron Excites (+) Receptor_DA 5-HT2C R Receptor_DA->DA_Neuron Direct Inhibition (-) Output DA_Release->Output Reduced DA Signaling Ro60 This compound Ro60->Receptor_GABA Binds & Activates Ro60->Receptor_DA Binds & Activates

Figure 1: Signaling pathway of this compound in the mesolimbic system.

Quantitative Data Presentation

The effects of this compound have been quantified using in vivo microdialysis to measure neurotransmitter release and electrophysiology to record neuronal firing rates.

Table 1: In Vivo Neurochemical Effects of this compound

Brain Region Method Species Dose (Route) Effect on Dopamine (DA) Magnitude of Effect (% Baseline) Reference

| Nucleus Accumbens | Microdialysis | Rat | 1 mg/kg (i.p.) | Decrease | ↓ 26 ± 4% |[6] |

Table 2: In Vivo Electrophysiological Effects of this compound | Brain Region | Neuron Type | Method | Species | Dose (Route) | Effect on Firing Rate | Magnitude of Effect (% Baseline) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ventral Tegmental Area (VTA) | Dopaminergic | Extracellular Recording | Rat | 80-320 µg/kg (i.v.) | Dose-dependent Decrease | ↓ 53.9 ± 15% (at 320 µg/kg) |[6] |

Table 3: Behavioral Effects of this compound Mediated by the Mesolimbic System

Behavioral Paradigm Species Dose (Route) Effect Reference
Cocaine Self-Administration (Progressive Ratio) Rat 1 mg/kg (s.c.) Reduced cocaine intake [9]
Yohimbine-induced Reinstatement of Cocaine Seeking Rat 0.3-3 mg/kg (s.c.) Dose-dependently reduced reinstatement [9]
Context-induced Reinstatement of Cocaine Seeking Rat 0.3-3 mg/kg (s.c.) Dose-dependently reduced reinstatement [9]

| Locomotor Activity | Rodents | Not specified | Hypolocomotion (sedative-like effects) |[2] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the effects of this compound.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol allows for the measurement of extracellular dopamine levels in the nucleus accumbens of a freely moving animal.[10][11]

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (280-320g) are typically used.[10]

  • Stereotaxic Surgery:

    • Anesthetize the rat (e.g., isoflurane (B1672236) or ketamine/xylazine).[10]

    • Secure the animal in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeted at the nucleus accumbens shell or core.[12]

    • Secure the cannula to the skull with dental cement and skull screws.[10]

    • Allow for a post-operative recovery period of at least 48 hours.[10]

  • Microdialysis Procedure:

    • On the day of the experiment, place the rat in the experimental chamber for habituation (1-2 hours).[10]

    • Gently insert a microdialysis probe (e.g., 1-2 mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[10][13]

    • Allow the system to equilibrate for 60-90 minutes to establish a stable baseline.[10]

  • Sampling and Drug Administration:

    • Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes).[10]

    • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.[6]

    • Continue collecting post-injection samples for at least 2-3 hours.

  • Analysis:

    • Analyze dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Express data as a percentage change from the average baseline concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthesia & Stereotaxic Mounting B Guide Cannula Implantation (Target: NAc) A->B C Post-Operative Recovery (>48 hours) B->C D Probe Insertion & Perfusion with aCSF C->D E Equilibration Period (60-90 min) D->E F Baseline Sample Collection (3x 20 min) E->F G Administer this compound or Vehicle F->G H Post-Injection Sample Collection G->H I Quantify DA via HPLC-ED H->I J Calculate % Change from Baseline I->J

Figure 2: Experimental workflow for in vivo microdialysis.
In Vivo Electrophysiology for Recording VTA Neurons

This protocol is for recording the action potentials (firing rate) of single dopamine neurons in the VTA of an anesthetized animal.

Methodology:

  • Animal Model & Anesthesia: Adult male rats are anesthetized (e.g., chloral (B1216628) hydrate (B1144303) or urethane) and placed in a stereotaxic frame.

  • Surgical Procedure:

    • A craniotomy is performed over the VTA.

    • A recording microelectrode is slowly lowered into the VTA using stereotaxic coordinates.

  • Dopamine Neuron Identification:

    • Putative dopamine neurons are identified by a characteristic triphasic waveform with a long duration (>2.0 ms) and a slow, irregular firing rate (typically <10 Hz).[14][15]

    • For definitive identification, optogenetic tagging can be used. This involves expressing Channelrhodopsin-2 (ChR2) specifically in dopamine neurons (e.g., in DAT-Cre mice) and confirming that light stimulation reliably evokes action potentials in the recorded neuron.[16]

  • Recording and Drug Administration:

    • Once a stable neuron is identified and isolated, record its baseline spontaneous firing rate for several minutes.

    • Administer this compound intravenously (i.v.) in escalating doses (e.g., 80, 160, 320 µg/kg) or vehicle.[6]

    • Record the firing rate continuously to observe the drug's effect.

  • Data Analysis:

    • Spike sorting is used to isolate the activity of single units.

    • The firing rate (spikes/second) is calculated in bins (e.g., 10-second or 1-minute intervals).

    • The effect of the drug is quantified as the percentage inhibition of the baseline firing rate.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Anesthesia & Stereotaxic Mounting B Craniotomy over VTA A->B C Lower Recording Electrode into VTA B->C D Identify Putative DA Neuron (Waveform & Firing Rate) C->D E Record Stable Baseline Activity D->E F Administer this compound (i.v.) or Vehicle E->F G Record Post-Injection Activity F->G H Spike Sorting & Firing Rate Calculation G->H I Calculate % Inhibition from Baseline H->I

Figure 3: Experimental workflow for in vivo electrophysiology.

Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. All experimental procedures should be conducted in accordance with institutional and governmental guidelines for animal care and use.

References

A Technical Guide to the Discovery, Synthesis, and Pharmacological Characterization of Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, chemically identified as (S)-5-fluoro-6-chloro-α-methylisotryptamine, is a potent and selective serotonin (B10506) 5-HT2 receptor agonist with notable applications in scientific research.[1] Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the roles of 5-HT2 receptor subtypes, particularly the 5-HT2C receptor, in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the discovery, proposed synthesis, pharmacological properties, and key experimental methodologies associated with this compound. Quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and characterization.

Discovery and Background

This compound was developed by Hoffmann-La Roche and first reported in the scientific literature in 1996.[1] It belongs to the isotryptamine family of compounds, which are positional isomers of the more common tryptamines.[2][3] The "iso" prefix indicates that the ethylamine (B1201723) side chain is attached to the nitrogen at position 1 of the indole (B1671886) ring, rather than at position 3. This compound is the enantiopure (S)-isomer of 5-fluoro-6-chloro-α-methylisotryptamine.[1]

Initially, this compound was under preclinical investigation for the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder (OCD).[1] However, its development was discontinued (B1498344) in 1997.[1] Despite this, this compound remains a valuable tool in pharmacological research due to its distinct receptor activation profile. It acts as a potent agonist at both the 5-HT2B and 5-HT2C receptor subtypes, with good selectivity over the closely related 5-HT2A subtype.[1]

Proposed Synthesis of this compound

Step 1: Synthesis of 6-Chloro-5-fluoroindole The synthesis would likely begin with a commercially available substituted aniline (B41778) or a related precursor, which would be cyclized to form the core indole structure. Methods such as the Fischer, Bischler, or Reissert indole synthesis could be adapted for this purpose.

Step 2: N-Alkylation of 6-Chloro-5-fluoroindole The indole nitrogen is then alkylated. A common method involves deprotonating the indole with a strong base (e.g., sodium hydride) followed by reaction with a suitable electrophile, such as a protected 2-halopropanal derivative, to introduce the precursor to the α-methyl-ethylamine side chain.

Step 3: Reductive Amination The final step would involve the conversion of the intermediate from Step 2 to the primary amine of this compound. This is typically achieved through reductive amination. The carbonyl group is reacted with an ammonia (B1221849) source to form an imine, which is then reduced to the amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. Chiral resolution may be performed at this stage or earlier in the synthesis to obtain the desired (S)-enantiomer.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and functional potency at 5-HT2C and 5-HT2B receptors, with significantly lower activity at 5-HT2A receptors and minimal affinity for other receptor types.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)pKiSpeciesReference
Human 5-HT2C19.0Human[4]
Human 5-HT2A327.5Human[4]
Human 5-HT1A-5.4Human[4]
Human 5-HT6-5.2Human[4]
Human 5-HT7-5.6Human[4]

Table 2: Functional Activity of this compound at Human 5-HT2 Receptors

Receptor SubtypeEC50 (nM)Emax (%)AssayReference
5-HT2C32 - 5284 - 88Calcium Mobilization[1]
5-HT2B0.91 - 2.479 - 130Calcium Mobilization[1]
5-HT2A400 - 44769 - 91Calcium Mobilization[1]

Table 3: In Vivo Neuroendocrine Effects of this compound in Rats

HormoneED50 (mg/kg)Reference
Corticosterone (B1669441)2.43
Oxytocin4.19
Prolactin4.03

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Detailed methodologies for these assays are provided below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for the human 5-HT2C receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mesulergine.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filter mats (PEI-soaked).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets on ice and homogenize in cold lysis buffer. Centrifuge to pellet the cell membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 50-120 µg per well.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of this compound (typically a 10-12 point concentration curve, e.g., 0.1 nM to 10 µM).

  • Component Addition: To each well, add the following in order:

    • 150 µL of diluted cell membrane suspension.

    • 50 µL of assay buffer (for total binding), 10 µM Mianserin (for NSB), or this compound at various concentrations.

    • 50 µL of [3H]mesulergine at a final concentration near its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes to reach binding equilibrium.[5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer.

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled receptors like the 5-HT2C receptor, leading to an increase in intracellular calcium.[6]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human 5-HT2C receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM/F-12).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the CHO-K1-h5-HT2C cells into the microplates and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved to its active form.[7]

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 and Emax values from this curve.

In Vivo Corticosterone Measurement in Rats

This assay is used to assess the in vivo effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis.

Objective: To determine the dose-dependent effect of this compound on plasma corticosterone levels in rats.

Materials:

  • Male Sprague-Dawley rats.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Blood collection tubes (e.g., containing EDTA).

  • Centrifuge.

  • Corticosterone ELISA or RIA kit.

Procedure:

  • Animal Acclimation: House the rats under standard laboratory conditions with a 12-hour light/dark cycle for at least one week before the experiment.

  • Drug Administration: Administer different doses of this compound (or vehicle control) to the rats via a specific route (e.g., subcutaneous injection).

  • Blood Collection: At a predetermined time point after drug administration (e.g., 60 minutes), collect blood samples. This can be done via tail-nick or from a catheter. To minimize stress-induced corticosterone release, handling should be swift and consistent.[8]

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.[9]

  • Storage: Store the plasma samples at -80°C until analysis.[9]

  • Corticosterone Quantification: Measure the corticosterone concentration in the plasma samples using a commercially available ELISA or RIA kit, following the manufacturer's instructions.[10][11]

  • Data Analysis: Compare the plasma corticosterone levels in the this compound-treated groups to the vehicle-treated control group. Determine the ED50 value by plotting the corticosterone levels against the dose of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling through the 5-HT2C Receptor

This compound binding to the 5-HT2C receptor initiates a cascade of intracellular events. This Gq/11-coupled receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.

This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ro60 This compound Receptor 5-HT2C Receptor Ro60->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ ER->Ca releases Ca->PKC co-activates Response Cellular Response PKC->Response phosphorylates targets

Canonical 5-HT2C receptor signaling pathway initiated by this compound.
Experimental Workflow for Pharmacological Characterization

The characterization of a novel compound like this compound follows a logical progression from in vitro to in vivo studies. The workflow begins with determining the compound's affinity for its target receptor and its functional effect in a cell-based system. Promising compounds are then advanced to in vivo models to assess their physiological effects.

Experimental Workflow start Start: Compound Synthesis (this compound) binding_assay In Vitro Binding Assay (Radioligand Competition) start->binding_assay functional_assay In Vitro Functional Assay (Calcium Mobilization) start->functional_assay data_analysis Data Analysis (Ki, EC50, ED50) binding_assay->data_analysis in_vivo_assay In Vivo Assay (Neuroendocrine Response) functional_assay->in_vivo_assay If potent & efficacious functional_assay->data_analysis in_vivo_assay->data_analysis end Pharmacological Profile data_analysis->end

Workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a selective 5-HT2C/2B receptor agonist that has been a cornerstone in the study of the serotonin system. Its well-defined pharmacological profile makes it an excellent tool for investigating the therapeutic potential and physiological roles of 5-HT2C receptor activation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of serotonin pharmacology and drug development.

References

Ro60-0175: A Technical Guide for Serotonin System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175, also known as (S)-5-fluoro-6-chloro-α-methylisotryptamine, is a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A subtype.[1][2] Developed by Hoffmann-La Roche, it has become a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor in the central nervous system.[2] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental methodologies for its use, and the associated signaling pathways.

Pharmacological Profile of this compound

The utility of this compound as a research tool is defined by its binding affinity (Ki) and functional potency (EC50) at serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies higher potency in eliciting a functional response.[1]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for this compound and other notable 5-HT2C agonists for comparative purposes.

Table 1: Comparative Binding Affinity (Ki, nM) of 5-HT2C Agonists at Human 5-HT2 Receptors

Compound5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)
This compound 1[3]32[3]Not explicitly found
WAY-1615033.3 ± 0.9 / 4[4]18[4]60[4]

Note: Direct comparative Ki values for all compounds from a single study were not consistently available. Data is compiled from multiple sources.

Table 2: Comparative Functional Potency (EC50, nM) of 5-HT2C Agonists at Human 5-HT2 Receptors

Compound5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)
This compound 32 - 52[2]400 - 447[2]0.91 - 2.4[2]
WAY-1615030.8 - 12[1]7 - 802[1]1.8 - 6.9[1]
Lorcaserin~15-30 (Ki)[1]--
mCPP110[1]--

Key Experimental Protocols

The characterization and application of this compound in serotonin research involve a variety of in vitro and in vivo experimental techniques.

In Vitro Assays for Functional Potency

The functional potency of 5-HT2C receptor agonists like this compound is commonly determined by measuring the accumulation of second messengers, such as inositol (B14025) phosphate (B84403) (IP) or the mobilization of intracellular calcium, following receptor activation.[1]

1. Inositol Phosphate (IP) Accumulation Assay:

  • Objective: To quantify the production of inositol phosphates, a downstream product of 5-HT2C receptor activation via the Gq/11 pathway.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured.

    • Labeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

    • Agonist Stimulation: Cells are exposed to varying concentrations of this compound.

    • IP Extraction: The reaction is terminated, and inositol phosphates are extracted.

    • Quantification: The amount of [³H]-inositol phosphates is determined using scintillation counting.

    • Data Analysis: Dose-response curves are generated to calculate the EC50 value.

2. Calcium Mobilization Assay:

  • Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) following 5-HT2C receptor activation.

  • Methodology:

    • Cell Culture: Similar to the IP accumulation assay, CHO cells expressing the 5-HT2C receptor are used.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Agonist Stimulation: Cells are stimulated with different concentrations of this compound.

    • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are measured using a fluorescence plate reader or microscope.

    • Data Analysis: The peak fluorescence response at each agonist concentration is used to construct a dose-response curve and determine the EC50.

In Vivo Studies of Behavioral and Neurochemical Effects

1. Microdialysis for Dopamine (B1211576) Release:

  • Objective: To investigate the effect of this compound on dopamine release in specific brain regions, such as the nucleus accumbens.[5]

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are typically used.[5]

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region.

    • Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally into a specific brain area.[4][5]

    • Dialysate Collection: Dialysate samples are collected at regular intervals before and after drug administration.

    • Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Changes in dopamine levels over time are analyzed to determine the effect of this compound.

2. Behavioral Models:

  • Objective: To assess the behavioral effects of this compound, which can include changes in locomotion, anxiety-like behavior, and drug-seeking behavior.[2][6][7]

  • Methodology:

    • Locomotor Activity: Rats are placed in an open-field arena, and their movement is tracked by automated systems following the administration of this compound.[6]

    • Social Interaction Test: The time spent in social interaction between two rats is measured to assess anxiolytic or anxiogenic effects.[6]

    • Self-Administration and Reinstatement Models: These models are used to study the effects of this compound on the reinforcing properties of drugs of abuse and on relapse behavior.[7]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8] However, it can also couple to other G proteins, leading to a complex array of downstream cellular responses.[9][10]

G_protein_signaling cluster_receptor Cell Membrane cluster_g_protein G Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds to Gq11 Gαq/11 HT2CR->Gq11 Activates Gio Gαi/o HT2CR->Gio Can couple to G1213 Gα12/13 HT2CR->G1213 Can couple to PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Cellular_Response Cellular Response G1213->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP->Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing 5-HT2C receptors incubation Incubate membranes, radioligand, and this compound prep_membranes->incubation prep_radioligand Select a suitable radioligand (e.g., [³H]-mesulergine) prep_radioligand->incubation prep_compound Prepare serial dilutions of this compound prep_compound->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation ic50 Determine IC50 value (concentration of this compound that inhibits 50% of radioligand binding) scintillation->ic50 ki Calculate Ki value using the Cheng-Prusoff equation ic50->ki

References

Preclinical Development of Ro60-0175: A Technical Overview for Depression and Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ro60-0175, also known as (S)-2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[1] Developed by Hoffmann-La Roche, it reached the preclinical research stage for potential therapeutic application in major depressive disorder, anxiety disorders, and obsessive-compulsive disorder before its development was discontinued.[1] This document provides a technical guide to the preclinical data and methodologies relevant to the investigation of this compound's effects on depression and anxiety-like behaviors. It is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

This compound acts as a potent agonist at 5-HT2C and 5-HT2B receptors with lower affinity for the 5-HT2A receptor subtype.[1] Its primary mechanism of action is the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, and reward pathways.[2][3] Activation of this receptor generally leads to an inhibition of dopaminergic signaling in the mesolimbic pathway.[1]

The selectivity of this compound has been characterized through radioligand binding assays. The compound shows high affinity for the human 5-HT2C receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[4]

Receptor Subtype (Human)Binding Affinity (pKi)Binding Affinity (Ki, nM)Reference
5-HT2C 9.01[4]
5-HT2A 7.532[4]
5-HT1A 5.4>1,995[4]
5-HT6 5.2>1,995[4]
5-HT7 5.6>1,995[4]
β2-Adrenergic Not Reported251 (IC50)[4]

Table 1: Receptor Binding Profile of this compound.

Functional assays, typically measuring intracellular calcium mobilization in cell lines expressing recombinant human receptors, confirm this compound's agonist activity. It is a full agonist at 5-HT2C and 5-HT2B receptors and a partial agonist at 5-HT2A receptors.[1]

Receptor Subtype (Human)Functional Potency (EC50, nM)Reference
5-HT2C 32 - 52[1]
5-HT2B 0.9 - 2.4[1]
5-HT2A 400 - 447[1][4]

Table 2: Functional Agonist Potency of this compound.

Signaling Pathway

The primary therapeutic hypothesis for this compound centers on its activation of the 5-HT2C receptor. This receptor canonically couples to Gq/11 proteins, initiating a well-characterized intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60 This compound Receptor 5-HT2C Receptor Ro60->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Modulation of Neuronal Excitability & Gene Expression Ca->Downstream PKC->Downstream

Canonical 5-HT2C Receptor Gq/11 Signaling Pathway.

Activation of the 5-HT2C receptor by this compound leads to Gq/11 protein activation, which in turn stimulates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2] These events culminate in the modulation of neuronal excitability and neurotransmitter release.[2]

Preclinical Workflow & In Vivo Evaluation

A typical preclinical workflow for a compound like this compound involves a tiered approach, starting with in vitro characterization and progressing to in vivo behavioral and neurochemical assessments in rodent models.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Models cluster_2 Phase 3: Neurochemical & Safety A Primary Binding Assays (5-HT2C Affinity) B Functional Assays (EC50 Determination) A->B C Selectivity Panel (Off-Target Binding) B->C D Locomotor Activity (Sedation/Hypoactivity) C->D Lead Candidate E Anxiety Models (Elevated Plus Maze) D->E F Depression Models (Forced Swim Test) E->F G In Vivo Microdialysis (DA/5-HT Levels) F->G Efficacy Confirmed H Safety Pharmacology (Cardiovascular, CNS) G->H I Toxicity Studies H->I

Tiered Preclinical Workflow for a CNS Drug Candidate.

Studies on this compound in animal models of anxiety have yielded mixed results.

  • Locomotor Activity: this compound induces hypolocomotion (reduced movement) in rats at doses of 0.5 mg/kg and higher, an effect that can be reversed by the selective 5-HT2C antagonist SB-242084.[5] This sedative-like profile complicates the interpretation of its effects in other behavioral paradigms.[5]

  • Anxiety Models: In the social interaction test and the Geller-Seifter conflict test, this compound (at doses of 0.3 to 3 mg/kg) suppressed both punished and unpunished behaviors, a profile more consistent with sedation than a specific anxiolytic or anxiogenic effect.[5][6]

  • Depression Models: While direct preclinical studies for depression are less detailed in available literature, 5-HT2C agonists have shown antidepressant-like properties in some models, such as the forced swim test.[3] However, the sedative effects of this compound would need to be carefully controlled for in such assays.

Experimental Protocols

Reproducible and validated protocols are critical for the preclinical assessment of CNS compounds.

The EPM is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[7][8]

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor.[7] For mice, arms are typically 30 cm long x 5 cm wide.[7] Two opposite arms are open, while the other two are enclosed by 15 cm high walls.[7] The apparatus should be made of a non-reflective, easy-to-clean material.[7]

  • Procedure:

    • Habituation: Acclimate animals to the testing room for at least 45-60 minutes prior to the test.[7][9]

    • Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., subcutaneous, s.c.) at a predetermined time before the test (e.g., 30 minutes).

    • Placement: Place the mouse on the central platform of the maze, facing one of the closed arms.[9]

    • Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[7][9] The session is recorded by an overhead video camera.[9]

    • Data Analysis: Automated video tracking software (e.g., ANY-maze) is used to score key parameters.[7][9]

      • Primary Measures: Time spent in the open arms vs. closed arms, number of entries into open and closed arms.[9]

      • Secondary Measures: Total distance traveled (to assess general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent and entries into the open arms relative to the vehicle control, without significantly altering total locomotion. A decrease in total locomotion would suggest sedative effects.[9]

The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle that rodents will adopt an immobile posture after initial escape attempts in an inescapable cylinder of water, a behavior interpreted as "behavioral despair."[10][11]

  • Apparatus: A transparent glass or Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-25°C) to a depth of 15 cm, preventing the animal from touching the bottom.[10][12]

  • Procedure:

    • Habituation: Acclimate animals to the testing room for at least 30 minutes.[11]

    • Drug Administration: Administer this compound or vehicle control at a predetermined time before the test.

    • Test Session: Gently place the mouse into the water-filled cylinder for a single 6-minute session.[10][11][12] The session is typically video-recorded for later analysis.

    • Post-Test Care: After the session, remove the animal, dry it thoroughly with a towel, and place it in a heated cage to prevent hypothermia before returning it to its home cage.[13][14]

  • Data Analysis: The key measure is immobility time. Scoring is typically performed during the last 4 minutes of the 6-minute test (the first 2 minutes are considered a habituation period).[11][12]

    • Immobility: The animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.[12]

  • Interpretation: Effective antidepressant compounds are expected to significantly decrease the duration of immobility, increasing active behaviors like swimming or climbing.[10] A general reduction in movement due to sedation must be ruled out, typically by referencing data from a locomotor activity test.

This technique is used to measure extracellular levels of neurotransmitters like dopamine (B1211576) and serotonin in specific brain regions of freely moving animals, providing insight into the neurochemical effects of a compound.[15][16]

  • Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., nucleus accumbens or prefrontal cortex).[15][16] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse across the membrane into the perfusate (dialysate).[15]

  • Procedure:

    • Surgery: Under anesthesia, a guide cannula is stereotaxically implanted above the target brain region and secured to the skull. Animals are allowed to recover for several days.

    • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain region.

    • Perfusion & Baseline: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[15] After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[17]

    • Drug Administration: this compound or vehicle is administered.

    • Sample Collection: Post-injection dialysate samples are collected for several hours to monitor changes in neurotransmitter levels over time.

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), a highly sensitive method for quantifying monoamines.[18][19]

  • Interpretation: Based on its mechanism, this compound would be hypothesized to decrease extracellular dopamine levels in reward-related brain regions. Changes in serotonin levels can also be monitored to confirm target engagement.

Conclusion

The preclinical data for this compound characterize it as a potent 5-HT2C receptor agonist with high selectivity over several other receptor subtypes. Its primary signaling mechanism involves the Gq/11-PLC pathway. While in vivo studies confirm its central activity, its behavioral profile in rodent models of anxiety is dominated by sedative-like effects, which complicates a clear determination of its anxiolytic or anxiogenic potential.[5] Further investigation using paradigms less sensitive to locomotor suppression and detailed neurochemical analysis via techniques like microdialysis would be essential to fully elucidate its therapeutic potential for depression and anxiety disorders. The development of this compound was discontinued, but it remains a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in neuropsychiatric disorders.[1]

References

Ro60-0175 and its role in modulating neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ro60-0175 and its Role in Modulating Neurotransmission

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptors, with a lower affinity for the 5-HT2A receptor.[1][2] Developed by Hoffmann-La Roche, this isotryptamine derivative has become an invaluable tool in neuroscience research for investigating the complex role of the 5-HT2C receptor in various physiological and pathological processes.[1][2] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological profile, and its significant role in modulating neurotransmitter systems, particularly the mesolimbic dopamine (B1211576) system.

Mechanism of Action: 5-HT2C Receptor Activation and Signaling

This compound primarily exerts its effects by binding to and activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR).[1][3] The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[3] This activation initiates a cascade of intracellular events, starting with the activation of phospholipase C (PLC).[3] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately modulates neuronal excitability and the release of various neurotransmitters.[1][3]

Ro60_0175_Signaling_Pathway cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT2C Receptor Gq11 Gq/11 5HT2C_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ro60_0175 This compound Ro60_0175->5HT2C_Receptor Binds & Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Neuronal_Modulation Modulation of Neuronal Excitability and Neurotransmitter Release Ca_Release->Neuronal_Modulation PKC_Activation->Neuronal_Modulation

Figure 1: this compound signaling through the 5-HT2C receptor.

Pharmacological Profile

This compound exhibits a high affinity and selectivity for the 5-HT2C receptor. The following table summarizes its binding affinity (pKi) and functional efficacy (EC50 and Emax) at human serotonin receptor subtypes.

Receptor SubtypepKiEC50 (nM)Emax (%)
5-HT2C 9.032–52[2]84–88[2]
5-HT2B -0.91–2.4[2]79–130[2]
5-HT2A 7.5400–447[2]69–91[2]
5-HT1A 5.4--
5-HT6 5.2--
5-HT7 5.6--

Modulation of Neurotransmission

A significant aspect of this compound's function is its inhibitory influence on the mesolimbic dopamine system.[1] Activation of 5-HT2C receptors by this compound leads to a reduction in dopamine release in the nucleus accumbens and a decrease in the firing rate of dopaminergic neurons within the ventral tegmental area (VTA).[1][4] This inhibitory control is a key mechanism underlying many of the behavioral effects observed in preclinical studies.[1][4] The selective 5-HT2C receptor antagonist SB 242084 can completely block this inhibitory action of this compound on dopamine release and neuronal firing.[4] This suggests that the central serotonin system, through 5-HT2C receptors, exerts a significant inhibitory control over the mesolimbic dopamine system.[4] While the primary focus has been on dopamine, it's worth noting that dopamine itself can modulate glutamate-regulated calcium and electrical activity in neurons, generally having a depressive effect on glutamate-mediated activity.[5] Some dopamine neurons also have the ability to cotransmit glutamate, adding another layer of complexity to these interactions.[6][7]

Neurotransmission_Modulation cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) DA_Neuron Dopamine Neuron DA_Release Dopamine Release DA_Neuron->DA_Release Modulates Ro60_0175 This compound 5HT2C_Receptor_VTA 5-HT2C Receptor Ro60_0175->5HT2C_Receptor_VTA Activates 5HT2C_Receptor_VTA->DA_Neuron Inhibits Firing Rate

Figure 2: this compound's modulation of the mesolimbic dopamine pathway.

Experimental Protocols

In Vivo Microdialysis to Measure Dopamine Release

This protocol details the use of in vivo microdialysis to measure dopamine release in the nucleus accumbens of rodents following the administration of this compound.

1. Animal Preparation and Surgery:

  • Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the nucleus accumbens.

  • Allow the animal to recover from surgery for a specified period.

2. Microdialysis Procedure:

  • On the day of the experiment, gently restrain the animal and insert a microdialysis probe through the guide cannula.[8]

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]

  • Allow for a stabilization period of 1-2 hours to establish a stable baseline of dopamine levels.[8]

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.[8]

3. Drug Administration and Sample Collection:

  • Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) at the desired dose.[8] For example, a dose of 1 mg/kg has been shown to significantly decrease dopamine release.[4]

  • Continue collecting dialysate samples at the same regular intervals for several hours post-administration to monitor the time-course of the drug's effect.[8]

4. Sample Analysis and Data Interpretation:

  • Analyze the collected dialysate samples to quantify dopamine concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Express the results as a percentage change from the baseline dopamine levels.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula in Nucleus Accumbens Start->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Establish Baseline: Collect Dialysate Samples Probe_Insertion->Baseline_Collection Drug_Administration Administer this compound (e.g., 1 mg/kg, i.p.) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Administration Dialysate Samples Drug_Administration->Post_Drug_Collection Analysis Analyze Dopamine Levels (HPLC-ED) Post_Drug_Collection->Analysis End End Analysis->End

Figure 3: Experimental workflow for in vivo microdialysis.
Cocaine Self-Administration Behavioral Model

This protocol outlines an experiment to assess the effect of this compound on cocaine self-administration in rats.

1. Lever Training and Catheter Implantation:

  • Train rats to press a lever for a reward (e.g., water) on a fixed-ratio schedule.[9]

  • Surgically implant an intravenous catheter into the jugular vein.[9]

2. Cocaine Self-Administration:

  • Allow rats to self-administer cocaine (e.g., 0.25 mg/infusion) in daily sessions (e.g., 2 hours) by pressing the active lever.[10]

  • Establish a stable baseline of cocaine intake over several days.

3. This compound Treatment:

  • Prior to the self-administration session, pre-treat the rats with this compound (e.g., 0.3-3 mg/kg, s.c.) or a vehicle control.[10] The injection is typically given 20 minutes before the session.[9]

  • Record the number of active and inactive lever presses and the number of cocaine infusions.

4. Data Analysis:

  • Compare the number of cocaine infusions between the this compound treated group and the vehicle control group to determine if the drug reduces cocaine self-administration.

Preclinical Findings

Preclinical studies have demonstrated a range of behavioral effects of this compound, primarily linked to its action on the 5-HT2C receptor.

Behavioral ModelSpeciesThis compound DoseKey Findings
Locomotor Activity Mice/Rats1-3 mg/kg, s.c.Dose-dependent decrease in locomotor activity (hypolocomotion).[3][11]
Cocaine Self-Administration Rats1 mg/kg, s.c.Reduced cocaine self-administration on a progressive ratio schedule.[10] This effect was sustained over eight daily injections.[10]
Cocaine-Seeking Reinstatement Rats0.3-3 mg/kg, s.c.Dose-dependently reduced reinstatement of cocaine-seeking behavior induced by the stressor yohimbine (B192690) or by drug-associated cues.[10][12]
Anxiety Models Rats1-3 mg/kg, s.c.Did not show clear anxiolytic or anxiogenic effects, but induced sedative-like responses.[11]
Ethanol-Induced Locomotor Sensitization RatsNot specifiedDose-dependently prevented the expression of ethanol-induced locomotor sensitization.[13]

Conclusion

This compound is a powerful research tool for elucidating the role of the 5-HT2C receptor in neurotransmission and behavior. Its selective agonism at this receptor and its subsequent modulation of the mesolimbic dopamine system have provided significant insights into the neural circuits underlying addiction, motivation, and motor control. The detailed understanding of its pharmacological profile and its effects in various preclinical models, as outlined in this guide, is crucial for researchers and drug development professionals exploring the therapeutic potential of targeting the 5-HT2C receptor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a key target in the central nervous system involved in the regulation of mood, appetite, and reward pathways.[1][2] In preclinical research, this compound is a valuable pharmacological tool to investigate the in vivo functions of the 5-HT2C receptor and to explore its therapeutic potential in a variety of disorders, including anxiety, substance abuse, and metabolic diseases such as obesity and type 2 diabetes.[2][3]

These application notes provide a comprehensive overview of in vivo experimental protocols for this compound, including detailed methodologies for behavioral and metabolic studies, quantitative data summaries, and a visualization of the canonical 5-HT2C receptor signaling pathway.

Data Presentation

Pharmacokinetic Profile of this compound in Rodents

Table 1: General Parameters for Preclinical Pharmacokinetic Assessment

ParameterDescriptionSpeciesTypical Routes of Administration
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Rat, MouseIntravenous (IV), Oral (PO)
Peak Plasma Concentration (Cmax) The maximum concentration of the drug in the plasma after administration.Rat, MousePO, Subcutaneous (SC), Intraperitoneal (IP)
Time to Peak Concentration (Tmax) The time at which Cmax is reached.Rat, MousePO, SC, IP
Area Under the Curve (AUC) The total drug exposure over time.Rat, MouseIV, PO, SC, IP
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Rat, MousePO, SC, IP
In Vivo Efficacy of this compound in Rodent Models

The following tables summarize the quantitative effects of this compound in various preclinical models.

Table 2: Effects of this compound in Behavioral Models

ModelSpeciesDose (mg/kg)RouteKey Findings
Locomotor Activity Rat>0.5s.c.Induces hypolocomotion.[6]
Social Interaction Test Rat1 and 3s.c.Reduced time in social interaction and locomotion, suggesting a sedative effect.[6]
Vogel Conflict Test RatNot specifieds.c.No significant effect on the number of shocks taken.[6]
Geller-Seifter Test Rat0.3 and 1s.c.Reduced both unpunished and punished lever pressing, consistent with sedation.[6]
Cocaine Self-Administration Rat0.3, 1, and 3s.c.Significantly reduces responding on the active lever for cocaine.

Table 3: Effects of this compound in Metabolic Models

ModelSpeciesDose (mg/kg)RouteDurationKey Findings
Diet-Induced Obesity and Diabetes Wistar Rat1, increasing to 3i.p.4 weeksDecreased body weight by 5.5% in the obese/diabetic group and 2.56% in the control group.[1]
Diet-Induced Obesity and Diabetes Wistar Rat1, increasing to 3i.p.4 weeksReduced hyperglycemia by 35.4% in the obese/diabetic group.[1]
Diet-Induced Obesity and Diabetes Wistar Rat1, increasing to 3i.p.4 weeksDecreased insulin (B600854) resistance by 42.1% in the obese/diabetic group.[1]
Meal Patterning Lister Hooded Rat1 and 3Not specifiedAcute1 mg/kg reduced meal size; 3 mg/kg increased the latency to the first meal.[2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

For in vivo experiments, this compound is typically dissolved in a vehicle suitable for injection. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare the working solution fresh on the day of the experiment.

Behavioral Study: Social Interaction Test in Rats

This protocol is designed to assess the effects of this compound on anxiety-like and social behaviors.

Materials:

  • This compound

  • Vehicle solution

  • Male Sprague-Dawley or Wistar rats

  • Open-field arena

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: House rats individually for at least 5 days before testing to habituate them to single housing. On the day of testing, allow rats to acclimate to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound (1 or 3 mg/kg, s.c.) or vehicle to the test rats. The timing of administration before the test should be consistent (e.g., 30 minutes).

  • Test Arena: The test is conducted in a dimly lit, open-field arena.

  • Social Interaction Session: Place two unfamiliar rats (that have received the same treatment) in the arena and record their behavior for a set period (e.g., 10-15 minutes).

  • Data Analysis: Score the duration of active social behaviors (e.g., sniffing, grooming, following) and locomotor activity. A reduction in social interaction and locomotion can be indicative of a sedative effect.[6]

Metabolic Study: Diet-Induced Obesity and Diabetes in Rats

This protocol is designed to evaluate the effects of this compound on body weight, food intake, and glucose homeostasis in a rat model of obesity and type 2 diabetes.[1][7][8]

Materials:

  • This compound

  • Vehicle solution

  • Male Wistar rats

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow

  • Glucometer and glucose test strips

  • Insulin ELISA kit

  • Metabolic cages for monitoring food and water intake

Procedure:

  • Induction of Obesity and Diabetes:

    • House rats individually and provide ad libitum access to a high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance.[7][8]

    • A control group should be maintained on a standard chow diet.

  • Animal Grouping: After the induction period, divide the obese rats into two groups: one receiving this compound and the other receiving the vehicle. A lean control group receiving the vehicle should also be included.

  • Drug Administration: Administer this compound (e.g., starting at 1 mg/kg and increasing to 3 mg/kg, i.p., daily) or vehicle for a period of 4 weeks.[1]

  • Monitoring:

    • Body Weight and Food/Water Intake: Record body weight and 24-hour food and water intake daily or several times per week.

    • Fasting Blood Glucose and Insulin: Collect tail vein blood samples after a fasting period (e.g., 6 hours) at baseline and at regular intervals throughout the study (e.g., weekly) to measure fasting blood glucose and insulin levels.

  • Glucose Tolerance Test (Optional):

    • At the end of the treatment period, perform an oral or intraperitoneal glucose tolerance test (OGTT or IPGTT).

    • Fast the rats overnight.

    • Administer a glucose bolus (e.g., 2 g/kg).

    • Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

  • Data Analysis: Analyze changes in body weight, food and water intake, fasting glucose, and fasting insulin levels between the treatment groups. For the GTT, calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Mandatory Visualization

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is primarily coupled to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and gene expression. In the context of metabolic regulation, this pathway in pro-opiomelanocortin (POMC) neurons can lead to downstream activation of melanocortin-4 receptors (MC4Rs), which are involved in improving glucose homeostasis.[3][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds to Gq11 Gαq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Modulation & Gene Expression Ca->Cellular_Response PKC->Cellular_Response POMC_Activation Activation of POMC Neurons Cellular_Response->POMC_Activation MC4R_Signaling MC4R Signaling POMC_Activation->MC4R_Signaling Glucose_Homeostasis Improved Glucose Homeostasis MC4R_Signaling->Glucose_Homeostasis

Caption: Canonical 5-HT2C receptor signaling pathway initiated by this compound.

Experimental Workflow for Metabolic Studies

The following diagram illustrates the workflow for an in vivo study investigating the effects of this compound on a diet-induced obesity model.

G cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Data Collection & Analysis Induction Wistar Rats on High-Fat Diet (8-12 weeks) Grouping Randomize into Groups: - Vehicle Control - this compound Induction->Grouping Treatment Daily i.p. Administration (4 weeks) Grouping->Treatment Monitoring Weekly/Daily Monitoring: - Body Weight - Food/Water Intake - Fasting Glucose/Insulin Treatment->Monitoring GTT Glucose Tolerance Test (End of Study) Monitoring->GTT Analysis Data Analysis and Interpretation GTT->Analysis

Caption: Workflow for a diet-induced obesity study with this compound.

References

Application Notes and Protocols for Ro60-0175 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, with additional affinity for the 5-HT2B receptor and lower affinity for the 5-HT2A receptor. It is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes within the central nervous system. In rodent models, this compound has been utilized to study anxiety, depression, obsessive-compulsive-like behaviors, appetite, and drug-seeking behaviors.[1] Notably, it does not typically induce the head-twitch response in rodents, a behavioral marker often associated with psychedelic effects.[1]

These application notes provide a comprehensive overview of the recommended doses, detailed experimental protocols, and the underlying signaling pathways associated with this compound administration in rodent behavioral studies.

Data Presentation: Quantitative Effects of this compound Administration

The following table summarizes the quantitative data from various studies investigating the effects of this compound in rodent behavioral paradigms. It is important to note that the majority of these studies have focused on acute or sub-chronic administration.

Behavioral ParadigmSpecies (Strain)Dose Range (mg/kg)Route of Admin.Key Quantitative FindingsReference(s)
Anxiety-Related Behaviors
Social Interaction TestRat (Sprague-Dawley)1 and 3s.c.Suppressed time in social interaction and locomotion.[2][2]
Geller-Seifter Conflict TestRat (Sprague-Dawley)0.3 and 1s.c.Simultaneously reduced both unpunished and punished lever pressing.[2][2]
Vogel Conflict TestRat (Sprague-Dawley)Not specifieds.c.No significant action on the number of shocks taken.[2][2]
Open Field TestMouse4i.p.Increased anxiety-like behavior (decreased visits to the center) and decreased total distance traveled in SERT +/+ mice.[3][3]
Locomotor Activity
Locomotor ActivityRat (Sprague-Dawley)> 0.5s.c.Induced hypolocomotion.[2][2]
Locomotor ActivityMouse4i.p.Decreased total distance traveled in SERT +/+ mice.[3][3]
Feeding Behavior
Meal Pattern AnalysisRat (Lister Hooded)1 and 3Not specifiedAt 1 mg/kg, reduced meal size. At 3 mg/kg, increased latency to the first meal.[4][4]
Palatable Food IntakeRat (Lister Hooded)1 and 3Not specifiedReduced ingestion of a glucose/saccharin solution by decreasing the number of licking bouts.[4][4]
Drug-Seeking Behavior
Cocaine Self-AdministrationRat3 and 10i.p.A dose of 10 mg/kg significantly reduced cocaine reinforcement.[5][5]
Cocaine-Seeking ReinstatementRatNot specifiedi.p.Protected against cocaine-seeking behavior after acute or repeated administration.[5][5]

Experimental Protocols

Assessment of Anxiety-Like Behavior

a) Social Interaction Test

  • Objective: To assess social avoidance, a measure of anxiety-like behavior.

  • Apparatus: A dimly lit, open-field arena.

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).

    • After the appropriate pre-treatment time, place two unfamiliar, weight-matched rats in the center of the arena.

    • Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute session.

    • Locomotor activity can be concurrently measured using an automated tracking system.

  • Data Analysis: Compare the duration of social interaction and locomotor activity between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

b) Vogel Conflict Test

  • Objective: To assess the anxiolytic potential of a compound by measuring its ability to increase punished behavior.

  • Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.

  • Procedure:

    • Water-deprive rats for 48 hours prior to the test.

    • Place the rat in the operant chamber.

    • After the rat completes 20 licks on the drinking spout, deliver a mild electric shock through the spout.

    • Administer this compound or vehicle control.

    • Record the number of shocks the animal is willing to receive to drink during a set session time.

  • Data Analysis: Compare the number of shocks received between the drug-treated and vehicle-treated groups. Anxiolytic compounds are expected to increase the number of shocks taken.

c) Geller-Seifter Conflict Test

  • Objective: To evaluate the anxiolytic or anxiogenic potential of a compound by assessing its effect on punished and unpunished responding for a reward.

  • Apparatus: An operant conditioning chamber with two levers and a food dispenser.

  • Procedure:

    • Train food-deprived rats to press a lever for a food reward on a variable-interval schedule (unpunished component).

    • Introduce a conflict component where a second lever becomes available, and presses on this lever are rewarded with food but also result in a mild foot shock (punished component).

    • Administer this compound or vehicle control.

    • Measure the rate of lever pressing on both the unpunished and punished levers.

  • Data Analysis: Analyze the response rates for both punished and unpunished schedules. Anxiolytic drugs are expected to increase the rate of punished responding, while anxiogenic or sedative drugs may decrease both.[2]

Assessment of Locomotor Activity

a) Open Field Test

  • Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer this compound or vehicle control.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a predetermined amount of time (e.g., 10-30 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the locomotor parameters between the different treatment groups. A decrease in total distance traveled is indicative of hypolocomotion.[3]

Assessment of Feeding Behavior
  • Objective: To analyze the effects of this compound on food intake and meal patterns.

  • Apparatus: Cages equipped with automated feeding and drinking monitors that can record the timing and amount of food and water consumed.

  • Procedure:

    • Individually house the animals and allow them to acclimate to the automated monitoring cages.

    • Provide ad libitum access to standard chow and water.

    • Administer this compound or vehicle control at a specific time of day (e.g., before the dark cycle when rodents are most active).

    • Continuously record food intake, meal size, meal duration, and inter-meal intervals.

    • For palatable food intake, a separate drinking bottle containing a sweetened solution can be introduced.

  • Data Analysis: Analyze the microstructure of feeding behavior, comparing parameters such as total food intake, meal size, meal frequency, and latency to the first meal between treatment groups.[4]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex downstream signaling cascade.[6]

5-HT2C_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ro60_0175 This compound Receptor 5-HT2C Receptor Ro60_0175->Receptor Binds to Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Canonical 5-HT2C receptor signaling pathway.
Experimental Workflow for a Rodent Behavioral Study

The following diagram illustrates a typical workflow for conducting a behavioral study with this compound in rodents.

Experimental_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation grouping Random Assignment to Treatment Groups acclimation->grouping drug_prep This compound Preparation (Vehicle Control) grouping->drug_prep administration Drug Administration (s.c. or i.p.) drug_prep->administration behavioral_testing Behavioral Assay (e.g., Open Field Test) administration->behavioral_testing data_collection Data Collection (Automated/Manual) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Interpretation of Results data_analysis->results end End results->end

General workflow for a rodent behavioral experiment.

References

Application Notes and Protocols for the Administration of Ro60-0175 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ro60-0175, a potent and selective 5-HT2C receptor agonist, in mice and rats. This document includes quantitative data on dosages and effects, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Quantitative Administration Data

The following tables summarize the administration routes and dosage ranges for this compound in various experimental paradigms in rats and mice. Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are the most common routes of administration.

Table 1: this compound Administration in Rats

Experimental ModelAdministration RouteDosage Range (mg/kg)VehicleKey Findings
Cocaine Self-Administrations.c.1Not SpecifiedReduction in cocaine self-administration.[1]
Cocaine-Seeking Reinstatements.c.0.3 - 3Not SpecifiedDose-dependent reduction in cocaine-seeking behavior.[1][2]
Social Interaction Tests.c.1 - 3Not SpecifiedSuppression of social interaction and locomotion, suggesting a sedative effect.[1][3]
Geller-Seifter Conflict Tests.c.0.3 - 1Not SpecifiedReduced both unpunished and punished responding, consistent with sedation.[1][3]
Feeding BehaviorNot Specified1 - 3Not SpecifiedIncreased latency to the first meal and reduced meal size.[4]
Mesolimbic Dopamine (B1211576) Releasei.p.1Not SpecifiedSignificantly decreased dopamine release.[5]
Basal Firing Rate of VTA DA Neuronsi.v.0.08 - 0.32Not SpecifiedDose-dependent decrease in the basal firing rate.[5]
Obesity and Diabetes Modeli.p.1 - 3 (daily)Not SpecifiedDecreased body weight and hyperglycemia.[6]

Table 2: this compound Administration in Mice

Experimental ModelAdministration RouteDosage Range (mg/kg)VehicleKey Findings
Locomotor Activityi.p.Not SpecifiedNot SpecifiedTypically induces reduced locomotor activity.[7]

Note: The majority of publicly available research has focused on rat models. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific mouse strain and experimental setup.

Experimental Protocols

Preparation of this compound Solution

This compound is typically dissolved in a vehicle suitable for parenteral administration. Common vehicles include saline or a solution containing DMSO and other solubilizing agents.

Example Vehicle Preparation: [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • It is recommended to prepare the working solution fresh on the day of the experiment.[2][8]

Administration via Subcutaneous (s.c.) Injection

This is a common route for systemic administration of this compound.

Protocol:

  • Gently restrain the mouse or rat.

  • Lift the loose skin over the back, between the shoulder blades, to form a tent.

  • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure the needle has not entered a blood vessel.

  • Inject the prepared this compound solution. The injection volume is typically adjusted based on the animal's body weight (e.g., 1 ml/kg).[1]

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Return the animal to its home cage and monitor for any adverse reactions.

Administration via Intraperitoneal (i.p.) Injection

This route also provides systemic delivery of the compound.

Protocol:

  • Properly restrain the animal, exposing the abdomen. For rats, this may require two people.

  • Tilt the animal slightly so the head is lower than the hindquarters. This allows the abdominal organs to shift away from the injection site.

  • Insert a sterile needle (e.g., 23-25 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to check for the presence of blood or urine.

  • Inject the this compound solution.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Behavioral Testing: Open Field Test

This test is used to assess spontaneous locomotor activity and anxiety-like behavior.[7]

Protocol:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.[7]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 15-30 minutes).[7]

  • Test Session: Place the mouse individually in the center of an open field arena (e.g., 40x40x40 cm).[7]

  • Data Collection: Allow the mouse to explore freely for a set duration (typically 15-60 minutes). An overhead video camera connected to tracking software records parameters such as total distance traveled and time spent in the center versus the periphery.[7]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound is a potent agonist for the serotonin (B10506) 5-HT2C receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular effects.[1]

Ro60_0175_Signaling_Pathway Ro60_0175 This compound HT2C_Receptor 5-HT2C Receptor (GPCR) Ro60_0175->HT2C_Receptor Binds & Activates Gq11 Gq/11 HT2C_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

General Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for conducting behavioral experiments in rodents following the administration of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Administration This compound or Vehicle Administration (s.c. or i.p.) Animal_Acclimation->Administration Drug_Prep This compound Solution Preparation Drug_Prep->Administration Habituation Habituation to Test Environment Administration->Habituation Behavioral_Testing Behavioral Testing (e.g., Open Field, Social Interaction) Habituation->Behavioral_Testing Data_Collection Data Collection (Automated Tracking) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for this compound behavioral studies.

References

The Serotonin 2C Receptor Agonist Ro60-0175 in Animal Models of Anxiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro60-0175, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, in preclinical animal models of anxiety. The information compiled herein is intended to guide researchers in designing and interpreting experiments aimed at evaluating the anxiolytic or anxiogenic potential of this compound.

Introduction

This compound is a potent and selective agonist for the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is implicated in the regulation of mood, anxiety, and appetite, making it a significant target for psychopharmacological drug development.[1] Activation of 5-HT2C receptors generally leads to an inhibition of dopamine (B1211576) and norepinephrine (B1679862) release in several brain regions.[1] The role of 5-HT2C receptor agonists in anxiety is complex and has been a subject of considerable debate, with studies reporting anxiogenic, anxiolytic, or even sedative-like effects depending on the animal model, dose, and experimental conditions.[2][3] this compound has been a key pharmacological tool in dissecting the contribution of the 5-HT2C receptor to anxiety-related behaviors.

Mechanism of Action: 5-HT2C Receptor Signaling

This compound exerts its effects by binding to and activating the 5-HT2C receptor. This receptor is primarily coupled to Gq/11 proteins, initiating a downstream signaling cascade.[2][4] Upon activation, phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2] These events ultimately modulate neuronal excitability and gene expression. The 5-HT2C receptor can also couple to other G proteins, such as Gα12/13, to activate different signaling pathways.[2]

Figure 1: Simplified signaling pathway of the 5-HT2C receptor activated by this compound.

Data Presentation: Summary of this compound Effects in Animal Models of Anxiety

The following tables summarize the quantitative effects of this compound in commonly used animal models of anxiety. It is important to note that the outcomes can be influenced by factors such as the specific strain of the animal, the experimental conditions, and the dose administered.

Table 1: Effects of this compound in the Social Interaction Test in Rats

Dose (mg/kg, s.c.)Test ConditionTime Spent in Social InteractionLocomotor ActivityInterpretation
1 and 3High light, unfamiliarDecreasedDecreasedSedative-like effect[2][5]
1 and 3Low light, familiarDecreasedDecreasedMore consistent with sedation than anxiogenesis[2][5]

Table 2: Effects of this compound in Conflict Tests in Rats

TestDose (mg/kg, s.c.)Effect on Punished RespondingEffect on Unpunished RespondingInterpretation
Vogel Conflict TestNot specifiedNo significant effectNot specifiedNot anxiolytic[2][5]
Geller-Seifter Test0.3 and 1ReducedReducedConsistent with sedation[2][5]

Table 3: General Behavioral Effects of this compound in Rodents

EffectDose Range (mg/kg)SpeciesNotes
Hypolocomotion>0.5 (s.c.)RatReversed by 5-HT2C antagonist SB-242084[2][5]
Sedation1 - 3 (s.c.)RatObserved as reduced social interaction and locomotion[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to standardize all experimental conditions to ensure the reliability and reproducibility of the results.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-55 cm).[6]

  • Two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 30 cm long x 5 cm wide; for rats, 50 cm long x 10 cm wide.[6]

  • The enclosed arms have high walls (e.g., 15 cm for mice, 30-40 cm for rats).[6]

  • The maze should be made of a non-reflective, easy-to-clean material.[6]

  • Lighting should be consistent and evenly distributed across all arms.[6]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[8]

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous injection 30 minutes prior to testing).[9]

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.[7]

  • Recording: Allow the animal to explore the maze for a 5-minute period.[7] Record the session using a video camera mounted above the maze.

  • Data Analysis: Use a video-tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[8]

Interpretation:

  • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

  • Anxiogenic compounds are expected to decrease these parameters.

  • Total distance traveled is a measure of general locomotor activity and can help to identify sedative or hyperactive effects of the compound.

EPM_Workflow Habituation Animal Habituation (1 hour) Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Recording Record Behavior (5 minutes) Placement->Recording Data_Analysis Analyze Video Data Recording->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Figure 2: Experimental workflow for the Elevated Plus Maze test.

Social Interaction Test

This test assesses social anxiety and affiliative behaviors by measuring the amount of time a subject animal spends interacting with an unfamiliar partner.

Apparatus:

  • An open-field arena (e.g., 40x40x30 cm).[9]

  • Video recording equipment.[9]

Procedure:

  • Habituation: Acclimate the animals to the testing room and handle them for several days prior to the experiment.[9]

  • Drug Administration: Administer this compound or vehicle to the test animal.[9]

  • Test Conditions: The testing environment can be manipulated to be more or less anxiogenic:

    • High light, unfamiliar: Brightly lit arena that is new to the animal (promotes anxiety).

    • Low light, familiar: Dimly lit arena where the animal has been previously habituated (less anxiogenic).

  • Pairing: After the pretreatment interval, place the test animal and an unfamiliar, weight-matched, untreated partner of the same sex into the arena.[9]

  • Recording: Record the interaction for a predetermined period (e.g., 10 minutes).

  • Data Analysis: Score the total time spent in active social interaction (e.g., sniffing, grooming, following). Also, measure locomotor activity (total distance traveled).

  • Cleaning: Clean the arena thoroughly between each trial.

Interpretation:

  • A decrease in social interaction time can indicate an anxiogenic-like effect or sedation.

  • An increase in social interaction time can suggest an anxiolytic-like effect.

  • It is crucial to analyze locomotor activity concurrently, as a general decrease in movement can confound the interpretation of social interaction data.[2][5]

Conflict Tests (Vogel and Geller-Seifter)

These operant conditioning-based tests assess anxiety by measuring the suppression of a rewarded behavior by punishment.

General Principle: Animals are trained to perform a task (e.g., lever pressing) to receive a reward (e.g., food or water). During the test, a mild punishment (e.g., a foot shock) is delivered concurrently with the reward. Anxiolytic drugs typically increase the rate of punished responding.

Vogel Conflict Test:

  • Procedure: Water-deprived rats are placed in a chamber with a drinking spout. After a period of unpunished drinking, each lick is accompanied by a mild electric shock.

  • Measurement: The number of shocks received is counted.

  • This compound Finding: this compound did not significantly alter the number of shocks taken, suggesting a lack of anxiolytic effect in this paradigm.[2][5]

Geller-Seifter Test:

  • Procedure: Food-deprived rats are trained on a multiple schedule of reinforcement. In one component, responding is rewarded with food (unpunished). In another component, responding is rewarded with food but also punished with a mild foot shock.

  • Measurement: The rates of both punished and unpunished responding are recorded.

  • This compound Finding: this compound reduced both punished and unpunished lever pressing, indicating a sedative effect rather than a specific anti-conflict (anxiolytic) or anxiogenic effect.[2][5]

Conclusion

The use of this compound in animal models of anxiety has revealed a complex behavioral profile. While it is a valuable tool for probing the function of the 5-HT2C receptor, its effects are often characterized by sedation, particularly at higher doses, which can confound the interpretation of anxiety-related behaviors.[2] Researchers using this compound should carefully consider the choice of animal model, the dose range, and the inclusion of appropriate controls for locomotor activity to accurately assess its impact on anxiety. The sedative-like properties of this compound, mediated through 5-HT2C receptor activation, are a consistent finding across multiple behavioral paradigms.[2][5] This highlights the intricate role of the 5-HT2C receptor in modulating not only anxiety but also arousal and motor function.

References

Application Notes and Protocols for Ro60-0175 in Cocaine Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ro60-0175, a selective 5-HT2C receptor agonist, for studying cocaine self-administration and its underlying neurobiological mechanisms.

Introduction

This compound has emerged as a valuable pharmacological tool to investigate the role of the serotonin (B10506) 2C (5-HT2C) receptor in modulating the reinforcing and motivational properties of cocaine. Activation of 5-HT2C receptors has been shown to exert an inhibitory influence on the mesolimbic dopamine (B1211576) system, a key neural circuit implicated in drug addiction.[1][2] By attenuating the effects of cocaine, this compound serves as a potential therapeutic agent for cocaine use disorder. These notes provide detailed protocols and data for the effective use of this compound in preclinical models of cocaine self-administration.

Mechanism of Action

This compound is a selective agonist for the 5-HT2C receptor. Its primary mechanism in the context of cocaine addiction involves the modulation of dopamine release in brain regions associated with reward and reinforcement, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[1][3][4] Cocaine blocks the dopamine transporter, leading to an increase in extracellular dopamine, which is central to its reinforcing effects.[5] Activation of 5-HT2C receptors by this compound provides tonic inhibition of mesolimbic dopamine activity, thereby counteracting the effects of cocaine.[1] This inhibitory action reduces the rewarding effects of cocaine and attenuates drug-seeking behaviors.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on cocaine self-administration and related behaviors.

Table 1: Systemic Administration of this compound on Cocaine Self-Administration

Animal ModelCocaine Dose & ScheduleThis compound Dose (Route)Key FindingsReference
Sprague-Dawley Rats0.25 mg/infusion (Progressive Ratio)1 mg/kg (s.c.)Reduced cocaine self-administration; effect sustained over 8 days.[6]
Sprague-Dawley Rats0.25 mg/infusion (FR1)0.3-3 mg/kg (s.c.)Dose-dependently reduced yohimbine-induced reinstatement of cocaine seeking.[6]
Sprague-Dawley Rats0.25 mg/infusion (FR1)Not specifiedDose-dependently reduced context-induced reinstatement of cocaine seeking.[6]
Olfactory Bulbectomized (OBX) and SHAM RatsNot specified3-10 mg/kg (i.p.)Reduced cocaine reinforcement, with a significant effect at 10 mg/kg.[7]
Mice10 mg/kg (i.p.) - CPP1, 3, 10 mg/kg (i.p.)10 mg/kg dose attenuated the development of cocaine conditioned place preference.[8]
Mice20 mg/kg (i.p.) - Locomotor10 mg/kg (i.p.)Attenuated acute cocaine-induced locomotor activity and the development of sensitization.[8]

Table 2: Intra-VTA Administration of this compound on Cocaine-Related Behaviors

Animal ModelCocaine Dose & ScheduleThis compound Dose (Intra-VTA)Key FindingsReference
Sprague-Dawley Rats10 mg/kg (i.p.) - Locomotor1, 3, 10 µg3 and 10 µg doses reduced cocaine-induced locomotor stimulation.[3]
Sprague-Dawley Rats0.25 mg/infusion (FR5 or Progressive Ratio)3, 10 µgReduced responding for cocaine on both schedules.[3]

Experimental Protocols

Cocaine Self-Administration Paradigm

This protocol is designed to assess the effect of this compound on the motivation to self-administer cocaine.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters

  • Cocaine hydrochloride

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • 5-HT2C receptor antagonist (e.g., SB242084) for control experiments

Procedure:

  • Surgical Preparation: Surgically implant chronic indwelling catheters into the jugular vein of the rats.[9][10] Allow for a recovery period of at least one week.

  • Acquisition of Cocaine Self-Administration:

    • Train rats to press a lever for intravenous infusions of cocaine (e.g., 0.25 mg/infusion) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).[6]

    • Each infusion is paired with a stimulus cue (e.g., illumination of a light).

    • Sessions are typically 2 hours daily for 10-15 days, or until stable responding is achieved.[6][9]

  • Testing the Effect of this compound:

    • On Maintenance of Self-Administration: Once stable responding is established, administer this compound (e.g., 1 mg/kg, s.c.) or vehicle prior to the self-administration session.[6] The schedule can be switched to a progressive ratio schedule to assess motivation, where the number of responses required for each subsequent infusion increases.[6]

    • On Reinstatement of Cocaine-Seeking:

      • After stable self-administration, extinguish the lever-pressing behavior by replacing cocaine infusions with saline infusions and removing the stimulus cue.

      • Once responding is extinguished, test for reinstatement by administering a priming injection of cocaine, presenting the drug-associated cue, or introducing a stressor (e.g., yohimbine, 1 mg/kg, i.p.).[6]

      • Administer this compound (e.g., 0.3-3 mg/kg, s.c.) or vehicle prior to the reinstatement test to assess its effect on drug-seeking behavior.[6]

  • Control Experiment: To confirm that the effects of this compound are mediated by 5-HT2C receptors, pre-treat a separate group of animals with a selective 5-HT2C antagonist (e.g., SB242084) before administering this compound.[3][6]

Locomotor Activity Assessment

This protocol measures the effect of this compound on cocaine-induced hyperlocomotion.

Materials:

  • Mice or rats

  • Open-field activity chambers equipped with photobeam detectors

  • Cocaine hydrochloride

  • This compound

  • Vehicle

Procedure:

  • Habituation: Place the animals in the activity chambers for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[8]

    • After a pre-treatment time (e.g., 30 minutes), administer cocaine (e.g., 20 mg/kg, i.p.) or saline.[8]

  • Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Sensitization Protocol: To assess the effect on the development of sensitization, repeat the drug administration protocol once daily for 5 consecutive days.[8] After a drug-free period (e.g., 10 days), administer a challenge injection of cocaine to all groups and measure locomotor activity.[8]

Signaling Pathways and Visualizations

The inhibitory effect of this compound on cocaine's reinforcing properties is primarily mediated through the modulation of the mesolimbic dopamine pathway.

Cocaine's Effect on the Mesolimbic Pathway

Cocaine blocks the dopamine transporter (DAT) on presynaptic dopamine neurons originating in the VTA and terminating in the NAc. This leads to an accumulation of dopamine in the synaptic cleft, enhancing signaling at postsynaptic D1 and D2 receptors on medium spiny neurons (MSNs) in the NAc. This heightened dopamine signaling is associated with the rewarding and reinforcing effects of the drug.

Cocaine_Effect cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA Dopamine Neuron DAT Dopamine Transporter (DAT) VTA_DA->DAT Releases Dopamine Synapse Synaptic Cleft (Increased Dopamine) Postsynaptic Postsynaptic Neuron (MSN) Synapse->Postsynaptic Activates Receptors Cocaine Cocaine Cocaine->DAT Blocks

Caption: Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels in the NAc.

This compound's Modulatory Effect

This compound activates 5-HT2C receptors, which are located on both GABAergic interneurons and dopamine neurons in the VTA. Activation of these receptors enhances GABAergic inhibition of dopamine neurons, leading to a decrease in dopamine release in the NAc. This reduction in dopamine signaling counteracts the effects of cocaine.

Ro60_0175_Effect cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) GABA_Interneuron GABA Interneuron VTA_DA Dopamine Neuron GABA_Interneuron->VTA_DA Inhibits NAc_Synapse Synaptic Cleft (Decreased Dopamine) VTA_DA->NAc_Synapse Reduced Dopamine Release HT2CR_GABA 5-HT2C Receptor HT2CR_DA 5-HT2C Receptor HT2CR_DA->VTA_DA Inhibits Ro60_0175 This compound Ro60_0175->HT2CR_GABA Activates Ro60_0175->HT2CR_DA Activates

Caption: this compound activates 5-HT2C receptors in the VTA, leading to reduced dopamine release.

Experimental Workflow for Cocaine Self-Administration Study

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cocaine self-administration.

Experimental_Workflow Start Start: Animal Model Selection (e.g., Sprague-Dawley Rats) Surgery Intravenous Catheter Implantation Start->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (FR1 Schedule, 10-15 days) Recovery->Acquisition Stable Stable Responding Achieved Acquisition->Stable Group_Assignment Random Assignment to Treatment Groups Stable->Group_Assignment Extinction Extinction Training Stable->Extinction For Reinstatement Studies Treatment_Vehicle Vehicle Administration Group_Assignment->Treatment_Vehicle Treatment_Ro60 This compound Administration Group_Assignment->Treatment_Ro60 Test_Maintenance Test on Maintenance of Self-Administration (e.g., Progressive Ratio Schedule) Treatment_Vehicle->Test_Maintenance Test_Reinstatement Reinstatement Test (Cue, Drug, or Stress-Induced) Treatment_Vehicle->Test_Reinstatement Treatment_Ro60->Test_Maintenance Treatment_Ro60->Test_Reinstatement Data_Analysis Data Analysis and Interpretation Test_Maintenance->Data_Analysis Extinction->Test_Reinstatement Test_Reinstatement->Data_Analysis

Caption: Workflow for assessing this compound's effect on cocaine self-administration and reinstatement.

References

Application Notes and Protocols for Ro60-0175 in Nicotine Addiction and Reinstatement Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine (B1678760), the primary psychoactive component of tobacco, establishes and maintains dependence largely through its potent effects on the mesolimbic dopamine (B1211576) system. The rewarding properties of nicotine are primarily mediated by the release of dopamine in key brain regions, most notably the nucleus accumbens (NAc)[1]. The serotonin (B10506) (5-HT) system, and specifically the 5-HT2C receptor, has emerged as a critical modulator of dopamine neurotransmission and a promising therapeutic target for nicotine addiction[1][2]. Ro60-0175 is a selective and potent 5-HT2C receptor agonist that has demonstrated efficacy in preclinical models of nicotine addiction, showing potential in reducing nicotine intake and preventing relapse[1][3].

These application notes provide detailed protocols and a summary of quantitative data for the use of this compound in established rodent models of nicotine addiction and reinstatement.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various nicotine-related behaviors.

Table 1: Dose-Response Effects of this compound on Nicotine Self-Administration [1]

Dose of this compound (mg/kg, s.c.)Nicotine Dose (mg/kg/infusion, i.v.)Schedule of ReinforcementEffect on Nicotine Responding
0.3, 0.6, 10.03Fixed Ratio 5 (FR5)Reduced responding for nicotine
0.3, 0.6, 10.03Progressive Ratio (PR)Reduced responding for nicotine
1Not ApplicableProgressive Ratio (PR)Decreased the breakpoint for nicotine self-administration

Table 2: Effects of this compound on Nicotine Discrimination [4][5]

Dose of this compound (mg/kg)Nicotine Training Dose (mg/kg)Effect
0.3 - 0.80.2Attenuated the discriminative stimulus effects of nicotine; shifted the nicotine dose-response curve to the right

Table 3: Effects of this compound on Nicotine-Seeking and Reinstatement [3]

Reinstatement TriggerDose of this compoundEffect on Reinstatement
Nicotine PrimingNot specifiedDecreased reinstatement
Conditioned CuesNot specifiedDecreased reinstatement

Experimental Protocols

Protocol 1: Intravenous Catheterization for Nicotine Self-Administration

This protocol describes the surgical procedure for implanting an indwelling intravenous catheter in rats, a prerequisite for intravenous nicotine self-administration studies.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Antiseptic solution

  • Surgical tools (scalpel, scissors, forceps)

  • Catheter material (e.g., Silastic tubing)

  • Sutures

  • Syringe with heparinized saline

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and sterilize the surgical areas on the back (between the scapulae) and the side of the neck.

  • Make a small incision on the back for the catheter to exit.

  • Make a second incision on the neck to expose the jugular vein.

  • Using a tunneling tool, pass the catheter subcutaneously from the back incision to the neck incision.

  • Carefully dissect the tissue to isolate the jugular vein.

  • Make a small incision in the vein and insert the catheter, advancing the tip until it is near the right atrium.

  • Secure the catheter in place with sutures.

  • Close the neck incision with sutures.

  • Externalize the catheter through the back incision and secure it.

  • Flush the catheter with heparinized saline to ensure patency and prevent clotting.

  • Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least 5-7 days before starting any behavioral experiments.

Protocol 2: Nicotine Self-Administration

This protocol is used to model the voluntary intake of nicotine and assess the effects of this compound on nicotine reinforcement.

Materials:

  • Operant conditioning chambers with two levers (active and inactive), a syringe pump, and a cue light.

  • Intravenously catheterized rats.

  • Nicotine solution (e.g., 0.03 mg/kg/infusion in sterile saline).

  • This compound solution.

  • Data acquisition software.

Procedure:

  • Acquisition:

    • Place the rats in the operant chambers for daily sessions (e.g., 1-2 hours).

    • Pressing the "active" lever results in an intravenous infusion of nicotine, paired with a discrete cue (e.g., illumination of a cue light).

    • Pressing the "inactive" lever has no programmed consequences.

    • Continue training daily until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days). This is typically done on a Fixed Ratio (FR) 1 or FR5 schedule.[1]

  • Testing the Effects of this compound:

    • Once stable self-administration is achieved, administer this compound (e.g., 0.3, 0.6, 1 mg/kg, s.c.) or vehicle 30 minutes before the self-administration session.[1]

    • Use a within-subjects Latin square design to counterbalance the order of drug doses.

    • Record the number of active and inactive lever presses and the number of nicotine infusions.

Protocol 3: Cue-Induced Reinstatement of Nicotine Seeking

This protocol models relapse to nicotine-seeking behavior triggered by drug-associated cues.

Materials:

  • Rats with a history of nicotine self-administration.

  • Operant conditioning chambers.

  • This compound solution.

Procedure:

  • Acquisition and Extinction:

    • Train rats to self-administer nicotine paired with cues as described in Protocol 2.

    • Following stable self-administration, begin extinction sessions where active lever presses no longer result in nicotine infusion or cue presentation.

    • Continue extinction sessions until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last 3 days of self-administration).

  • Reinstatement Test:

    • Administer this compound or vehicle prior to the test session.

    • Place the rats back into the operant chambers.

    • Presentation of the nicotine-associated cues (non-contingently or contingent on the first lever press) is used to trigger reinstatement of drug-seeking behavior (i.e., increased pressing on the active lever). No nicotine is delivered.

    • Record the number of active and inactive lever presses.

Protocol 4: Nicotine Discrimination

This protocol assesses the subjective effects of nicotine and the ability of this compound to alter these effects.

Materials:

  • Operant conditioning chambers with two levers.

  • Rats.

  • Nicotine solution.

  • This compound solution.

  • Food reinforcement (e.g., pellets).

Procedure:

  • Training:

    • Rats are trained to press one lever (the "drug" lever) after an injection of nicotine (e.g., 0.2 mg/kg) to receive a food reward.[4][5]

    • On alternate days, they are trained to press the other lever (the "saline" lever) after an injection of saline to receive a food reward.

    • Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing:

    • Administer a specific dose of this compound in combination with nicotine.

    • Place the rat in the operant chamber and record which lever is predominantly pressed.

    • A shift in lever pressing away from the "drug" lever indicates that this compound has attenuated the discriminative stimulus effects of nicotine.

Signaling Pathways and Experimental Workflows

The reinforcing effects of nicotine are primarily mediated by its action on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the ventral tegmental area (VTA), leading to an increase in dopamine release in the nucleus accumbens (NAc)[2]. The 5-HT2C receptor, which is a G-protein coupled receptor, exerts an inhibitory influence on this dopaminergic activity.

Activation of 5-HT2C receptors by this compound is thought to reduce the firing of VTA dopamine neurons, thereby decreasing the rewarding effects of nicotine and attenuating nicotine-seeking behaviors.

Nicotine_Ro60_0175_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Nicotine Nicotine nAChR nAChR Nicotine->nAChR Activates DopamineNeuron Dopamine Neuron nAChR->DopamineNeuron Excites DopamineRelease Dopamine Release DopamineNeuron->DopamineRelease Increases Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Activates HT2CR->DopamineNeuron Inhibits Reward Reward & Reinforcement DopamineRelease->Reward

Caption: Nicotine and this compound signaling in the VTA.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Testing Drug Testing Surgery Intravenous Catheterization Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Nicotine Self-Administration (Acquisition Phase) Recovery->Acquisition Discrimination Nicotine Discrimination Training Recovery->Discrimination Stable Stable Responding Acquisition->Stable Extinction Extinction Phase (for Reinstatement) Stable->Extinction Ro60_0175_Admin This compound Administration Stable->Ro60_0175_Admin Reinstatement Reinstatement Test Extinction->Reinstatement Discrimination->Ro60_0175_Admin Data_Collection Data Collection (Lever Presses, Infusions) Ro60_0175_Admin->Data_Collection Behavioral Assessment

Caption: Workflow for this compound studies.

References

Application Notes and Protocols for Ro60-0175 in Microdialysis Studies of Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro60-0175, a selective 5-HT2C receptor agonist, in studying dopamine (B1211576) release via in vivo microdialysis. This document includes detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, with lower affinity for the 5-HT2B and 5-HT2A receptors. Its utility in neuroscience research lies in its ability to probe the function of the 5-HT2C receptor system. A significant area of investigation has been its modulatory role in the mesolimbic and mesocortical dopamine systems. Microdialysis studies have consistently demonstrated that systemic administration of this compound leads to a dose-dependent decrease in extracellular dopamine levels in key brain regions such as the nucleus accumbens, prefrontal cortex, and striatum. This effect is attributed to the activation of 5-HT2C receptors, which are believed to enhance the activity of GABAergic interneurons that in turn inhibit dopaminergic neuron firing.

Quantitative Data Summary

The following tables summarize the dose-dependent and time-course effects of this compound on extracellular dopamine levels in various brain regions as determined by in vivo microdialysis in rats.

Table 1: Dose-Dependent Effects of this compound on Dopamine Release

Brain RegionDose (mg/kg, i.p.)Maximal Inhibition of Dopamine Release (% of Baseline)Reference
Nucleus Accumbens126% (at 60 min post-injection)[1]
Nucleus Accumbens340%[2]
Striatum335%[2]
Frontal Cortex2.5Marked SuppressionNot specified

Table 2: Time-Course of this compound (3 mg/kg, i.p.) on Dopamine Efflux

Brain RegionOnset of Effect (post-injection)Time to Maximal Inhibition (post-injection)Duration of Significant InhibitionReference
Nucleus Accumbens30 minutesNot specified> 90 minutes[2]
Striatum30 minutesNot specified> 90 minutes[2]

Signaling Pathway and Mechanism of Action

The primary mechanism by which this compound inhibits dopamine release involves the activation of 5-HT2C receptors located on GABAergic interneurons in the ventral tegmental area (VTA). This activation leads to the depolarization of these GABAergic neurons, which subsequently release GABA onto neighboring dopaminergic neurons. The binding of GABA to its receptors on dopaminergic neurons causes hyperpolarization and a decrease in their firing rate. This reduction in neuronal activity in the dopaminergic projections to the nucleus accumbens and prefrontal cortex results in decreased dopamine release in these terminal regions.[3][4][5][6] Some evidence also suggests the presence of 5-HT2C receptors directly on VTA dopamine neurons, which may also contribute to the inhibitory effect.[3][4]

Ro60_0175_Signaling_Pathway cluster_serotonergic_neuron Serotonergic Neuron cluster_vta Ventral Tegmental Area (VTA) cluster_terminal_regions Terminal Regions Serotonin Serotonin 5-HT2C_Receptor_GABA 5-HT2C Receptor Serotonin->5-HT2C_Receptor_GABA Endogenous Ligand This compound This compound This compound->5-HT2C_Receptor_GABA Binds to & Activates GABAergic_Interneuron GABAergic Interneuron 5-HT2C_Receptor_GABA->GABAergic_Interneuron Excites Dopaminergic_Neuron Dopaminergic Neuron GABAergic_Interneuron->Dopaminergic_Neuron Releases GABA & Inhibits Firing Nucleus_Accumbens Nucleus Accumbens Dopaminergic_Neuron->Nucleus_Accumbens Decreased Dopamine Release Prefrontal_Cortex Prefrontal Cortex Dopaminergic_Neuron->Prefrontal_Cortex Decreased Dopamine Release

Caption: Signaling pathway of this compound-induced inhibition of dopamine release.

Experimental Protocols

The following is a generalized protocol for an in vivo microdialysis experiment to assess the effect of this compound on dopamine release in the rat brain. Specific parameters may need to be optimized for individual experimental setups.

I. Materials and Reagents
  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • This compound: Dissolved in sterile saline or another appropriate vehicle.

  • Microdialysis Probes: Concentric probes with a 2-4 mm active membrane length and a molecular weight cutoff of 6-20 kDa.

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill, stainless steel screws, dental cement.

  • Perfusion Solution (aCSF): Artificial cerebrospinal fluid, typically containing (in mM): 145 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, and buffered to pH 7.4 with phosphate (B84403) or bicarbonate. The aCSF should be filtered and degassed before use.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for dopamine quantification.

II. Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat with isoflurane (B1672236) or another suitable anesthetic.

  • Place the animal in a stereotaxic frame and shave and clean the surgical area.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes for anchor screws and a larger hole over the target brain region (e.g., nucleus accumbens: AP +1.2 to +1.7 mm, ML ±1.5 to ±2.0 mm from bregma; DV -6.5 to -7.5 mm from dura).

  • Implant a guide cannula aimed at the target region and secure it to the skull with dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.

III. In Vivo Microdialysis Procedure
  • On the day of the experiment, handle the animal gently and place it in a microdialysis testing cage, allowing it to acclimatize.

  • Remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.

  • Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of dopamine.

  • Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).

  • Administer this compound via intraperitoneal (i.p.) injection at the desired dose.

  • Continue collecting dialysate samples at regular intervals for a predetermined duration to monitor the time-course of the drug's effect.

  • At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde) for histological verification of the probe placement.

  • Store the collected dialysate samples at -80°C until analysis.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Probe_Insertion Microdialysis Probe Insertion Animal_Acclimation->Probe_Insertion Stabilization System Stabilization (1-2 hours) Probe_Insertion->Stabilization Baseline_Collection Baseline Sample Collection (3-4 samples) Stabilization->Baseline_Collection Drug_Administration This compound Administration (i.p.) Baseline_Collection->Drug_Administration Post-Injection_Collection Post-Injection Sample Collection Drug_Administration->Post-Injection_Collection Sample_Storage Sample Storage (-80°C) Post-Injection_Collection->Sample_Storage Histology Histological Verification of Probe Placement Post-Injection_Collection->Histology HPLC_ECD_Analysis Dopamine Quantification (HPLC-ECD) Sample_Storage->HPLC_ECD_Analysis Data_Analysis Data Normalization & Statistical Analysis HPLC_ECD_Analysis->Data_Analysis

Caption: General workflow for an in vivo microdialysis experiment.

IV. Dopamine Quantification
  • Thaw the dialysate samples on ice.

  • Inject a fixed volume of each sample into the HPLC-ECD system.

  • Separate dopamine from other components using a reverse-phase C18 column.

  • Detect dopamine using an electrochemical detector set at an appropriate oxidative potential.

  • Quantify dopamine concentrations by comparing the peak areas from the samples to a standard curve generated with known concentrations of dopamine.

V. Data Analysis
  • Calculate the basal dopamine concentration for each animal by averaging the values from the pre-injection samples.

  • Express the post-injection dopamine levels as a percentage of the baseline to normalize the data.

  • Use appropriate statistical methods (e.g., repeated measures ANOVA followed by post-hoc tests) to determine the significance of the changes in dopamine release over time and between different dose groups.

References

Application Notes and Protocols: Electrophysiological Effects of Ro60-0175 on VTA Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a key player in the modulation of the mesolimbic dopaminergic system. The ventral tegmental area (VTA) is a critical hub in this system, with its dopamine (B1211576) (DA) neurons playing a central role in reward, motivation, and various psychiatric disorders. Understanding the electrophysiological impact of compounds like this compound on VTA neurons is crucial for elucidating the therapeutic potential of 5-HT2C receptor agonists. These application notes provide a comprehensive overview of the electrophysiological effects of this compound on VTA neurons, detailed experimental protocols, and a summary of key quantitative data.

Quantitative Data Summary

The administration of this compound has been shown to dose-dependently decrease the basal firing rate of dopamine neurons in the ventral tegmental area (VTA). The following table summarizes the key quantitative findings from in vivo electrophysiological studies.

Drug AdministrationDoseEffect on VTA DA Neuron Firing RateAntagonist BlockadeReference
This compound (i.v.)80 µg/kgDose-dependent decrease-[1]
This compound (i.v.)160 µg/kgDose-dependent decrease-[1]
This compound (i.v.)320 µg/kgMaximal inhibition of 53.9 ± 15% below baselineThe selective 5-HT2C receptor antagonist SB 242084 completely blocked the inhibitory action.[1]
This compound (i.p.)1 mg/kgAssociated with a significant 26 ± 4% decrease in dopamine release in the nucleus accumbens 60 minutes after injection.The selective 5-HT2C receptor antagonist SB 242084 completely blocked the inhibitory action.[1]

Signaling Pathway

The inhibitory effect of this compound on VTA dopamine neurons is mediated by the activation of 5-HT2C receptors. The binding of this compound to these G-protein coupled receptors is thought to initiate a signaling cascade that ultimately leads to a reduction in the spontaneous firing rate of these neurons.

Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds to G_protein Gq/G11 Protein HT2CR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ion_channels Ion Channels Ca_release->Ion_channels Modulates PKC->Ion_channels Modulates Hyperpolarization Neuronal Hyperpolarization/ Reduced Excitability Ion_channels->Hyperpolarization Leads to Firing_rate Decreased Firing Rate of VTA Dopamine Neuron Hyperpolarization->Firing_rate Results in Animal_Prep Animal Preparation (Anesthesia, Surgery) Electrode_Imp Electrode Implantation in VTA Animal_Prep->Electrode_Imp Neuron_ID Identification of Dopamine Neurons Electrode_Imp->Neuron_ID Baseline_Rec Baseline Firing Rate Recording Neuron_ID->Baseline_Rec Drug_Admin This compound Administration (i.v.) Baseline_Rec->Drug_Admin Post_Drug_Rec Post-Injection Recording Drug_Admin->Post_Drug_Rec Data_Analysis Data Analysis (Firing Rate Change) Post_Drug_Rec->Data_Analysis Conclusion Conclusion on Electrophysiological Effects Data_Analysis->Conclusion

References

Application Notes and Protocols for Ro60-0175 in Feeding Behavior and Appetite Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ro60-0175, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, for investigating feeding behavior and appetite. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from preclinical studies.

Introduction

This compound is a potent tool for studying the serotonergic regulation of appetite.[1] As a selective agonist for the 5-HT2C receptor, it effectively suppresses food intake, primarily by enhancing satiety.[2][3] Its mechanism of action is linked to the activation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, a key brain region for energy homeostasis.[4] This activation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to reduce food consumption.[4][5] Understanding the protocol for using this compound is crucial for researchers aiming to explore the 5-HT2C receptor's role in appetite control and for the development of anti-obesity therapeutics.

Data Presentation: Quantitative Effects of this compound on Feeding Behavior

The following tables summarize the dose-dependent effects of this compound on various parameters of feeding behavior in rats, providing a clear comparison of expected outcomes.

Table 1: Effect of this compound on Total Food Intake

Dose (mg/kg)Route of AdministrationAnimal Model% Reduction in Food IntakeStudy Reference
1Subcutaneous (s.c.)RatSignificant reduction[3]
3Subcutaneous (s.c.)RatSignificant reduction[3]
1Intraperitoneal (i.p.)Rat~26% decrease in dopamine (B1211576) release in nucleus accumbens (indirectly related to feeding)[6]
0.3, 1, 3Subcutaneous (s.c.)RatDose-dependent attenuation of yohimbine-induced increases in responding for food[7]

Table 2: Microstructure Analysis of Feeding Behavior with this compound in Rats

Dose (mg/kg)Route of AdministrationEffect on Meal SizeEffect on Meal FrequencyEffect on Latency to First MealStudy Reference
1Subcutaneous (s.c.)ReducedNot specifiedNot specified[2]
3Subcutaneous (s.c.)Not specifiedNot specifiedIncreased[2]
1, 3Subcutaneous (s.c.)ReducedNot specifiedIncreased at 3 mg/kg[3]

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effects of this compound on feeding behavior in rats.

Animal Model and Housing
  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals should be individually housed in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.[8] Standard chow and water should be available ad libitum unless otherwise specified by the experimental design.[9]

This compound Preparation and Administration
  • Compound: this compound fumarate (B1241708) salt.

  • Vehicle: this compound is typically dissolved in sterile 0.9% saline or a solution of 10% polyethylene (B3416737) glycol (PEG) 400.[10] The final solution should be filtered through a 0.22 µm syringe filter to ensure sterility.

  • Dose Range: Effective doses typically range from 0.3 to 3 mg/kg.[11][12] A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are the most common routes.[12]

Experimental Procedure for Feeding Microstructure Analysis
  • Acclimatization: Allow animals to acclimate to the experimental cages and diet for at least 3-4 days before the start of the experiment.[13] If using automated feeding systems, a longer habituation period may be necessary.

  • Fasting (Optional): For some protocols, a period of food deprivation (e.g., 18-24 hours) may be employed to ensure a robust feeding response at the start of the observation period.

  • Drug Administration: Administer the prepared this compound solution or vehicle to the animals.

  • Data Collection: Immediately after injection, place the animals back in their cages with free access to food and water. Food intake should be monitored continuously using an automated system that can record the timing and amount of each feeding bout.[13] The observation period typically lasts for several hours to 24 hours.

  • Microstructure Analysis Parameters:

    • Meal: A meal is typically defined as a bout of feeding of a certain minimum size (e.g., >0.2 g) separated from other feeding bouts by a minimum inter-meal interval (e.g., >10 minutes).

    • Meal Size: The amount of food consumed during a single meal.

    • Meal Duration: The length of time of a single meal.

    • Meal Frequency: The number of meals initiated within the observation period.

    • Latency to First Meal: The time elapsed from the start of the observation period to the initiation of the first meal.

    • Satiety Ratio: Calculated as the inter-meal interval following a meal divided by the size of that meal. An increased satiety ratio suggests enhanced satiety.

Data Analysis

Data should be analyzed using appropriate statistical methods, such as ANOVA or t-tests, to compare the effects of different doses of this compound with the vehicle control group.

Mandatory Visualizations

Signaling Pathway of this compound in Appetite Regulation

Ro60_0175_Signaling_Pathway Ro60 This compound HTR2C 5-HT2C Receptor Ro60->HTR2C binds & activates POMC_neuron POMC Neuron (Arcuate Nucleus) HTR2C->POMC_neuron activates aMSH α-MSH Release POMC_neuron->aMSH MC4R MC4R aMSH->MC4R binds & activates Satiety Increased Satiety & Decreased Food Intake MC4R->Satiety leads to

Caption: Signaling cascade of this compound in appetite suppression.

Experimental Workflow for Studying this compound's Effect on Feeding Behavior

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Individual Housing, Diet Habituation) Drug_Prep This compound & Vehicle Preparation Animal_Acclimatization->Drug_Prep Fasting Fasting (Optional) Drug_Prep->Fasting Administration Drug/Vehicle Administration (s.c. or i.p.) Fasting->Administration Data_Collection Automated Food Intake Monitoring Administration->Data_Collection Microstructure_Analysis Feeding Microstructure Analysis (Meal Size, Frequency, Latency) Data_Collection->Microstructure_Analysis Stats Statistical Analysis Microstructure_Analysis->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Workflow for a this compound feeding behavior study.

References

Ro60-0175 as a pharmacological tool for 5-HT2C receptor function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ro60-0175

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, making it an invaluable pharmacological tool for researchers investigating the role of this receptor in various physiological and pathological processes.[1] As a member of the isotryptamine chemical family, it demonstrates high affinity for the 5-HT2C receptor with notable selectivity over the 5-HT2A subtype and minimal interaction with other serotonin receptors at therapeutic doses.[2][3] These characteristics allow for the specific interrogation of 5-HT2C-mediated functions in both in vitro and in vivo experimental settings.

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, cognition, and substance abuse.[4][5] Activation of this receptor by agonists like this compound has been shown to reduce cocaine and nicotine (B1678760) self-administration in preclinical models, highlighting its therapeutic potential for addiction.[6][7] Furthermore, its role in appetite suppression has made it a target for anti-obesity drug development.[8]

These application notes provide a comprehensive overview of this compound, including its pharmacological profile, the signaling pathways it activates, and detailed protocols for its use in key experimental assays.

Pharmacological Profile of this compound

The utility of this compound as a research tool is defined by its binding affinity (Ki) and functional potency (EC50) at its target receptor and potential off-targets.

Data Presentation: Quantitative Analysis

The following tables summarize the binding and functional characteristics of this compound at various human serotonin receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors

Receptor pKi Ki (nM) Selectivity vs. 5-HT2C
5-HT2C ~9.0 [3] ~1 [1][9] -
5-HT2A ~7.5[3] ~32[1][9] ~32-fold[1]
5-HT2B ~7.9 - 8.4[10] Data not available Data not available
5-HT1A ~5.4[3] ~3981[1] ~3981-fold[1]
5-HT6 ~5.2[3] ~6310[1] ~6310-fold[1]
5-HT7 ~5.6[3] ~2512[1] ~2512-fold[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi and a lower Ki value indicate higher binding affinity.[10]

Table 2: this compound Functional Potency (EC50) and Efficacy (Emax) at Human 5-HT2 Subtypes

Receptor Assay EC50 (nM) Emax (%)
5-HT2C Calcium Mobilization ~32 - 52 [2][10] ~84 - 88 [2][10]
5-HT2A Calcium Mobilization ~400 - 447[2] ~69 - 91[2]
5-HT2B Calcium Mobilization ~0.91 - 2.4[1][2] ~79 - 130[2]

Note: EC50 represents the concentration of an agonist that produces 50% of the maximal response.[10]

5-HT2C Receptor Signaling Pathways

Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular signaling events. While primarily coupled to the Gq/11 pathway, it can also engage other G-proteins.[4][11]

Canonical Gq/11 Pathway

The most well-characterized pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[12] Agonist binding triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to diverse cellular responses.[4]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT2C Receptor Gq Gq/11 R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates Ca->PKC co-activates Response Cellular Response PKC->Response phosphorylates Ro60 This compound Ro60->R binds NonCanonical_Pathways cluster_pathways Downstream Signaling Cascades Ro60 This compound R 5-HT2C Receptor Ro60->R binds G_io Gi/o R->G_io activates G_1213 G12/13 R->G_1213 activates B_Arrestin β-Arrestin 2 R->B_Arrestin recruits AC Adenylyl Cyclase G_io->AC inhibits cAMP ↓ cAMP AC->cAMP RhoGEF RhoGEF G_1213->RhoGEF RhoA RhoA RhoGEF->RhoA Endocytosis Receptor Endocytosis B_Arrestin->Endocytosis MAPK MAPK Signaling B_Arrestin->MAPK Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]mesulergine) - this compound dilutions start->prep plate Plate Incubation: Add reagents to 96-well plate (Total, Non-specific, Competition) prep->plate incubate Incubate at RT (e.g., 60 minutes) plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 & Ki count->analyze end End analyze->end Calcium_Assay_Workflow start Start plate_cells Seed HEK293-5HT2C Cells in 96-well plate start->plate_cells dye_load Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->dye_load wash_cells Wash to Remove Extracellular Dye dye_load->wash_cells read_baseline Measure Baseline Fluorescence wash_cells->read_baseline add_agonist Add this compound (serial dilutions) read_baseline->add_agonist read_peak Measure Peak Fluorescence Over Time add_agonist->read_peak analyze Data Analysis: - Calculate ΔF - Plot Dose-Response Curve - Determine EC50 & Emax read_peak->analyze end End analyze->end Locomotor_Assay_Workflow start Start habituate Habituate Rodents to Open-Field Chambers start->habituate assign Assign to Treatment Groups (Vehicle vs. This compound) habituate->assign inject Administer Treatment (e.g., s.c. injection) assign->inject record Place in Chambers and Record Locomotor Activity (e.g., 60-90 min) inject->record analyze Data Analysis: - Quantify distance/beam breaks - Compare groups with ANOVA record->analyze interpret Interpretation: Reduced activity suggests 5-HT2C agonism analyze->interpret end End interpret->end

References

Application Notes and Protocols for Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor involved in numerous physiological and pathological processes.[1][2] It also displays high affinity for the 5-HT2B receptor and lower affinity for the 5-HT2A subtype.[3] These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as methodologies for key in vitro experiments to characterize its activity.

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The choice of solvent and preparation method depends on the intended application, whether for in vitro or in vivo studies.

Solubility

The solubility of this compound (fumarate salt) in common laboratory solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water1.715
DMSO6.86 - 25020 - 1102.87Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2]

Protocols for Solution Preparation

In Vitro Stock Solutions:

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

  • Protocol 1: Preparation of a 10 mM DMSO Stock Solution

    • Weigh the required amount of this compound fumarate (B1241708) (M.Wt: 342.75 g/mol ).

    • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

    • If necessary, facilitate dissolution by using an ultrasonic bath.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

In Vivo Working Solutions:

For in vivo experiments, it is crucial to use a vehicle that is well-tolerated by the animal model. It is recommended to prepare these solutions fresh on the day of use.[4] Below are several protocols for preparing this compound working solutions for in vivo administration. These protocols typically start with a concentrated DMSO stock solution.

  • Protocol 2: Preparation of a Saline-based Formulation

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to reach the final volume of 1 mL. This will yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[5]

  • Protocol 3: Preparation of a SBE-β-CD-based Formulation

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

    • Mix thoroughly until a clear solution is obtained. This will yield a this compound concentration of ≥ 2.08 mg/mL.[5]

Solution Stability and Storage

The stability of this compound solutions is dependent on the solvent and storage conditions.

Storage Recommendations

Solution TypeStorage TemperatureDurationNotes
Solid Powder-20°C≥ 4 yearsDesiccate.
DMSO Stock Solution-80°C6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.[4][6]
DMSO Stock Solution-20°C1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.[4][6]
In Vivo Working SolutionsRoom TemperatureUse on the same dayPrepare freshly before each experiment.[4]

Quantitative Stability Data

Experimental Protocols

In Vitro Assays

The following are detailed protocols for common in vitro assays used to characterize the pharmacological activity of this compound.

Protocol 4: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2C receptor.

    • Radioligand (e.g., [3H]mesulergine).

    • This compound.

    • Non-specific binding control (e.g., 10 µM mianserin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw the cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes (10-20 µg protein), radioligand at a concentration near its Kd, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM mianserin).

      • Competition Binding: Cell membranes, radioligand, and a range of concentrations of this compound.

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 5: Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the 5-HT2C receptor and induce an increase in intracellular calcium concentration.

  • Materials:

    • HEK293 or CHO-K1 cells expressing the human 5-HT2C receptor.[7][8]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound.

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Cell Plating: Seed the cells in 96-well black, clear-bottom plates and grow them to confluence.

    • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C in the dark.

    • Washing: Wash the cells with assay buffer to remove any extracellular dye.

    • Assay:

      • Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.

      • Inject a range of concentrations of this compound into the wells.

      • Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

    • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Determine the EC50 value by plotting ΔF against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

This compound acts as an agonist at the 5-HT2C receptor, which is coupled to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses.[9] One of the significant downstream effects of 5-HT2C receptor activation is the modulation of dopamine (B1211576) release in the mesolimbic pathway, which is believed to be inhibited.[3][9]

Ro60_0175_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C binds Gq11 Gq/11 HTR2C->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds Ca_release Ca²⁺ Release ER->Ca_release triggers Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation Dopamine_Modulation Inhibition of Dopamine Release Neuronal_Modulation->Dopamine_Modulation

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates the logical flow of the calcium mobilization assay.

Calcium_Mobilization_Workflow start Start plate_cells Plate 5-HT2C expressing cells in 96-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells baseline_reading Measure baseline fluorescence wash_cells->baseline_reading add_agonist Inject this compound (various concentrations) baseline_reading->add_agonist measure_fluorescence Measure fluorescence kinetically add_agonist->measure_fluorescence data_analysis Data Analysis: Calculate ΔF and EC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro calcium mobilization assay.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of the radioligand binding assay.

Binding_Assay_Workflow start Start prepare_reagents Prepare reagents: Membranes, Radioligand, This compound start->prepare_reagents setup_plate Set up 96-well plate: Total, Non-specific, and Competition binding prepare_reagents->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filter_wash Rapid filtration and washing incubate->filter_wash scintillation_count Scintillation counting filter_wash->scintillation_count data_analysis Data Analysis: Calculate IC50 and Ki scintillation_count->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro radioligand binding assay.

References

In Vitro Application of Ro60-0175 in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Beyond its neurological functions, the 5-HT2 receptor family, including the 5-HT2C subtype, has been implicated in the regulation of cell proliferation and viability in various cancer cell lines.[3][4][5] These application notes provide a comprehensive guide for the in vitro use of this compound in cell lines to investigate its potential effects on cellular processes such as proliferation and apoptosis, driven by the activation of 5-HT2C receptor signaling pathways.

Physicochemical Properties and Receptor Affinity

This compound, chemically known as (S)-2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, demonstrates high affinity and functional potency at the human 5-HT2C receptor. Its selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors, makes it a valuable tool for elucidating the specific roles of 5-HT2C receptor activation in cellular functions.

Table 1: Receptor Binding Affinities and Functional Potency of this compound

Receptor SubtypeParameterValue (nM)Cell LineReference
Human 5-HT2CKi~1-9CHO-K1 / HEK293[6]
Human 5-HT2AKi~32-63CHO-K1 / HEK293[6]
Human 5-HT2BKi~12.6CHO-K1 / HEK293[6]
Human 5-HT2CEC50 (Calcium Mobilization)~32-52CHO-K1[6]
Human 5-HT2AEC50 (Calcium Mobilization)~447CHO-K1[6]
Human 5-HT2BEC50 (Calcium Mobilization)~0.9CHO-K1[6]

Application Notes

The role of serotonin and its receptors in cancer biology is an emerging field of study. Activation of serotonin receptors has been shown to influence mitogenic signaling pathways, potentially impacting tumor cell viability.[3][4] this compound, as a selective 5-HT2C agonist, can be utilized as a pharmacological tool to investigate the specific contribution of this receptor to cancer cell pathophysiology.

Potential Applications in Cancer Cell Lines:

  • Investigating Anti-proliferative Effects: Studies have shown that activation of certain serotonin receptor pathways can lead to a decrease in cancer cell viability.[4] this compound can be used to determine if selective 5-HT2C activation inhibits the proliferation of various cancer cell lines, such as those from breast, colon, or prostate cancers.[7][8]

  • Inducing Apoptosis: The 5-HT2C receptor is known to couple to signaling pathways that can, under certain cellular contexts, lead to programmed cell death (apoptosis).[9][10] Experiments can be designed to assess whether this compound treatment induces apoptotic markers in cancer cells.

  • Elucidating Downstream Signaling: this compound can be used to probe the downstream signaling cascades initiated by 5-HT2C receptor activation in specific cell types. This includes the canonical Gq/PLC pathway leading to calcium mobilization, as well as potential coupling to other G-proteins and the MAP kinase (ERK) pathway.[2][9][11]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HT-29, PC-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 2: Example Data Presentation for Cell Viability Assay

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.20 ± 0.05100
0.11.15 ± 0.0695.8
10.98 ± 0.0481.7
100.65 ± 0.0354.2
1000.30 ± 0.0225.0
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Table 3: Example Data Presentation for Apoptosis Assay

This compound Conc. (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle)3.5 ± 0.52.1 ± 0.3
1015.2 ± 1.25.8 ± 0.7
5035.8 ± 2.512.4 ± 1.1

Visualizations

Signaling Pathways

Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the coupling to Gαq, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, can be activated. The receptor can also couple to other G-proteins like Gα12/13, potentially influencing other cellular processes.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ro60_0175 This compound Receptor 5-HT2C Receptor Ro60_0175->Receptor Binds G_protein Gαq/βγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Proliferation, Apoptosis) Ca2->Cellular_Response ERK ERK1/2 Activation PKC->ERK Phosphorylates ERK->Cellular_Response experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Line Culture Compound_Prep 2. This compound Dilution Cell_Culture->Compound_Prep Cell_Seeding 3. Cell Seeding in Plates Compound_Prep->Cell_Seeding Treatment 4. Treatment with this compound Cell_Seeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Acquisition 7. Data Acquisition Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (IC50, % Apoptosis) Data_Acquisition->Data_Analysis Interpretation 9. Interpretation of Results Data_Analysis->Interpretation

References

Application Notes and Protocols for Ro60-0175 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, with additional activity at the 5-HT2B receptor.[1] In the central nervous system, 5-HT2C receptors are key modulators of various neurotransmitter systems, including the mesolimbic dopamine (B1211576) pathway, which is critically involved in reward and addiction.[2][3] Activation of 5-HT2C receptors generally exerts an inhibitory influence on dopamine release in reward-related brain regions such as the nucleus accumbens.[3] This has led to significant interest in the therapeutic potential of 5-HT2C agonists like this compound for the treatment of substance use disorders.

Conditioned Place Preference (CPP) is a widely used preclinical behavioral paradigm to assess the rewarding or aversive properties of drugs. The protocol associates the distinct environmental cues of a specific chamber with the effects of a drug. A subsequent preference for the drug-paired chamber is interpreted as a measure of the drug's rewarding effects. This document provides detailed application notes and protocols for the use of this compound in CPP studies, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on conditioned place preference and locomotor activity.

Table 1: Effect of this compound on Cocaine-Induced Conditioned Place Preference in Mice

Treatment GroupThis compound Dose (mg/kg, i.p.)Cocaine Dose (mg/kg, i.p.)Conditioning ScheduleCPP Score (s) / PreferenceLocomotor Activity during ConditioningReference
Vehicle + Saline004 alternating daysNo preferenceBaseline[4]
Vehicle + Cocaine0104 alternating daysSignificant PreferenceIncreased[4]
This compound + Cocaine1104 alternating daysSignificant PreferenceAttenuated cocaine-induced hyperactivity[4]
This compound + Cocaine3104 alternating daysSignificant PreferenceAttenuated cocaine-induced hyperactivity[4]
This compound + Cocaine10104 alternating daysAttenuated PreferenceAttenuated cocaine-induced hyperactivity[4]

Table 2: Effect of this compound on Locomotor Activity in Rodents

SpeciesThis compound Dose (mg/kg)Route of AdministrationEffect on Locomotor ActivityTest ConditionReference
Rat>0.5s.c.HypolocomotionNovel environment[5]
Rat1 and 3s.c.Suppressed locomotionSocial interaction test[5]
Rat36 (continuous infusion)s.c.Tendency to decrease (non-significant)2 and 13 days post-implantation[1][6]
Mouse1, 3, 10i.p.Attenuated cocaine-induced hyperactivityDuring CPP conditioning[4]

Experimental Protocols

This section provides a detailed, generalized protocol for a conditioned place preference study involving this compound to investigate its effects on the rewarding properties of a drug of abuse (e.g., cocaine).

Materials and Apparatus
  • Subjects: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar). Age and weight should be consistent across experimental groups.

  • Drugs:

    • This compound fumarate

    • Drug of abuse (e.g., cocaine hydrochloride)

    • Vehicle (e.g., sterile saline, 0.9% NaCl)

  • Conditioned Place Preference Apparatus: A three-chamber apparatus is commonly used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). The smaller central chamber should be neutral. Removable partitions are used to confine the animal to a specific chamber.

  • Activity Monitoring System: An automated system (e.g., infrared beams or video tracking software) to record the animal's position and locomotor activity.

Experimental Procedure

The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and testing (post-test).

  • Place each animal in the central chamber of the CPP apparatus with free access to all three chambers for 15-20 minutes.

  • Record the time spent in each of the two large outer chambers. This serves as a baseline to determine any initial preference for one chamber over the other.

  • An unbiased design is often preferred, where the drug-paired chamber is randomly assigned. In a biased design, the initially non-preferred chamber is assigned as the drug-paired chamber.

This phase typically lasts for 4-8 days, with alternating injections of the drug of abuse and vehicle.

  • Drug Conditioning Days (e.g., Days 2, 4, 6, 8):

    • Administer this compound (e.g., 0, 1, 3, or 10 mg/kg, i.p.) or its vehicle 30 minutes prior to the administration of the drug of abuse.

    • Administer the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.).

    • Immediately confine the animal to its assigned drug-paired chamber for 30-45 minutes.

    • After the conditioning session, return the animal to its home cage.

  • Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle for this compound 30 minutes prior to the vehicle for the drug of abuse.

    • Administer the vehicle for the drug of abuse.

    • Immediately confine the animal to the opposite chamber (vehicle-paired) for 30-45 minutes.

    • After the conditioning session, return the animal to its home cage.

Note: The order of drug and vehicle conditioning days should be counterbalanced across animals.

  • Place the animal in the central chamber of the CPP apparatus with free access to all chambers for 15-20 minutes. No drug injections are given on the test day.

  • Record the time spent in each of the two large outer chambers.

  • The CPP score is typically calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. An increase in this score indicates a conditioned preference.

Data Analysis
  • CPP scores are analyzed using appropriate statistical tests, such as a two-way ANOVA (with this compound dose and drug treatment as factors) followed by post-hoc tests to compare individual groups.

  • Locomotor activity data collected during the conditioning sessions can be analyzed to assess any potential motor effects of this compound that could confound the interpretation of the CPP results.

Mandatory Visualizations

Signaling Pathway of this compound in Modulating Dopamine Release

Caption: this compound's modulation of dopamine release in the VTA.

Experimental Workflow for this compound Conditioned Place Preference Study

CPP_Workflow cluster_phase1 Phase 1: Habituation & Pre-Test cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Test cluster_analysis Data Analysis PreTest Day 1: Pre-Test (15-20 min free exploration) Record baseline preference Cond_Drug Days 2, 4, 6, 8: 1. Inject this compound/Vehicle 2. Inject Drug of Abuse 3. Confine to Drug-Paired Chamber (30-45 min) PreTest->Cond_Drug Cond_Veh Days 3, 5, 7, 9: 1. Inject Vehicles 2. Confine to Vehicle-Paired Chamber (30-45 min) PreTest->Cond_Veh Test Day 10: Post-Test (15-20 min free exploration) No injections Cond_Drug->Test Cond_Veh->Test Analysis Calculate CPP Score: (Time in Drug-Paired Chamber) - (Time in Vehicle-Paired Chamber) Analyze locomotor activity Test->Analysis

References

Application Notes and Protocols for the Long-Term Preclinical Administration of Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of Ro60-0175, a selective 5-HT2C receptor agonist, in preclinical rodent models. This document includes a summary of quantitative data from relevant studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving the administration of this compound. Due to the nature of available research, much of the data comes from acute or sub-chronic studies, with long-term effects often inferred from repeated daily injections over several days.

Table 1: Behavioral Effects of this compound in Rodent Models

Behavioral ParadigmSpeciesDose Range (mg/kg, s.c.)Key FindingsStudy Duration
Locomotor ActivityRat> 0.5Induces hypolocomotion.[1]Acute
Social InteractionRat1 and 3Suppresses time in social interaction and locomotion.[1]Acute
Geller-Seifter Conflict TestRat0.3 and 1Reduces both unpunished and punished lever pressing.[1]Acute
Cocaine Self-AdministrationRat1Sustained reduction in cocaine self-administration.8 daily injections

Table 2: Pharmacodynamic Profile of this compound

ParameterReceptor SubtypeValue
Binding Affinity (Kᵢ)5-HT2C1 nM
5-HT2A32 nM
Functional Potency (EC₅₀)5-HT2C32 nM
5-HT2B0.9 nM
5-HT2A447 nM

Experimental Protocols

Protocol 1: Chronic Subcutaneous Administration of this compound in Rats for Behavioral Assessment

This protocol outlines the procedure for the long-term daily administration of this compound to rats to assess its effects on locomotor activity and other behavioral measures.

Materials:

  • This compound fumarate (B1241708) salt

  • Vehicle (e.g., sterile 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal balance

  • Standard rat housing

  • Locomotor activity monitoring system

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week prior to the start of the experiment. Handle the animals daily to minimize stress.

  • Drug Preparation:

    • On each day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound fumarate salt in 1 mL of sterile 0.9% saline.

    • Vortex the solution until the compound is fully dissolved.

    • Prepare a sufficient volume for all animals in the treatment group.

  • Dosing Regimen:

    • Weigh each rat daily to ensure accurate dosing.

    • Administer this compound or vehicle subcutaneously (s.c.) at a volume of 1 mL/kg. The injection site should be in the loose skin over the back or flank.

    • Alternate the injection site daily to minimize local irritation.

    • The dosing should occur at the same time each day for the duration of the study (e.g., 8-14 consecutive days).

  • Behavioral Assessment (Locomotor Activity):

    • Immediately following the injection, place the rat in an open-field arena equipped with infrared beams to monitor locomotor activity.

    • Record the total distance traveled, horizontal activity, and vertical activity for a predefined period (e.g., 60 minutes).

    • Analyze the data to assess both the acute effects of each injection and any changes in the locomotor response over the chronic treatment period (i.e., sensitization or tolerance).

  • Data Analysis:

    • Compare the locomotor activity of the this compound-treated group to the vehicle-treated control group for each day of the study.

    • Analyze the locomotor data within the this compound group over the course of the administration period to assess long-term changes in drug response.

    • Statistical analysis can be performed using appropriate methods such as a two-way repeated measures ANOVA.

Protocol 2: Evaluation of this compound on Cocaine Self-Administration and Reinstatement

This protocol is designed to assess the long-term efficacy of this compound in reducing cocaine-seeking behavior.

Materials:

  • This compound fumarate salt and vehicle

  • Cocaine hydrochloride

  • Intravenous catheters and infusion pumps

  • Operant conditioning chambers

  • Yohimbine (B192690) (as a stressor for reinstatement)

Procedure:

  • Surgical Implantation of Catheters: Surgically implant intravenous jugular catheters into rats to allow for self-administration of cocaine. Allow for a recovery period of at least one week.

  • Cocaine Self-Administration Training:

    • Train rats to self-administer cocaine (e.g., 0.25 mg/infusion) by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of cocaine.

    • Continue training for a set number of days (e.g., 15 days) until a stable baseline of responding is achieved.

  • Chronic this compound Administration:

    • Once a stable baseline of cocaine self-administration is established, begin daily subcutaneous injections of this compound (e.g., 1 mg/kg) or vehicle prior to the self-administration session.

    • Continue this daily treatment for a specified period (e.g., 8 days) and record the number of cocaine infusions per session.

  • Extinction and Reinstatement:

    • Following the chronic treatment phase, begin extinction training where lever presses no longer result in cocaine infusion. Continue until responding is significantly reduced.

    • To test for reinstatement of cocaine-seeking behavior, administer a priming injection of a stressor like yohimbine (e.g., 1 mg/kg, i.p.).

    • On the reinstatement test day, administer a challenge dose of this compound (e.g., 0.3-3 mg/kg, s.c.) prior to the session to evaluate its effect on stress-induced drug seeking.

  • Data Analysis:

    • Analyze the number of cocaine infusions during the chronic this compound treatment phase to determine its effect on cocaine self-administration.

    • Compare the number of lever presses during the reinstatement test between the this compound-treated and vehicle-treated groups to assess its impact on cocaine-seeking behavior.

Visualizations

Signaling Pathways

The primary mechanism of action of this compound is the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR). Chronic activation of this receptor can lead to adaptive changes, including receptor desensitization.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2C-R 5-HT2C Receptor This compound->5-HT2C-R Binds to Gq Gαq 5-HT2C-R->Gq Activates GRK GRK 5-HT2C-R->GRK Phosphorylation by PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., reduced neuronal firing) Ca2+->Cellular_Response PKC->Cellular_Response Beta-Arrestin β-Arrestin GRK->Beta-Arrestin Recruits Beta-Arrestin->5-HT2C-R Binds to Internalization Receptor Internalization Beta-Arrestin->Internalization Promotes

Caption: Canonical 5-HT2C receptor signaling and desensitization pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the long-term effects of this compound on behavior.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Chronic Treatment Phase cluster_analysis Data Analysis and Outcome A Animal Acclimation & Habituation B Baseline Behavioral Testing (Optional) A->B C Daily Administration: This compound or Vehicle (s.c.) B->C D Daily Behavioral Testing C->D Repeated for 'n' days E Data Collection & Compilation D->E F Statistical Analysis E->F G Evaluation of Long-Term Effects (Tolerance/Sensitization) F->G

Caption: Workflow for chronic this compound administration and behavioral testing.

References

Troubleshooting & Optimization

Ro60-0175 off-target effects at high doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals using Ro60-0175. It provides detailed information on the known off-target effects of this compound, particularly at high concentrations, along with comprehensive troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptors.[1][2] However, like any pharmacological tool, understanding its selectivity profile is critical for accurate experimental interpretation, especially when using high concentrations that may lead to off-target interactions. This guide will help you navigate potential challenges and ensure the reliability of your results.

Data Presentation: this compound Receptor Affinity and Potency

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at its primary targets and several known off-target receptors. At higher concentrations, this compound may engage these off-target receptors, potentially leading to confounding experimental outcomes.

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors

ReceptorpKiKi (nM)Selectivity vs. 5-HT2C
5-HT2C9.01-
5-HT2A7.53232-fold
5-HT1A5.439813981-fold
5-HT65.263106310-fold
5-HT75.625122512-fold
Data sourced from Tocris Bioscience product information.[3][4]

Table 2: this compound Functional Potency (EC50) at Human 5-HT2 Subtypes

ReceptorEC50 (nM)
5-HT2C32 - 52
5-HT2B0.91 - 2.4
5-HT2A400 - 447
Data sourced from multiple studies.[1][2][5]

Frequently Asked Questions (FAQs)

Q1: At what concentration should I be concerned about off-target effects of this compound?

A1: Off-target effects become more probable as the concentration of this compound approaches the Ki values of off-target receptors. Based on the data in Table 1, significant binding to the 5-HT2A receptor (Ki = 32 nM) may occur at concentrations exceeding 30-50 nM.[3] For other listed serotonin receptors, off-target binding is less likely until micromolar concentrations are reached. However, it is always best to perform control experiments to validate the selectivity of your findings.

Q2: What are the primary known off-target receptors for this compound?

A2: The most significant off-target receptor for this compound is the serotonin 5-HT2A receptor.[1][6] It also has very high affinity for the 5-HT2B receptor, often equivalent to or greater than its affinity for 5-HT2C.[1][6] While it has considerably lower affinity for other serotonin receptor subtypes like 5-HT1A, 5-HT6, and 5-HT7, and other receptors such as adrenergic and dopamine (B1211576) receptors, these interactions could become relevant at very high concentrations.[3][5]

Q3: How can I minimize off-target effects in my experiment?

A3: The most effective way to minimize off-target effects is to use the lowest effective concentration of this compound. Conduct a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect. Additionally, always include appropriate controls, such as selective antagonists for potential off-target receptors (e.g., a 5-HT2A antagonist like ketanserin (B1673593) or volinanserin), to confirm the specificity of your results.[1][3]

Q4: My experimental results are unexpected. Could they be due to off-target effects, and how can I verify this?

A4: Unexpected results are possibly due to off-target effects, especially at high concentrations of this compound. To investigate this:

  • Review the literature: Check for known off-target effects that might explain your observations. For instance, activation of the 5-HT2A receptor can produce distinct behavioral and cellular responses.[1][7]

  • Use a selective antagonist: Co-administration of a selective 5-HT2C antagonist (e.g., SB-242084) should reverse the effects of this compound if they are mediated by the 5-HT2C receptor.[3][8] If the effect persists, it is likely due to an off-target interaction.

Troubleshooting Guide

Issue: Unexpected physiological or behavioral effects observed in in vivo studies.

  • Potential Cause: At higher doses, this compound can activate 5-HT2A receptors, which may lead to effects not mediated by 5-HT2C. For example, while this compound typically produces hypolocomotion, co-administration with a 5-HT2C antagonist can unmask 5-HT2A-mediated effects like hyperactivity and head-twitch responses.[1][7]

  • Troubleshooting Steps:

    • Perform a dose-response study to see if the unexpected effect is dose-dependent.

    • Co-administer a selective 5-HT2A antagonist (e.g., MDL100,907) to see if the unexpected effect is blocked.[7]

    • Co-administer a selective 5-HT2C antagonist (e.g., SB-242084) to confirm which effects are mediated by 5-HT2C.[7][8]

Issue: Inconsistent or unexpected results in in vitro functional assays.

  • Potential Cause: The cell line used may express multiple 5-HT receptor subtypes, leading to a mixed response at higher concentrations of this compound.

  • Troubleshooting Steps:

    • Characterize the 5-HT receptor expression profile of your cell line using techniques like qPCR or western blotting.

    • Use cell lines with stable, isolated expression of the human 5-HT2C receptor.

    • Use selective antagonists for 5-HT2A and 5-HT2B receptors as controls to isolate the 5-HT2C-mediated response.

Experimental Protocols

1. Competition Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., 5-HT2C).

    • A specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors).[10]

    • A range of concentrations of this compound.

    • A known displacing agent for non-specific binding determination (e.g., 10 µM mianserin).[10]

    • Incubation buffer.

    • 96-well filter plates.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add the displacing agent.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature).[10]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.[10]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Functional Assay

This protocol measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium following receptor activation.[2]

  • Materials:

    • Cells expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2C).[10]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A range of concentrations of this compound.

    • Assay buffer.

    • A fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Take a baseline fluorescence reading.[10]

    • Add a range of concentrations of this compound to the wells.[10]

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration. An increase in fluorescence indicates receptor activation and subsequent calcium release.[10]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.[10]

    • Determine the EC50 value by plotting the ΔF against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[10]

Visualizations

G 5-HT2C Receptor Signaling Pathway Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Agonist Binding Gq_11 Gq/11 HTR2C->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2C receptor signaling pathway activated by this compound.

G Experimental Workflow: Competition Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with 5-HT2C) incubation Incubate Membranes, Radioligand & this compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]mesulergine) prep_ligands->incubation prep_compound Prepare this compound (serial dilutions) prep_compound->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competition radioligand binding assay.

G Troubleshooting Workflow: Unexpected Experimental Results cluster_off_target Off-Target Hypothesis cluster_on_target On-Target Confirmation start Unexpected Result with this compound check_dose Is the concentration >30 nM? start->check_dose use_antagonist Co-administer selective 5-HT2A antagonist (e.g., ketanserin) check_dose->use_antagonist Yes use_5ht2c_antagonist Co-administer selective 5-HT2C antagonist (e.g., SB-242084) check_dose->use_5ht2c_antagonist No effect_blocked Is the effect blocked? use_antagonist->effect_blocked off_target_confirmed Result likely due to 5-HT2A off-target effect effect_blocked->off_target_confirmed Yes other_off_target Consider other off-target effects effect_blocked->other_off_target No effect_persists Does the effect persist? use_5ht2c_antagonist->effect_persists on_target_confirmed Result is likely 5-HT2C mediated effect_persists->on_target_confirmed No re_evaluate Re-evaluate initial hypothesis and experimental setup effect_persists->re_evaluate Yes

Caption: Troubleshooting workflow for unexpected experimental results.

References

Mitigating Ro60-0175 sedative effects in behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the sedative effects of Ro60-0175 in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptors, with a lower affinity for the 5-HT2A receptor subtype.[1][2] Its effects, including sedation, are primarily mediated through the activation of 5-HT2C receptors.[3][4]

Q2: What are the known sedative effects of this compound in behavioral assays?

A2: The most prominent sedative-like effect of this compound is hypolocomotion, which is a significant decrease in general motor activity.[3][4] This can be observed as reduced movement in open field tests and decreased exploration in other behavioral paradigms.[4][5]

Q3: At what doses are the sedative effects of this compound typically observed?

A3: In rats, this compound generally induces hypolocomotion at subcutaneous (s.c.) doses greater than 0.5 mg/kg.[3][4] Doses of 1 and 3 mg/kg (s.c.) have been reported to suppress both locomotion and social interaction.[4][6]

Q4: How can I be sure that the observed behavioral suppression is due to sedation and not anxiogenic (anxiety-inducing) effects?

A4: While 5-HT2C receptor activation can be associated with anxiety, studies with this compound suggest its behavioral profile at typical doses is more consistent with sedation.[4] For example, in the Geller-Seifter conflict test, this compound reduced both punished and unpunished lever pressing, indicating a general suppression of behavior rather than a specific anxiogenic effect.[4][6] To further distinguish between sedation and anxiolysis/anxiogenesis, it is recommended to use a battery of behavioral tests.

Q5: Can the sedative effects of this compound be blocked or reversed?

A5: Yes, the sedative effects of this compound can be pharmacologically reversed. The selective 5-HT2C receptor antagonist, SB-242084, has been shown to block the hypolocomotion induced by this compound.[4][7] This is a valuable tool for confirming that the observed sedative effects are indeed mediated by the 5-HT2C receptor.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in behavioral assays.

Problem Possible Cause Recommended Solution
No discernible behavioral effect after this compound administration. Incorrect Dosage: The administered dose may be too low to elicit a response.Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
Drug Stability/Administration: The compound may not have been properly dissolved or administered. This compound is typically dissolved in sterile 0.9% NaCl and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[8]Ensure the compound is fully dissolved and the administration technique is correct and consistent. Prepare fresh solutions for each experiment.
High variability in behavioral data between subjects. Insufficient Habituation: Animals that are not adequately habituated to the testing environment and handling may exhibit stress-induced variability in their behavior.[9]Handle the animals for several days leading up to the experiment and allow for a sufficient habituation period in the testing room before starting the assay.[9]
Inconsistent Environmental Factors: Variations in lighting, noise, and time of day can significantly impact rodent behavior.[9]Standardize all experimental conditions, including lighting levels, ambient noise, and the time of day for testing.[9]
Observed hyperactivity instead of sedation. Paradoxical Effect with 5-HT2C Antagonism: At higher doses (3–10 mg/kg), combining this compound with a 5-HT2C antagonist like SB-242084 can unmask 5-HT2A receptor-mediated hyperactivity.[7]Be mindful of the doses used when co-administering this compound with a 5-HT2C antagonist. This hyperactivity can be blocked by a selective 5-HT2A antagonist.[7]
Difficulty distinguishing sedation from motor impairment. Lack of Specific Motor Coordination Assay: A general reduction in activity could be misinterpreted.Incorporate a specific test for motor coordination, such as the rotarod test, to assess whether the observed effects are due to sedation or a disruption of motor function.
Unexpected changes in body temperature. Thermoregulatory Effects: Anesthetics and other compounds can affect an animal's core body temperature, which can influence behavior.[10]Monitor and maintain the animal's body temperature, especially during and after procedures involving anesthesia. Be aware that standard laboratory housing temperatures can induce a state of mild cold stress in rodents.[10][11]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound in various behavioral assays in rodents.

Behavioral Assay Species Dose Range (mg/kg, s.c.) Observed Effect
Locomotor Activity Rat> 0.5Hypolocomotion[4][6]
Social Interaction Rat1 - 3Suppressed social interaction and locomotion[4][6]
Geller-Seifter Conflict Test Rat0.3 - 1Reduced both unpunished and punished lever pressing[4][6]
Cocaine Self-Administration Rat1Reduction in cocaine self-administration
Cocaine-Seeking Reinstatement Rat0.3 - 3Dose-dependent reduction in cocaine-seeking behavior
Open Field Test (Anxiety) Mouse4 (i.p.)Increased anxiety-like behavior (decreased center visits) in SERT +/+ mice[5]
Open Field Test (Locomotion) Mouse4 (i.p.)Decreased total distance traveled in SERT +/+ mice[5]

Experimental Protocols

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Apparatus:

  • A square or circular arena with walls to prevent escape. The floor is typically divided into a grid, with the central area defined as the "center zone".[9]

  • An overhead camera connected to video tracking software (e.g., EthoVision, Any-maze).[9]

Procedure:

  • Habituation: Handle the animals for 5 minutes daily for 3-5 days prior to the experiment. On the day of testing, allow the animals to habituate to the testing room for at least 30-60 minutes.[9]

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. or s.c.). A typical pre-treatment time is 20-30 minutes.[8][9]

  • Testing: Gently place the mouse or rat in the center of the open field arena.[12]

  • Data Collection: Record the animal's activity for a predetermined duration (typically 5-10 minutes).[12]

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled (a measure of general locomotor activity).

    • Time spent in the center zone versus the periphery (thigmotaxis), which is an indicator of anxiety-like behavior.[12]

    • Frequency of entries into the center zone.

    • Rearing frequency.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[13]

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[13]

  • A video camera and tracking software for recording and analysis.

Procedure:

  • Habituation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test.[3]

  • Drug Administration: Administer this compound or vehicle.

  • Testing: Place the animal in the center of the maze, facing one of the open arms.[14]

  • Data Collection: Allow the animal to explore the maze for 5 minutes and record its behavior.[14]

  • Data Analysis: The primary measures of anxiety-like behavior are:

    • The percentage of time spent in the open arms.

    • The percentage of entries into the open arms.

    • A decrease in these measures is indicative of an anxiogenic-like effect, while an increase suggests an anxiolytic-like effect.

    • The total number of arm entries can be used as an indicator of overall locomotor activity.

Social Interaction Test

Objective: To assess social behavior, which can be suppressed by sedative effects.

Apparatus:

  • An open field arena.[15]

  • Video recording equipment.

Procedure:

  • Habituation: Habituate the test animal to the arena.

  • Drug Administration: Administer this compound or vehicle to the test animal.

  • Pairing: After the pre-treatment interval, introduce the test animal and an unfamiliar, weight-matched, untreated partner animal of the same sex into the arena.[16]

  • Data Collection: Record the behavior of the pair for a set duration.

  • Data Analysis: Measure the total time spent in active social interaction (e.g., sniffing, grooming, following). A reduction in social interaction time, especially when accompanied by decreased locomotion, can be indicative of sedation.[4]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 5-HT2C Receptor Signaling Pathway Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR activates Gq11 Gq/11 HT2CR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Modulation Modulation of Neuronal Excitability and Neurotransmitter Release Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Caption: 5-HT2C Receptor Signaling Pathway activated by this compound.

G cluster_1 Experimental Workflow: Assessing Sedative Effects Animal_Habituation Animal Habituation (Handling & Environment) Group_Assignment Random Assignment to Groups (Vehicle, this compound, this compound + Antagonist) Animal_Habituation->Group_Assignment Drug_Admin Drug Administration (i.p. or s.c.) Group_Assignment->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., Open Field Test) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Video Tracking) Behavioral_Assay->Data_Collection Data_Analysis Data Analysis (Locomotion, Anxiety Parameters) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for assessing sedative effects.

G cluster_2 Troubleshooting Logic Flow Start Unexpected Behavioral Outcome Check_Dose Is the dose appropriate? Start->Check_Dose Check_Admin Was administration correct? Check_Dose->Check_Admin Yes Dose_Response Action: Conduct dose-response study Check_Dose->Dose_Response No Check_Habituation Were animals properly habituated? Check_Admin->Check_Habituation Yes Review_Protocol Action: Review administration protocol Check_Admin->Review_Protocol No Check_Environment Are environmental conditions controlled? Check_Habituation->Check_Environment Yes Improve_Habituation Action: Improve habituation protocol Check_Habituation->Improve_Habituation No Standardize_Conditions Action: Standardize experimental conditions Check_Environment->Standardize_Conditions No End Re-run Experiment Check_Environment->End Yes Dose_Response->End Review_Protocol->End Improve_Habituation->End Standardize_Conditions->End

Caption: A logical flow for troubleshooting unexpected results.

References

Ro60-0175 Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ro60-0175 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[1] It also exhibits high affinity for the 5-HT2B receptor but is significantly less potent at the 5-HT2A receptor subtype.[1][2] Its primary mechanism of action involves binding to and activating 5-HT2C receptors, which are G-protein coupled receptors (GPCRs), leading to the initiation of downstream signaling cascades.[3]

Q2: At what concentrations should I be concerned about off-target effects of this compound?

Off-target effects are more likely as the concentration of this compound approaches the Ki values of other receptors. Significant binding to the 5-HT2A receptor (Ki = 32 nM) may occur at concentrations exceeding 30-50 nM.[4] Off-target binding at other serotonin receptors is less probable until micromolar concentrations are reached.[4] It is always recommended to perform control experiments to validate the selectivity of the observed effects.[4]

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. A dose-response curve should be generated to identify the minimal concentration required to achieve the desired on-target effect.[4] Additionally, incorporating appropriate controls, such as selective antagonists for potential off-target receptors (e.g., a 5-HT2A antagonist like M100907), can help confirm the specificity of your results.[5]

Q4: My experimental results are inconsistent with the known pharmacology of the 5-HT2C receptor. Could this be due to off-target effects?

Yes, unexpected results can often be attributed to off-target effects, especially at higher concentrations.[4] For instance, while 5-HT2C receptor activation typically leads to reduced locomotor activity (hypolocomotion), off-target activation of 5-HT2A receptors can cause hyperactivity.[5] If your results are contradictory to expected outcomes, consider performing a full dose-response study and using selective antagonists to dissect the pharmacology at play.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the generation of this compound dose-response curves in both in vitro and in vivo experiments.

In Vitro Assay Troubleshooting
IssuePotential CauseTroubleshooting Steps
High background or non-specific binding in radioligand assays - Radioligand binding to non-receptor components (e.g., filter plates, lipids).- Too much membrane protein in the assay.- Reduce radioligand concentration to at or below the Kd.- Optimize washing steps by increasing the number and volume of washes with ice-cold buffer.- Pre-soak filter plates in 0.5% polyethyleneimine (PEI).- Include bovine serum albumin (BSA) in the assay buffer.- Optimize the amount of membrane protein used.[4]
Low or no specific binding signal - Issues with receptor preparation, radioligand integrity, or assay conditions.- Verify the presence of the target receptor in your membrane preparation using a technique like Western blotting.- Ensure the radioligand has not degraded.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.- Check that the pH and ionic strength of the assay buffer are optimal for receptor binding.[4]
Poor reproducibility between experiments - Inconsistent experimental technique or reagent preparation.- Standardize all protocols, including pipetting, incubation times, and washing procedures.- Prepare fresh reagents for each experiment and use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]
Unexpected curve shape (e.g., biphasic, shallow slope) - Off-target effects at higher concentrations.- Compound solubility issues.- Complex biological response.- Use a selective 5-HT2C antagonist (e.g., SB-242084) to confirm the on-target effect.- Visually inspect solutions at high concentrations for precipitation.- Consider if the assay captures multiple signaling events.
In Vivo Assay Troubleshooting
IssuePotential CauseTroubleshooting Steps
High variability in behavioral responses - Inconsistent environmental factors (e.g., lighting, noise).- Stress from handling.- Standardize all experimental conditions and conduct testing at the same time of day.- Ensure all experimenters use a consistent and gentle handling technique.[2]
No significant effect observed - Sub-threshold dosage.- Issues with drug administration or stability.- Conduct a dose-response study to determine the effective dose range. Doses of 1-3 mg/kg (s.c.) are often effective in rats.[2]- Verify the correct preparation and stability of the dosing solution.- Ensure the route and timing of administration are appropriate for the desired effect.[5]
Animals show hyperactivity instead of expected hypolocomotion - Dose is too low, or off-target 5-HT2A receptor activation.- The dose-response relationship for locomotor activity can be an inverted U-shape. Test a wider range of doses.- Pre-treat with a selective 5-HT2A antagonist to block potential off-target effects.[5]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at various human serotonin receptors.

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors [4]

ReceptorpKiKi (nM)Selectivity vs. 5-HT2C
5-HT2C9.01-
5-HT2A7.53232-fold
5-HT1A5.439813981-fold
5-HT65.263106310-fold
5-HT75.625122512-fold

Table 2: this compound Functional Potency (EC50) at Human 5-HT2 Subtypes [1]

ReceptorEC50 (nM)
5-HT2C32 - 52
5-HT2B0.91 - 2.4
5-HT2A400 - 447

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

1. Cell Culture and Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor in appropriate media supplemented with 10% fetal bovine serum and a selection antibiotic.

  • Harvest confluent cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 48,000 x g).

  • Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[6]

2. Binding Assay:

  • Perform the assay in a 96-well plate format.

  • Each well should contain cell membranes, a specific radioligand for the 5-HT2C receptor (e.g., [3H]mesulergine) at a concentration near its Kd, and a range of concentrations of this compound.

  • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat, which separates bound from free radioligand.[6]

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

In Vivo: Open Field Test for Locomotor Activity

This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents.

1. Habituation:

  • Acclimate the animals to the testing room for at least 30 minutes before the experiment.[2]

2. Drug Administration:

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at a predetermined time before the test (e.g., 30 minutes).[2][5]

3. Test Session:

  • Place each animal individually in the center of a square open-field arena (e.g., 40x40x40 cm).

  • Allow the animal to explore freely for a set duration (e.g., 15-30 minutes).[2]

4. Data Collection:

  • Use an overhead video camera and tracking software to record parameters such as total distance traveled, velocity, and time spent in different zones of the arena.[2]

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound with the vehicle control group. A significant decrease in the total distance traveled is indicative of a sedative or hypolocomotive effect.[2]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Binds and Activates Gq11 Gq/11 HTR2C->Gq11 Activates PLC PLC Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Canonical 5-HT2C receptor signaling pathway activated by this compound.

G cluster_workflow Dose-Response Curve Experimental Workflow A 1. Prepare Serial Dilutions of this compound B 2. In Vitro Assay (e.g., Radioligand Binding) or In Vivo Model (e.g., Open Field Test) A->B C 3. Data Collection (e.g., Radioactivity, Locomotion) B->C D 4. Data Analysis (Non-linear Regression) C->D E 5. Generate Dose-Response Curve (Plot Response vs. Log[Concentration]) D->E F 6. Determine EC50/IC50 E->F

Caption: General experimental workflow for generating a dose-response curve.

References

Technical Support Center: Ro60-0175 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2C receptor agonist Ro60-0175 in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[1][2] It also shows some activity at the 5-HT2B receptor and has a lower affinity for the 5-HT2A receptor.[1][3] Its primary mechanism of action involves the activation of the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) that couples to Gq/11. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

Q2: What are the known behavioral effects of this compound in animal models?

In rodent models, this compound has been shown to influence a range of behaviors, including:

  • Anxiety and Depression: It has demonstrated effects on behaviors associated with anxiety and depression.[1][4]

  • Obsessive-Compulsive-Like Behaviors: The compound has been noted to affect behaviors reminiscent of obsessive-compulsive disorder.[1]

  • Appetite and Feeding: this compound has been shown to suppress appetite and reduce food intake.[1][5] In obese and diabetic rats, it has been observed to decrease body weight.[6]

  • Drug-Seeking Behaviors: It has been found to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior.[1][7]

  • Locomotor Activity: this compound typically induces hypolocomotion, or decreased movement.[3][8]

Notably, this compound does not appear to induce the head-twitch response in rodents, which is often used as a behavioral proxy for psychedelic effects.[1]

Q3: Is this compound a selective 5-HT2C receptor agonist?

While this compound is a potent 5-HT2C receptor agonist, some evidence suggests it may not be entirely selective. It has a high affinity for 5-HT2C receptors, but also interacts with 5-HT2B and, to a lesser extent, 5-HT2A receptors.[1][3] One study indicated that this compound increases plasma levels of corticosterone, oxytocin, and prolactin in rats, and these effects were not blocked by a 5-HT2C antagonist, suggesting off-target effects.[9]

Troubleshooting Guide

Issue 1: High variability or lack of reproducibility in behavioral results.

Possible Causes & Solutions:

  • Environmental Factors: Minor changes in the experimental environment can significantly impact rodent behavior.[10][11]

    • Lighting: Both housing and testing room light levels can affect anxiety-like behaviors. Ensure consistent lighting conditions across all experimental groups and cohorts.[10]

    • Noise: Loud or unexpected noises can induce stress and alter behavioral readouts. Maintain a quiet and controlled environment during testing.[10]

    • Bedding and Caging: The type of bedding and cage enrichment can influence activity levels and anxiety. Standardize housing conditions for all animals.

  • Experimenter Effects: The way an experimenter handles the animals can introduce variability.[11][12]

    • Handling: Consistent and gentle handling techniques should be used for all animals. Familiarizing the animals with the experimenter can also help reduce stress-induced behavioral changes.[10]

    • Observer Presence: The mere presence of an observer in the testing room can influence behavior. If an observer must be present, their location and behavior should be consistent for all trials.[10]

  • Animal-Specific Factors:

    • Strain and Sex: Different rodent strains exhibit different behavioral phenotypes.[13] The estrous cycle in female rodents can also significantly impact behavior.[10][11] Clearly report the strain and sex of the animals used and consider these factors in the experimental design and data analysis.

    • Individual Variation: Even with standardized conditions, there will be natural variation in the behavior of individual animals.[12] Ensure sufficient statistical power by using an adequate number of animals per group.

Issue 2: Unexpected or contradictory results in anxiety-related behavioral tests.

Possible Causes & Solutions:

  • Dose-Dependent Effects: The effect of this compound on anxiety can be complex and dose-dependent. Some studies report anxiolytic-like effects, while others find no effect or even anxiogenic-like responses.[3][14]

    • Dose-Response Curve: It is crucial to perform a dose-response study to determine the optimal dose for the desired effect in your specific experimental paradigm.

  • Sedative Effects: At higher doses, this compound can induce sedation and hypolocomotion, which can confound the interpretation of anxiety tests.[8] For example, reduced exploration in an open field or elevated plus-maze could be due to sedation rather than anxiety.

    • Control for Locomotor Activity: Always measure general locomotor activity alongside your primary behavioral endpoint to differentiate between anxiety-related behaviors and general motor suppression.

Issue 3: Tolerance or sensitization to the effects of this compound with chronic administration.

Possible Causes & Solutions:

  • Receptor Desensitization: Chronic agonist exposure can lead to receptor desensitization and a diminished behavioral response over time.

    • Dosing Regimen: The dosing schedule (e.g., daily vs. intermittent) can influence the development of tolerance. One study involving daily injections for 8 days did not observe tolerance to the effects of this compound on cocaine self-administration.[7] However, this may not be true for all behaviors or longer treatment durations.

    • Washout Periods: Incorporating washout periods in your experimental design may help to mitigate tolerance.

Quantitative Data Summary

Table 1: Behavioral Effects of this compound in Rodents

Behavioral ParadigmSpeciesDose Range (mg/kg, s.c.)EffectStudy Duration
Cocaine Self-AdministrationRat1Reduction in cocaine self-administration8 daily injections
Cocaine-Seeking ReinstatementRat0.3 - 3Dose-dependent reduction in reinstatementAcute
Social Interaction TestRat1 - 3Suppression of social interaction and locomotionAcute
Geller-Seifter Conflict TestRat0.3 - 1Reduction in both unpunished and punished respondingAcute
Feeding BehaviorRat1 - 3Reduction in meal size and latency to first mealAcute
Body Weight in Obese/Diabetic RatsWistar Rat1 - 3 (i.p.)5.5% decrease in body weight4 weeks

Source: Adapted from multiple studies.[1][5][6]

Experimental Protocols

1. Cocaine Self-Administration

  • Animal Model: Male Long-Evans rats are often used.

  • Procedure:

    • Surgery: Implant jugular vein catheters for intravenous drug delivery.

    • Training: Train rats to self-administer cocaine (e.g., 0.25 mg/infusion) on a fixed-ratio or progressive-ratio schedule of reinforcement.

    • Chronic Administration: Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle daily prior to the self-administration session for a specified period (e.g., 8 days) to assess for tolerance.

    • Extinction: Replace cocaine with saline infusions to extinguish the lever-pressing response.[1]

2. Social Interaction Test

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Habituation: Habituate rats to the testing arena.

    • Administration: On the test day, administer this compound (e.g., 1 or 3 mg/kg, s.c.) or vehicle.

    • Testing: Place pairs of unfamiliar, weight-matched rats in the arena and record the time spent in active social interaction (e.g., sniffing, grooming, following) and locomotor activity for a set duration.[1]

3. Geller-Seifter Conflict Test

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Training: Train rats on a schedule where lever pressing is rewarded with food on a variable-interval schedule.

    • Conflict Introduction: Introduce a conflict component where, during a specific period indicated by a cue, lever presses are rewarded with food but also punished with a mild foot shock.

    • Administration and Testing: Administer this compound (e.g., 0.3 and 1 mg/kg, s.c.) and measure the rate of both unpunished and punished responding.[1]

Visualizations

Ro60_0175_Signaling_Pathway Ro60_0175 This compound HT2C_Receptor 5-HT2C Receptor (GPCR) Ro60_0175->HT2C_Receptor Binds to Gq11 Gq/11 HT2C_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling and Environment Animal_Acclimation->Habituation Randomization Randomization into Treatment Groups Habituation->Randomization Drug_Administration This compound or Vehicle Administration (s.c.) Randomization->Drug_Administration Behavioral_Testing Behavioral Assay (e.g., Social Interaction) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Scoring Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for a behavioral study with this compound.

References

Ro60-0175 Technical Support Center: A Guide to Solubility and Vehicle Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Ro60-0175, a potent 5-HT2C receptor agonist. Addressing common challenges related to its solubility and vehicle selection, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent agonist for the serotonin (B10506) 5-HT2C receptor.[1][2] Its primary mechanism of action involves binding to and activating 5-HT2C receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates downstream signaling pathways, leading to the modulation of various physiological and neurological processes.[3] Notably, this compound has been shown to inhibit dopaminergic signaling in the mesolimbic pathway.[1]

Q2: What are the known solubility characteristics of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[2][4][5] Specific solubility data is summarized in the table below. For in vivo studies, it is often prepared in a mixed vehicle to achieve the desired concentration and ensure biocompatibility.

Q3: How should I prepare a vehicle for in vivo administration of this compound?

A commonly used vehicle for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline. This combination helps to dissolve this compound and maintain its stability in solution. A detailed protocol for preparing this vehicle is provided in the Experimental Protocols section.

Q4: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6][7] It is advisable to protect the solutions from light.[6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed upon dilution of DMSO stock solution in aqueous buffer. This compound has limited solubility in aqueous solutions. The addition of a high concentration of DMSO stock to an aqueous buffer can cause the compound to crash out of solution.1. Decrease the final concentration of DMSO: Keep the final percentage of DMSO in the aqueous solution as low as possible, ideally below 1%.2. Use a co-solvent: Prepare the final solution in a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility.3. Gentle warming and sonication: Briefly warm the solution to 37°C and sonicate to aid in re-dissolving the precipitate. Ensure the solution is clear before use.
Inconsistent results in animal studies. 1. Improper vehicle preparation: Incomplete dissolution or non-homogenous mixture of the vehicle can lead to inaccurate dosing.2. Compound instability: Degradation of this compound in the prepared vehicle over time.3. Incorrect route of administration or dosage. 1. Follow the detailed vehicle preparation protocol strictly. Ensure all components are thoroughly mixed at each step.2. Prepare fresh solutions for each experiment. Do not store the final diluted solution for extended periods.3. Verify the appropriate route of administration and dose based on literature and preliminary studies. For subcutaneous (s.c.) administration in rats, doses typically range from 0.3 to 3 mg/kg.[6]
Low bioavailability or efficacy in vivo. Poor absorption from the administration site: The chosen vehicle may not be optimal for absorption.Optimize the vehicle composition: For subcutaneous or intraperitoneal injections, the recommended vehicle of DMSO, PEG300, Tween-80, and saline is a good starting point.[6] For other routes, further optimization may be necessary. Consider consulting relevant literature for route-specific vehicle formulations.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum ConcentrationNotes
DMSO 20 mM[4]Soluble.[5]
Water 5 mM[4]Soluble.[2]
Saline (in mixed vehicle) ≥ 2.08 mg/mL (9.18 mM)[6]Achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

Table 2: Receptor Binding Affinity of this compound

ReceptorpKiEC50
Human 5-HT2C 9[4]32-52 nM[1]
Human 5-HT2A 7.5[4]400-447 nM[1]
Human 5-HT2B -0.91-2.4 nM[1]
Human 5-HT1A 5.4[4]-
Human 5-HT6 5.2[4]-
Human 5-HT7 5.6[4]-

Experimental Protocols

Protocol 1: Preparation of Vehicle for In Vivo Studies

This protocol describes the preparation of a vehicle suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) administration of this compound in animal models. This formulation can achieve a this compound concentration of at least 2.08 mg/mL.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.

  • To prepare 1 mL of the final vehicle, follow these steps in order: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to the PEG300. Vortex thoroughly to ensure a homogenous mixture. c. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform. d. Add 450 µL of saline to the tube. Vortex one final time to ensure complete mixing.

  • The final concentration of this compound in this vehicle will be 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • It is recommended to prepare this vehicle fresh before each experiment.

Mandatory Visualization

Ro60_0175_Signaling_Pathway Ro60_0175 This compound HTR2C 5-HT2C Receptor (GPCR) Ro60_0175->HTR2C Gq_11 Gq/11 HTR2C->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Dopamine_inhibition Inhibition of Mesolimbic Dopamine Ca_release->Dopamine_inhibition PKC->Dopamine_inhibition Troubleshooting_Workflow Start Experiment Start: Dissolving this compound Issue Precipitation Observed? Start->Issue Solution1 Decrease final DMSO % Use co-solvents (PEG300, Tween-80) Gently warm (37°C) and sonicate Issue->Solution1 Yes Inconsistent_Results Inconsistent In Vivo Results? Issue->Inconsistent_Results No Check1 Solution Clear? Solution1->Check1 Proceed Proceed with Experiment Check1->Proceed Yes Optimize Optimize Protocol Check1->Optimize No Inconsistent_Results->Proceed No Solution2 Verify vehicle prep protocol Prepare fresh solutions Confirm dose and administration route Inconsistent_Results->Solution2 Yes Solution2->Optimize

References

Technical Support Center: Ro60-0175 Fumarate Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ro60-0175 fumarate (B1241708) salt. This guide covers proper storage and handling, provides troubleshooting for common experimental issues, and details key experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the storage, handling, and experimental use of this compound fumarate salt.

Storage and Handling

  • Q1: How should I store this compound fumarate salt upon receipt?

    • A1: For long-term storage, this compound fumarate salt should be stored at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C. It is recommended to desiccate the compound at room temperature upon receipt before transferring to colder storage.[1] The product is stable for several weeks during standard shipping at ambient temperatures.[1]

  • Q2: What is the recommended procedure for preparing a stock solution?

    • A2: To prepare a stock solution, it is advisable to use solvents such as DMSO or water. For in vivo experiments, it is often recommended to first create a stock solution in a solvent like DMSO and then use co-solvents for further dilution to achieve the desired concentration and vehicle composition.[2]

  • Q3: How should I store stock solutions of this compound?

    • A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Experimental Troubleshooting

  • Q4: I am observing precipitation when preparing my final solution for an in vivo experiment. What can I do?

    • A4: If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[2] Ensure that co-solvents are added sequentially and mixed thoroughly at each step. For in vivo studies, it is best to prepare the working solution fresh on the day of the experiment.[2]

  • Q5: My experimental results are inconsistent. What are some potential causes?

    • A5: Inconsistent results can stem from several factors:

      • Solution Instability: Ensure that stock solutions are stored correctly and that working solutions are prepared fresh.

      • Off-Target Effects: At higher concentrations, this compound may interact with other serotonin (B10506) receptors, such as 5-HT2A and 5-HT2B.[3] To confirm that the observed effects are mediated by the 5-HT2C receptor, include a control group pre-treated with a selective 5-HT2C antagonist, such as SB-242084.[4][5]

      • Animal Handling and Environment: Stress from handling and variations in environmental conditions can impact behavioral studies. Ensure consistent handling and a stable experimental environment.[5]

  • Q6: I am not observing the expected sedative/hypoactivity effects of this compound in my rodent model. What should I check?

    • A6:

      • Dosage: The administered dose may be too low. A dose-response study is recommended to determine the effective dose for your specific animal strain and experimental setup. Doses greater than 0.5 mg/kg (s.c.) in rats have been shown to induce hypolocomotion.[5][6]

      • Route of Administration: The subcutaneous (s.c.) route has been effectively used in published studies.[4][5][6] If using a different route, bioavailability may be a factor.

      • Acclimatization: Ensure animals are sufficiently acclimatized to the testing environment to minimize stress-induced hyperactivity that could mask the drug's effects.[5]

Data Presentation

Storage and Stability of this compound Fumarate Salt
ConditionTemperatureDurationRecommendations
Solid Form (Short-term) 0 - 4°CDays to WeeksKeep in a dry, dark place.[1]
Solid Form (Long-term) -20°CMonths to YearsKeep in a dry, dark place.[1]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2]
Solubility of this compound Fumarate Salt
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water 1.715
DMSO 6.8620

Data sourced from Tocris Bioscience.

Signaling Pathway

This compound is a potent agonist of the serotonin 5-HT2C receptor.[2] This receptor primarily couples to the Gq/11 G-protein, initiating a downstream signaling cascade.[7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Cocaine_Self_Admin_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test Acquisition Cocaine Self-Administration (e.g., 15 days, 2h sessions) FR1 Schedule Extinction Extinction Training (Lever press yields no reward) Acquisition->Extinction Pretreatment Pre-treatment: Vehicle or this compound (e.g., 0.3-3 mg/kg, s.c.) Extinction->Pretreatment Stressor Reinstatement Cue: Yohimbine Injection (e.g., 1 mg/kg, i.p.) Pretreatment->Stressor Test Reinstatement Session (Measure active lever presses) Stressor->Test

References

Technical Support Center: Interpreting Hypolocomotion Induced by Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting hypolocomotion induced by the 5-HT2C receptor agonist, Ro60-0175. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating this compound-induced hypolocomotion.

Issue Potential Cause(s) Recommended Solution(s)
High variability in locomotor activity between subjects in the same treatment group. 1. Individual differences in response to novelty: Some animals are inherently more or less active in a novel environment.[1] 2. Inconsistent drug administration: Variations in injection volume or technique can lead to differing drug exposure. 3. Environmental factors: Differences in lighting, noise, or residual odors in the testing arena can affect activity.1. Habituation: Habituate animals to the testing room and apparatus prior to the experiment to reduce novelty-induced variability. A typical habituation period is 30-60 minutes.[2][3][4] 2. Standardize procedures: Ensure all experimenters are trained in consistent, accurate drug administration techniques. 3. Control environment: Maintain consistent lighting and low noise levels. Thoroughly clean the arena between each animal (e.g., with 70% ethanol) to remove olfactory cues.[5]
No significant hypolocomotion observed at expected effective doses. 1. Incorrect dosage: The dose may be too low to elicit a significant effect. 2. Drug stability/preparation: The compound may have degraded or been improperly dissolved. 3. Strain or species differences: There can be significant genotype-dependent differences in response to 5-HT2C agonists.[6]1. Conduct a dose-response study: Test a range of doses to determine the optimal concentration for inducing hypolocomotion in your specific animal model.[5] 2. Verify drug integrity: Prepare fresh solutions of this compound for each experiment and follow the supplier's storage and solubility guidelines. 3. Review literature for appropriate model: Ensure the chosen animal strain is responsive to 5-HT2C agonists. Some strains may be resistant to the hypolocomotor effects.[6]
Paradoxical hyperactivity observed instead of hypolocomotion. 1. Off-target effects: At certain doses, this compound may have effects on other serotonin (B10506) receptors, such as the 5-HT2A receptor, which can mediate hyperactivity.[7][8][9] 2. 5-HT2C receptor knockout/antagonism: In the absence of functional 5-HT2C receptors, a paradoxical hyperactive response can be unmasked.[7]1. Confirm with a selective antagonist: Pre-treat with a selective 5-HT2C receptor antagonist (e.g., SB-242084). If the hypolocomotion is 5-HT2C-mediated, it should be blocked.[10][11] 2. Rule out 5-HT2A effects: Pre-treat with a selective 5-HT2A antagonist (e.g., M100907) to see if the hyperactivity is attenuated.[5]
Results are not reproducible across experiments. 1. Circadian rhythm effects: The time of day of testing can influence locomotor activity. 2. Changes in animal handling or housing: Stress from handling or changes in the home cage environment can impact behavior.1. Standardize testing time: Conduct all behavioral testing at the same time of day to minimize variability due to circadian rhythms.[2] 2. Consistent husbandry: Maintain consistent animal handling procedures and housing conditions throughout the study.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the serotonin 5-HT2C and 5-HT2B receptors, with a lower affinity for the 5-HT2A receptor.[12][13] Its primary mechanism for inducing hypolocomotion is through the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs).[12] This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[7][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately modulates neuronal excitability and neurotransmitter release, leading to a decrease in locomotor activity.[7]

Q2: What is the expected dose-response relationship for this compound-induced hypolocomotion?

A2: this compound typically induces a dose-dependent decrease in locomotor activity. In rats, hypolocomotion is generally observed at doses greater than 0.5 mg/kg administered subcutaneously (s.c.).[10][15] Doses of 1 and 3 mg/kg (s.c.) have been shown to significantly suppress locomotion.[10][15] In some mouse models, a dose of 3 mg/kg has been effective, while a higher dose of 5 mg/kg reduces activity in both control and genetically modified mice.[16] It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose range.

Q3: How can I confirm that the observed hypolocomotion is specifically mediated by 5-HT2C receptors?

A3: To confirm the involvement of 5-HT2C receptors, you can pre-treat the animals with a selective 5-HT2C receptor antagonist, such as SB-242084.[10][11] If the hypolocomotor effect of this compound is blocked or reversed by the antagonist, it provides strong evidence for 5-HT2C receptor-mediated action.[10]

Q4: Can this compound have effects other than hypolocomotion?

A4: Yes, this compound has been shown to have a range of behavioral effects in rodents, including sedative-like effects, antidepressant-like effects, and a reduction in food intake.[10][13][15][17] The observed hypolocomotion is often considered a manifestation of its sedative properties.[10][15]

Q5: What is the significance of the paradoxical hyperactivity observed in 5-HT2C knockout mice treated with this compound?

A5: The hyperactivity observed in 5-HT2C receptor knockout mice, or in wild-type mice where the receptor is pharmacologically blocked, is thought to be an "unmasking" of the effects of this compound on other serotonin receptor subtypes for which it has a lower affinity, such as the 5-HT2A receptor.[7] This phenomenon highlights the complex interplay between different serotonin receptor subtypes in the regulation of motor behavior.[7]

Data Presentation

Quantitative Data Summary: Dose-Response Effects of this compound on Locomotor Activity in Rodents
Species Dose (mg/kg) Route of Administration Effect on Locomotor Activity Reference
Rat>0.5s.c.Induces hypolocomotion[10][15]
Rat1 and 3s.c.Suppressed locomotion[10][15]
Rat0.3 and 1s.c.Reduced lever pressing (profile consistent with sedation)[10][15]
Mouse3i.p.Efficacious in reducing activity in 5-HT2C overexpressing mice[16]
Mouse5i.p.Reduced activity in both control and 5-HT2C overexpressing mice[16]

Note: The effects of this compound can vary depending on the specific experimental conditions, including the animal strain, age, and sex.

Experimental Protocols

Key Experiment: Open-Field Test for Locomotor Activity

This protocol outlines a standard procedure for assessing this compound-induced hypolocomotion using an open-field test.

1. Materials:

  • Open-field arena (e.g., 50 cm x 50 cm, made of opaque material).[18]

  • Video tracking software (e.g., Ethovision).[2]

  • This compound.

  • Vehicle (e.g., saline).

  • Selective 5-HT2C antagonist (e.g., SB-242084) for validation studies.

  • 70% Ethanol (B145695) for cleaning.[5]

2. Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[2][3][4]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection). A typical pre-treatment time is 30 minutes before placing the animal in the arena.[5] For antagonist studies, administer the antagonist a set time (e.g., 15-30 minutes) before the agonist.

  • Testing: Gently place the animal in the center of the open-field arena.[5]

  • Data Acquisition: Record the animal's activity for a predetermined duration (e.g., 10-30 minutes) using the video tracking software.[5]

  • Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.[5]

3. Data Analysis:

  • Total distance traveled: The total distance the animal moves during the test session.

  • Time spent mobile/immobile: The duration of time the animal is active versus inactive.

  • Zone-specific activity: The time spent and distance traveled in different zones of the arena (e.g., center vs. periphery) can provide insights into anxiety-like behavior.[19]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Signaling Pathway Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds & Activates Gq11 Gq/11 Protein HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation Hypolocomotion Hypolocomotion Neuronal_Modulation->Hypolocomotion

Caption: Signaling pathway of this compound leading to hypolocomotion.

G cluster_1 Experimental Workflow for Locomotor Activity Animal_Prep Animal Acclimation & Habituation Drug_Admin Drug Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Behavioral_Test Open-Field Test Drug_Admin->Behavioral_Test Data_Acquisition Video Tracking & Data Recording Behavioral_Test->Data_Acquisition Data_Analysis Analysis of Locomotor Parameters Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for a typical this compound hypolocomotion experiment.

G cluster_2 Logical Relationships in Data Interpretation Ro60_0175 This compound Administration Hypolocomotion Observed Hypolocomotion Ro60_0175->Hypolocomotion Antagonist_Block Blocked by 5-HT2C Antagonist? Hypolocomotion->Antagonist_Block Conclusion_Specific 5-HT2C-Mediated Effect Antagonist_Block->Conclusion_Specific Yes Conclusion_NonSpecific Non-5-HT2C or Off-Target Effect Antagonist_Block->Conclusion_NonSpecific No

Caption: Decision tree for interpreting this compound-induced hypolocomotion.

References

Ro60-0175 experimental controls and baseline measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Ro60-0175. This guide includes troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and key data on the compound's pharmacological profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptors, with a lower affinity for the 5-HT2A receptor.[1] Its primary mechanism of action involves the activation of these G-protein coupled receptors, leading to the stimulation of downstream signaling pathways.

Q2: What are the common in vivo effects of this compound?

A2: In rodent models, this compound has been shown to induce hypolocomotion, or a decrease in spontaneous movement.[2] It is also reported to reduce cocaine self-administration and reinstatement of drug-seeking behavior.[3] Additionally, it can increase plasma levels of hormones such as corticosterone, oxytocin, and prolactin in rats.[1]

Q3: What is the appropriate vehicle for dissolving this compound for in vivo studies?

A3: For subcutaneous (s.c.) injections in rodents, this compound can be dissolved in saline.[4] It is also soluble in DMSO, which can be used as a stock solution and further diluted in an appropriate vehicle for in vivo administration.[1] The pH of the final formulation should be within a physiologically tolerable range, ideally between 5 and 9.[5]

Q4: What are the recommended storage conditions and stability of this compound?

A4: this compound is typically stored at -20°C for long-term stability.[1] Stock solutions in DMSO can be stable for extended periods if stored properly at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided.[6][7][8] For in vivo experiments, it is often recommended to prepare fresh solutions daily.

Q5: What are the known off-target effects of this compound?

A5: While this compound is selective for 5-HT2C/2B receptors, it has a lower affinity for the 5-HT2A receptor.[1] At higher concentrations, the potential for off-target effects increases. It is crucial to perform dose-response studies to determine the lowest effective dose that elicits the desired on-target effect while minimizing off-target interactions.

Data Presentation

Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at various human serotonin receptors.

ReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
5-HT2C132
5-HT2B-0.9
5-HT2A32447
5-HT1A≥1,995-
5-HT1D≥1,995-
5-HT6≥1,995-
5-HT7≥1,995-

Data compiled from multiple sources.[1] Note that values can vary depending on the experimental conditions.

Experimental Protocols

In Vivo Behavioral Assay: Social Interaction Test in Rats

This protocol is designed to assess the effects of this compound on social behavior in rats.

1. Animals and Housing:

  • Male Sprague-Dawley rats, pair-housed upon arrival.

  • Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization before any experimental procedures.

2. Baseline Measurements:

  • Habituate the rats to the testing arena (a dimly lit, open-field box) for 10 minutes on two consecutive days prior to the test day.

  • On the day of the experiment, record baseline locomotor activity for 10 minutes before drug administration to ensure there are no pre-existing differences in activity levels between groups.

3. Drug Administration:

  • Prepare this compound in sterile saline for subcutaneous (s.c.) injection.

  • Administer the desired dose of this compound or vehicle (saline) 30 minutes before the social interaction test.

4. Social Interaction Test:

  • Place a pair of unfamiliar, weight-matched rats (one treated with this compound, one with vehicle) into the testing arena.

  • Record the behavior of the pair for 10 minutes using a video camera.

  • Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

  • Also, score locomotor activity (e.g., line crossings) to control for the sedative effects of the drug.

5. Control Experiments:

  • Include a vehicle control group to establish baseline social interaction levels.

  • To confirm that the observed effects are mediated by 5-HT2C receptors, a separate group of animals can be pre-treated with a selective 5-HT2C antagonist (e.g., SB-242084) before this compound administration.

In Vitro Functional Assay: Calcium Mobilization

This protocol measures the increase in intracellular calcium concentration following the activation of 5-HT2C receptors by this compound.

1. Cell Culture:

  • Use a cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).

  • Culture the cells in the recommended medium and conditions until they reach 80-90% confluency in a 96-well black-walled, clear-bottom plate.

2. Dye Loading:

  • Wash the cells with a buffered salt solution (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • After incubation, wash the cells to remove excess dye.

3. Baseline Measurement:

  • Measure the baseline fluorescence intensity of each well using a fluorescence plate reader before adding the compound.

4. Compound Addition and Measurement:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the different concentrations of this compound to the wells.

  • Immediately begin measuring the fluorescence intensity kinetically for a set period (e.g., 1-2 minutes) to capture the peak calcium response.

5. Control Experiments:

  • Include wells with vehicle only (negative control) to determine the baseline fluorescence.

  • Use a known 5-HT2C receptor antagonist to pre-treat some wells before adding this compound to confirm the specificity of the response.

  • A positive control, such as a saturating concentration of a known 5-HT2C agonist, should also be included.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro60_0175 This compound Receptor 5-HT2C Receptor (GPCR) Ro60_0175->Receptor Binds and Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

5-HT2C Receptor Signaling Pathway Activated by this compound.

G start Start acclimatize Acclimatize Rats (1 week) start->acclimatize baseline Establish Baseline (Habituation & Locomotor Activity) acclimatize->baseline drug_admin Administer this compound or Vehicle (s.c.) baseline->drug_admin social_test Social Interaction Test (10 min) drug_admin->social_test data_analysis Score & Analyze Data (Interaction Time, Locomotion) social_test->data_analysis end End data_analysis->end

Experimental Workflow for the Social Interaction Test.

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
High variability in behavioral data between animals - Genetic differences within the strain.- Environmental stressors (e.g., noise, inconsistent handling).- Differences in drug metabolism.- Use littermate controls when possible.- Ensure a consistent and low-stress environment for housing and testing.- Handle animals consistently and by the same experimenter.- Increase the sample size to improve statistical power.
No or low signal in the in vitro calcium mobilization assay - Low receptor expression in the cell line.- Inactive compound.- Inefficient dye loading.- Incorrect plate reader settings.- Verify receptor expression using a positive control agonist or via molecular methods (e.g., qPCR, Western blot).- Prepare a fresh solution of this compound.- Optimize dye loading concentration and incubation time.- Ensure the plate reader's excitation and emission wavelengths are appropriate for the fluorescent dye used.
Unexpected biphasic (U-shaped) dose-response curve - Off-target effects at higher concentrations.- Receptor desensitization or internalization at high agonist concentrations.- Activation of compensatory signaling pathways.- Use selective antagonists for potential off-target receptors to see if the effect is blocked.- Perform time-course experiments to investigate desensitization.- Investigate downstream signaling pathways that might be activated at different concentration ranges.
Precipitation of this compound in the vehicle - Poor solubility of the compound in the chosen vehicle.- Incorrect pH of the solution.- Prepare a stock solution in DMSO and then dilute it into the final aqueous vehicle.- Gently warm the solution or use sonication to aid dissolution.- Adjust the pH of the final solution to be within the physiological range (pH 5-9).[5]

References

Technical Support Center: Ro60-0175 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential variability in in vivo experimental results observed with the 5-HT2C receptor agonist, Ro60-0175. Our aim is to assist researchers, scientists, and drug development professionals in achieving more consistent and reproducible outcomes.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues encountered during in vivo experiments with this compound.

Issue 1: High variability in behavioral outcomes between animals in the same treatment group.

  • Question: We are observing significant variability in our behavioral assays (e.g., locomotor activity, anxiety models) even within the same this compound treatment group. What are the potential causes and solutions?

  • Answer: High inter-animal variability is a common challenge in behavioral pharmacology. Several factors related to the animals themselves, the environment, and experimental procedures can contribute to this.[1][2][3][4]

    Potential Causes & Troubleshooting Steps:

    • Animal-Related Factors:

      • Genetic Background: Ensure all animals are from the same inbred strain to minimize genetic variability.[3] Different strains can exhibit different behavioral responses.[5]

      • Sex and Hormonal Status: Male and female rodents can respond differently to serotonergic compounds. The estrous cycle in females can significantly impact behavior.[2][3] Consider using only one sex, or if using females, monitor their estrous cycle.

      • Age and Weight: Use animals within a narrow age and weight range.

      • Social Housing and Hierarchy: House animals in stable social groups. Social isolation or changes in cage dynamics can be a source of stress and behavioral variability.[3] Be mindful of the social hierarchy within cages.

      • Individual History: The animal's prior experiences, including handling, can influence its behavior.[4]

    • Environmental Factors:

      • Acclimatization: Ensure a sufficient acclimatization period (typically at least 7 days) to the housing facility and then to the testing room.

      • Housing Conditions: Maintain consistent temperature, humidity, and a regular light-dark cycle.[2] Mice are nocturnal, so the timing of testing is critical.[2]

      • Enrichment: Provide consistent and appropriate environmental enrichment.

    • Procedural Factors:

      • Handling: Gentle and consistent handling by the experimenter is crucial. Different handling techniques (e.g., tail vs. tunnel handling) can elicit different stress responses.[4]

      • Experimenter Effects: The sex of the experimenter can influence rodent behavior due to olfactory cues.[1][4] If possible, have the same experimenter conduct all behavioral testing.

      • Circadian Rhythm: Conduct behavioral tests at the same time each day to minimize the influence of circadian variations in neurochemistry and activity levels.[2][4]

Issue 2: Inconsistent or unexpected dose-response relationship.

  • Question: We are not observing a clear dose-response relationship with this compound. In some cases, a higher dose produces a weaker or different effect than a lower dose. Why might this be happening?

  • Answer: A non-monotonic or inconsistent dose-response relationship can be perplexing. This can be due to the pharmacological properties of this compound, its pharmacokinetics, or aspects of the experimental design.

    Potential Causes & Troubleshooting Steps:

    • Pharmacological Profile:

      • Receptor Selectivity: this compound is a potent 5-HT2C agonist but also has affinity for 5-HT2B and, to a lesser extent, 5-HT2A receptors.[6][7] At higher doses, off-target effects at these other receptors may emerge, leading to a complex behavioral output.[8] Consider using a selective 5-HT2C antagonist (e.g., SB-242084) to confirm that the observed effects are mediated by 5-HT2C receptors.[9]

      • Receptor Desensitization: High concentrations of an agonist can sometimes lead to receptor desensitization or downregulation, resulting in a diminished response at higher doses.

    • Pharmacokinetics:

      • Metabolism: The metabolism of this compound could potentially lead to the formation of active metabolites with different receptor profiles. While specific data is limited, the metabolism of serotonergic compounds can be complex.[10]

      • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) will affect the absorption and bioavailability of the compound. Ensure the chosen route is appropriate and consistently applied.

    • Experimental Design:

      • Dose Range: The selected dose range may not be optimal. Conduct a pilot study with a wider range of doses to better characterize the dose-response curve.

      • Behavioral Ceiling or Floor Effects: The chosen behavioral assay may have ceiling or floor effects, where the response cannot increase or decrease further, respectively, masking the true dose-response relationship.

Issue 3: Difficulty with this compound formulation and administration.

  • Question: We are having trouble dissolving this compound and are concerned about the consistency of our dosing solutions. What are the best practices for formulation?

  • Answer: Proper formulation is critical for ensuring accurate and consistent dosing.[11]

    Best Practices for Formulation:

    • Solubility: this compound fumarate (B1241708) is soluble in DMSO and to some extent in water.[6][12][13] For in vivo use, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as saline or polyethylene (B3416737) glycol (PEG).[12]

    • Vehicle Selection: Always include a vehicle control group in your experiments to account for any effects of the solvent.[11] Keep the percentage of DMSO in the final working solution low (e.g., <2%) if administering to animals that may be sensitive to it.[12]

    • Fresh Preparation: It is recommended to prepare fresh dosing solutions on the day of the experiment to avoid potential degradation or precipitation.[12]

    • pH and Stability: Ensure the final pH of the solution is within a physiologically acceptable range.

    • Verification: If you continue to experience issues, consider having the concentration and stability of your formulation analytically verified.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is primarily a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor.[12] However, it also demonstrates agonist activity at the 5-HT2B receptor and, with lower potency, at the 5-HT2A receptor.[7] Its in vivo effects are largely attributed to its action on 5-HT2C receptors, which are involved in modulating the release of other neurotransmitters, such as dopamine.[7][14]

Q2: What are the expected behavioral effects of this compound in rodents?

A2: this compound has been reported to produce a range of behavioral effects in rodents, including:

  • Hypolocomotion (reduced movement) and sedative-like effects.[7][15]

  • Anxiolytic-like (anxiety-reducing) effects in some models, though results can be inconsistent.[7][15]

  • Appetite suppression.[7]

  • Antidepressant-like effects.[7]

  • Reduction in cocaine self-administration and reinstatement of drug-seeking behavior.[9]

Q3: How can I confirm that the observed effects of this compound are mediated by 5-HT2C receptors?

A3: To confirm the involvement of 5-HT2C receptors, you can perform a pharmacological blockade experiment. This involves pre-treating a group of animals with a selective 5-HT2C receptor antagonist, such as SB-242084, before administering this compound.[9] If the effects of this compound are prevented or attenuated by the antagonist, it provides strong evidence for 5-HT2C receptor mediation.

Q4: What is a typical dose range for this compound in vivo?

A4: The effective dose of this compound can vary depending on the animal species, strain, and the specific behavioral endpoint being measured. Reported subcutaneous (s.c.) doses in rats and mice typically range from 0.3 mg/kg to 3 mg/kg.[12][15] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q5: Are there any known issues with the selectivity of this compound?

A5: While this compound shows good selectivity for the 5-HT2C receptor over many other serotonin receptor subtypes, its agonist activity at 5-HT2A and 5-HT2B receptors is a key consideration.[6][7][8] At higher doses, these off-target effects could contribute to the observed in vivo results. Some studies have noted that certain neuroendocrine effects of this compound may not be blocked by 5-HT2C antagonists, suggesting the involvement of other mechanisms.[6]

Data Presentation

Table 1: Receptor Binding Profile of this compound

Receptor SubtypeAffinity (pKi) / Potency (EC50)SpeciesReference
Human 5-HT2C pKi: 9.0 / EC50: 32 nMHuman
Human 5-HT2B EC50: 0.9 nMHuman[6]
Human 5-HT2A pKi: 7.5 / EC50: 447 nMHuman[6]
Human 5-HT1A pKi: 5.4Human
Human 5-HT6 pKi: 5.2Human
Human 5-HT7 pKi: 5.6Human

Table 2: Summary of Effective In Vivo Doses of this compound in Rodents

Animal ModelBehavioral EffectEffective Dose Range (mg/kg, s.c.)SpeciesReference
Locomotor ActivityHypolocomotion> 0.5Rat[15]
Social Interaction TestSedative-like response1 - 3Rat[15]
Cocaine Self-AdministrationReduction in responding0.3 - 3Rat[9]
Cocaine-Seeking ReinstatementReduction in responding0.3 - 3Rat[9]

Experimental Protocols

Protocol: Assessing the Effect of this compound on Locomotor Activity in Mice

  • Animals: Male C57BL/6J mice, 8-10 weeks old. House 4-5 per cage.

  • Acclimatization: Acclimatize animals to the facility for at least one week, followed by 2-3 days of habituation to the testing room.

  • Drug Preparation:

    • Prepare a stock solution of this compound fumarate in 100% DMSO.

    • On the day of testing, prepare fresh dosing solutions by diluting the stock solution in sterile saline to the final desired concentrations (e.g., 0.3, 1, and 3 mg/kg). The final concentration of DMSO should not exceed 2%.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Experimental Groups:

    • Group 1: Vehicle control (s.c.)

    • Group 2: this compound (0.3 mg/kg, s.c.)

    • Group 3: this compound (1 mg/kg, s.c.)

    • Group 4: this compound (3 mg/kg, s.c.)

    • (Optional) Group 5: SB-242084 (antagonist) + Vehicle

    • (Optional) Group 6: SB-242084 + this compound (1 mg/kg)

  • Procedure:

    • Transport mice to the testing room and allow them to habituate for at least 60 minutes.

    • Administer the appropriate treatment via subcutaneous (s.c.) injection.

    • 30 minutes post-injection, place each mouse individually into the center of an open-field arena (e.g., 40 x 40 cm).

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 30 minutes using an automated video-tracking system.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each animal to remove olfactory cues.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test to compare the treatment groups to the vehicle control.

Visualizations

Ro60_0175_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Dopaminergic) This compound This compound 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Agonist Binding Gq_alpha Gq/11 5-HT2C_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Dopamine_Modulation Modulation of Dopamine Release Ca_release->Dopamine_Modulation PKC->Dopamine_Modulation Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 7 days) Habituation Habituation to Testing Room (2-3 days) Animal_Acclimatization->Habituation Randomization Randomize Animals to Groups Habituation->Randomization Drug_Formulation Fresh Drug Formulation (Day of Experiment) Dosing Administer Vehicle or this compound Drug_Formulation->Dosing Randomization->Dosing Latency Latency Period (e.g., 30 min) Dosing->Latency Behavioral_Test Conduct Behavioral Assay (e.g., Open Field) Latency->Behavioral_Test Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Troubleshooting_Logic Variability High In Vivo Variability? Check_Animals Review Animal Factors (Strain, Sex, Age, Housing) Variability->Check_Animals Yes Check_Procedure Review Procedural Factors (Handling, Time of Day) Variability->Check_Procedure Yes Check_Drug Review Drug Formulation & Dose-Response Variability->Check_Drug Yes Inconsistent_Dose_Response Inconsistent Dose-Response? Check_Drug->Inconsistent_Dose_Response Consider_Selectivity Consider Off-Target Effects (5-HT2A/2B) Inconsistent_Dose_Response->Consider_Selectivity Yes Optimize_Dose Optimize Dose Range Inconsistent_Dose_Response->Optimize_Dose Yes Use_Antagonist Use Selective Antagonist (e.g., SB-242084) Consider_Selectivity->Use_Antagonist

References

Technical Support Center: Optimizing Ro60-0175 for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful application of Ro60-0175 in electrophysiological experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor. It also exhibits activity at 5-HT2B and, to a lesser extent, 5-HT2A receptors. Its primary mechanism of action in neurons involves the activation of Gq/11 proteins, which stimulates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively. This signaling cascade ultimately modulates neuronal excitability.

Q2: What is a suitable concentration range for this compound in in vitro electrophysiology?

The optimal concentration of this compound will depend on the specific research question and experimental preparation. Based on its EC50 values, a starting concentration range of 10-100 nM is recommended for targeting the 5-HT2C receptor. To investigate potential effects involving 5-HT2A receptors, concentrations in the micromolar range may be necessary. It is always advisable to perform a concentration-response curve to determine the optimal concentration for your specific experiment.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and water. For electrophysiology experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock should be diluted in the artificial cerebrospinal fluid (aCSF) to the final desired concentration immediately before use.

Q4: What is the maximum final DMSO concentration that is safe for my cells?

It is crucial to keep the final concentration of DMSO in the recording chamber as low as possible to avoid solvent effects on neuronal activity. A final DMSO concentration of 0.1% or lower is generally considered safe for most neuronal preparations. However, it is always best practice to include a vehicle control (aCSF with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent. Some studies suggest that concentrations up to 0.3% may be tolerated, but this should be empirically determined for your specific cell type and recording paradigm.[1]

Q5: Can prolonged application of this compound lead to receptor desensitization?

Yes, like many G protein-coupled receptor (GPCR) agonists, prolonged or repeated application of this compound can lead to desensitization of the 5-HT2C receptor.[2][3][4] The extent and rate of desensitization can vary depending on the concentration of the agonist and the specific cell type. If you are performing long-duration recordings, it is important to be aware of this phenomenon. Consider using a perfusion system to wash out the agonist between applications or limiting the duration of exposure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound Concentration too low: The applied concentration may be insufficient to activate the 5-HT2C receptors in your preparation.Perform a concentration-response experiment, starting from a low nanomolar range and increasing to the micromolar range.
Degraded this compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C).
Absence of 5-HT2C receptors: The specific neurons you are recording from may not express 5-HT2C receptors.Verify the expression of 5-HT2C receptors in your cell type or brain region of interest using techniques such as immunohistochemistry, in situ hybridization, or qPCR.
Unexpected or off-target effects Activation of other 5-HT2 subtypes: At higher concentrations, this compound can activate 5-HT2A and 5-HT2B receptors, which can have distinct electrophysiological effects.[5][6]Use the lowest effective concentration of this compound that selectively targets 5-HT2C receptors. Consider using selective antagonists for 5-HT2A (e.g., MDL 100,907) and 5-HT2B receptors to isolate the 5-HT2C-mediated effects.[7]
Solvent effects: The final concentration of DMSO may be affecting neuronal viability or membrane properties.Ensure the final DMSO concentration is below 0.1%. Always include a vehicle control (aCSF with the same DMSO concentration) to differentiate between drug and solvent effects.[1]
Diminishing response over time Receptor desensitization: Continuous exposure to this compound can lead to a gradual decrease in the receptor response.[2][3][4]Use a perfusion system to apply the drug for defined periods and allow for washout and recovery. If using static bath application, limit the duration of exposure.
Precipitation of this compound in aCSF Poor solubility at final concentration: The compound may be precipitating out of the aqueous aCSF solution.Ensure the final concentration of this compound is within its solubility limit in aCSF. Briefly vortex or sonicate the working solution before application. Visually inspect the solution for any precipitates.

Quantitative Data

Parameter Receptor Subtype Value Reference
EC50 5-HT2C32-52 nM[8]
EC50 5-HT2B0.91-2.4 nM[8]
EC50 5-HT2A400-447 nM[8]
Recommended Final DMSO Concentration N/A≤ 0.1% (up to 0.3% may be tolerated)[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Stock Solution (10 mM in DMSO):

  • Weigh out the appropriate amount of this compound fumarate (B1241708) (M.Wt: 342.75 g/mol ).

  • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.

  • Gently vortex until the compound is fully dissolved.

  • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

b. Working Solution (e.g., 100 nM in aCSF):

  • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.

  • Prepare fresh, oxygenated artificial cerebrospinal fluid (aCSF). A typical aCSF recipe is provided below.

  • Perform a serial dilution of the stock solution in aCSF to achieve the final desired concentration. For example, to make a 100 nM working solution, you can perform a 1:1000 dilution of a 100 µM intermediate solution, which is a 1:100 dilution of the 10 mM stock.

  • Ensure the final concentration of DMSO in the working solution is ≤ 0.1%.

  • Use the working solution immediately after preparation.

Whole-Cell Patch-Clamp Recording Protocol

This protocol provides a general workflow for whole-cell patch-clamp recordings from neurons in acute brain slices.

a. Solutions:

  • Slicing Solution (Carbogenated, 4°C): Sucrose-based or NMDG-based protective solutions are often used to improve slice health.

  • Artificial Cerebrospinal Fluid (aCSF) (Carbogenated, 32-34°C): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The osmolarity should be adjusted to ~300-310 mOsm and the pH to 7.4 when bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

b. Procedure:

  • Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, carbogenated slicing solution.

  • Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature.

  • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1-2 mL/min.

  • Visualize neurons using an upright microscope with DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a GΩ seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Apply this compound by adding the working solution to the perfusion line. Ensure a stable baseline is recorded before drug application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis stock_solution Prepare 10 mM This compound Stock in DMSO working_solution Dilute to Working Concentration in aCSF (e.g., 100 nM) stock_solution->working_solution Serial Dilution slice_prep Prepare Acute Brain Slices patch Obtain Whole-Cell Patch-Clamp Recording slice_prep->patch baseline Record Baseline Neuronal Activity patch->baseline application Bath Apply This compound baseline->application recording Record Drug Effect application->recording washout Washout recording->washout analysis Analyze Changes in: - Firing Rate - Membrane Potential - Synaptic Currents recording->analysis

Caption: Experimental workflow for patch-clamp recordings with this compound.

signaling_pathway Ro60_0175 This compound receptor 5-HT2C Receptor Ro60_0175->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects (Modulation of Ion Channels, Neuronal Excitability) ca2->downstream pkc->downstream

Caption: 5-HT2C receptor signaling pathway activated by this compound.

References

Ro60-0175 Technical Support Center: Aqueous Solution Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Ro60-0175, focusing on its stability and handling in aqueous solutions for injection. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The fumarate (B1241708) salt is soluble in DMSO up to 20 mM. For aqueous solutions, the fumarate salt is soluble in water up to 5 mM.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the stability of this compound. For long-term stability, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect solutions from light.

Q3: Can I prepare a bulk aqueous solution of this compound for my experiments and use it over several days?

A3: It is strongly recommended to prepare aqueous working solutions fresh on the day of use.[1] There is limited data on the long-term stability of this compound in aqueous buffers. Preparing solutions fresh minimizes the risk of degradation from hydrolysis, oxidation, or other factors, ensuring consistent compound activity.

Q4: My this compound solution appears cloudy or has precipitated after dilution. What should I do?

A4: Precipitation upon dilution into aqueous buffer is a common issue, often due to the lower solubility of the compound in aqueous media compared to the initial stock solvent (e.g., DMSO). Please refer to the Troubleshooting Guide section and the associated decision tree diagram for a step-by-step approach to resolving this issue.

Q5: What are the likely degradation pathways for this compound in an aqueous solution?

A5: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, compounds with an indole (B1671886) core structure are susceptible to certain types of degradation. The most common pathway is oxidation of the electron-rich indole ring. Hydrolysis is less likely to be a major degradation route for the core structure but could be influenced by pH. See the diagram on potential degradation pathways for a generalized illustration.

Data Summary Tables

Table 1: Solubility of this compound Fumarate

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
Water1.715[2]
DMSO6.8620[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial ConditionsSource
Solid Powder-20°C3 yearsDesiccate[1]
Solid Powder4°C2 yearsDesiccate[1]
Stock Solution in Solvent-80°C6 monthsProtect from light, aliquot[1][3]
Stock Solution in Solvent-20°C1 monthProtect from light, aliquot[1][3]
Aqueous Working SolutionRoom Temperature / 4°CUse on the same dayPrepare fresh before use[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution (20 mM)
  • Compound Preparation : Allow the vial of this compound fumarate (M.Wt: 342.75) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation : Calculate the required volume of DMSO. For example, to prepare a 20 mM stock solution from 5 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.020 mol/L * 342.75 g/mol ) = 0.000729 L = 729 µL

  • Dissolution : Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Mixing : Vortex or sonicate the solution gently until the solid is completely dissolved. The solution should be clear.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -80°C for up to 6 months.

Protocol 2: Preparation of an Aqueous Working Solution for Injection

This protocol is a general guideline for diluting a DMSO stock solution into a saline-based vehicle. The final concentration of DMSO should be minimized to avoid vehicle effects in in vivo experiments.

  • Thaw Stock : Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Vehicle Preparation : Prepare the desired volume of the final injection vehicle (e.g., sterile 0.9% saline).

  • Dilution : While vortexing the saline vehicle, slowly add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 100 µM working solution from a 20 mM stock:

    • Add 5 µL of the 20 mM stock solution to 995 µL of saline.

  • Final Check : Ensure the final solution is clear and free of precipitation. If cloudiness occurs, refer to the troubleshooting guide.

  • Use : Use the freshly prepared aqueous solution immediately for your experiment. Do not store for later use.

Visual Diagrams and Workflows

Solution_Preparation_Workflow cluster_prep Step 1: Powder Handling cluster_stock Step 2: Stock Solution cluster_working Step 3: Working Solution (Fresh) start Start: Receive This compound Powder equilibrate Equilibrate vial to Room Temp start->equilibrate weigh Weigh required amount equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (Protect from light) aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute into Aqueous Vehicle thaw->dilute inject Use Immediately in Experiment dilute->inject

Caption: Workflow for preparing this compound stock and final aqueous solutions.

Troubleshooting Guide

Troubleshooting_Precipitation start Issue: Precipitation or cloudiness observed in aqueous solution q1 Is the final concentration of organic co-solvent (e.g., DMSO) too low? start->q1 a1_yes Increase co-solvent percentage. Note: Keep co-solvent concentration consistent across all experimental groups and below toxic levels. q1->a1_yes Yes a1_no Co-solvent level is adequate. q1->a1_no No q2 Was the stock solution added too quickly to the buffer? a1_no->q2 a2_yes Prepare again. Add stock solution drop-wise while vortexing the aqueous vehicle. q2->a2_yes Yes a2_no Dilution technique was correct. q2->a2_no No q3 Is the final drug concentration exceeding its aqueous solubility limit? a2_no->q3 a3_yes Lower the final concentration. Consider using a solubilizing agent (e.g., cyclodextrins) in the vehicle if the protocol allows. q3->a3_yes Yes end_node If issues persist, consider adjusting the pH of the vehicle or consulting compound supplier for a more specific formulation protocol. q3->end_node No

Caption: Decision tree for troubleshooting precipitation in aqueous solutions.

Mechanism of Action and Potential Degradation

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[4] Its mechanism of action involves binding to this G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that modulates neurotransmission.

Mechanism_of_Action Ro60 This compound Receptor 5-HT2C Receptor (GPCR) Ro60->Receptor Binds & Activates Gq Gq/11 protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca Increased Intracellular Ca2+ IP3_DAG->Ca Response Modulation of Neuronal Activity Ca->Response

Caption: Simplified signaling pathway for this compound as a 5-HT2C receptor agonist.

Degradation_Pathway cluster_main Disclaimer: This is a generalized pathway for indole-containing compounds and is not confirmed for this compound. Indole This compound (Indole Core) Oxidized Oxidized Products (e.g., Isatin, Anthranilate derivatives) Indole->Oxidized Oxidation (O2, light, metal ions) Hydrolyzed Hydrolysis Products (pH dependent) Indole->Hydrolyzed Hydrolysis (Strong acid/base)

Caption: Potential degradation pathways for indole-containing compounds.

References

Potential for Ro60-0175-induced psychedelic effects with antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for Ro60-0175 to induce psychedelic-like effects, particularly when used in conjunction with receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: Does this compound induce psychedelic effects on its own?

A1: No, when administered alone, this compound does not typically induce behaviors in rodents that are considered proxies for psychedelic effects, such as the head-twitch response (HTR).[1] Instead, it has been observed to produce effects like hypolocomotion, sedation, and antidepressant-like responses.[1][2]

Q2: How can this compound be induced to produce psychedelic-like effects?

A2: Psychedelic-like effects, specifically the head-twitch response in rodents, can be robustly induced by administering this compound in combination with a selective 5-HT2C receptor antagonist, such as SB-242084.[1] This suggests that blocking the 5-HT2C receptor unmasks the psychedelic-like potential of this compound.

Q3: What is the proposed mechanism for the induction of psychedelic-like effects with this compound and a 5-HT2C antagonist?

A3: this compound is a potent agonist at both 5-HT2B and 5-HT2C receptors, with lower potency at the 5-HT2A receptor.[1] Psychedelic effects are primarily mediated by the activation of the 5-HT2A receptor. The current hypothesis is that the strong activation of 5-HT2C receptors by this compound masks its effects at the 5-HT2A receptor. By blocking the 5-HT2C receptor with an antagonist, the agonistic activity of this compound at the 5-HT2A receptor becomes dominant, leading to the expression of psychedelic-like behaviors.[1]

Q4: Which antagonists have been successfully used to unmask the psychedelic-like effects of this compound?

A4: The selective 5-HT2C receptor antagonist SB-242084 has been documented to be effective in inducing the head-twitch response when co-administered with this compound.[1] Conversely, the psychedelic-like effects induced by the combination of this compound and SB-242084 can be abolished by the administration of a selective 5-HT2A receptor antagonist, such as ketanserin (B1673593) or volinanserin (B1684034) (M100907).[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Failure to observe head-twitch response (HTR) after co-administration of this compound and a 5-HT2C antagonist. Suboptimal Dosing: The doses of this compound and/or the 5-HT2C antagonist may be too low to elicit the desired effect.Consult dose-response studies to determine the optimal dose range for both compounds. For example, studies have shown that this compound at doses of 3-10 mg/kg in combination with SB-242084 at 0.5 mg/kg can produce significant behavioral changes.[4]
Timing of Administration: The pharmacokinetic profiles of the two compounds may not be appropriately aligned, leading to a lack of simultaneous peak receptor occupancy.Stagger the administration times based on the known pharmacokinetic properties of each compound. Typically, the antagonist is administered prior to the agonist.
Incorrect Antagonist Selection: The antagonist used may not have sufficient selectivity or potency for the 5-HT2C receptor.Ensure the use of a well-characterized and selective 5-HT2C receptor antagonist like SB-242084.
Observation of unexpected or confounding behaviors (e.g., excessive sedation). Off-Target Effects: At higher doses, this compound may have effects on other receptors, leading to confounding behaviors.[5]Titrate the dose of this compound to the lowest effective dose that, in combination with the antagonist, produces the desired psychedelic-like effect with minimal side effects.
5-HT2C Receptor-Mediated Effects: Even with an antagonist, incomplete blockade of 5-HT2C receptors might still lead to some of its characteristic effects.Increase the dose of the 5-HT2C antagonist, ensuring it remains within a safe and selective range.
High variability in experimental results. Animal Strain and Individual Differences: Genetic variations between different rodent strains can lead to differences in receptor expression and signaling, affecting behavioral outcomes.Use a consistent and well-characterized animal strain for all experiments. Increase the sample size to account for individual variability.
Environmental Factors: Stress and other environmental variables can influence serotonergic systems and behavioral responses.Standardize experimental conditions, including housing, handling, and testing environment, to minimize variability.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound

Receptor SubtypeKi (nM)EC50 (nM)Emax (%)
Human 5-HT2A32400 - 44769 - 91
Human 5-HT2BNot specified0.91 - 2.479 - 130
Human 5-HT2C132 - 5284 - 88

Data compiled from multiple sources.[1][5]

Experimental Protocols

Protocol 1: Induction and Antagonism of Head-Twitch Response (HTR) in Rodents

Objective: To assess the psychedelic-like effects of this compound when combined with a 5-HT2C receptor antagonist, and the subsequent blockade of these effects with a 5-HT2A receptor antagonist.

Materials:

  • This compound

  • SB-242084 (5-HT2C antagonist)

  • Ketanserin or Volinanserin (M100907) (5-HT2A antagonist)

  • Vehicle (e.g., saline, DMSO)

  • Male Long-Evans rats or other suitable rodent strain

  • Observation chambers

Procedure:

  • Acclimation: Acclimate animals to the testing room and observation chambers for at least 60 minutes prior to drug administration.

  • Antagonist Pre-treatment (5-HT2C): Administer SB-242084 (e.g., 0.5 mg/kg, i.p.) or vehicle. A typical pre-treatment time is 30 minutes.

  • Agonist Administration: Administer this compound (e.g., 1-10 mg/kg, s.c.) or vehicle.

  • Behavioral Observation: Immediately place the animal in the observation chamber and record the number of head-twitches for a predefined period (e.g., 60 minutes). A head-twitch is characterized as a rapid, rotational movement of the head.

  • Antagonist Pre-treatment (5-HT2A): For antagonism experiments, administer the 5-HT2A antagonist (e.g., ketanserin or volinanserin) at an appropriate time before the administration of this compound and the 5-HT2C antagonist.

  • Data Analysis: Compare the number of head-twitches across different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

G cluster_0 Standard Condition cluster_1 With 5-HT2C Antagonist Ro60_0175 This compound HT2C 5-HT2C Receptor Ro60_0175->HT2C Potent Agonism HT2A_masked 5-HT2A Receptor (Masked Effect) Ro60_0175->HT2A_masked Less Potent Agonism No_HTR No Head-Twitch Response HT2C->No_HTR Dominant Effect Ro60_0175_2 This compound HT2C_blocked 5-HT2C Receptor (Blocked) HT2A_unmasked 5-HT2A Receptor (Unmasked Effect) Ro60_0175_2->HT2A_unmasked Agonism SB242084 SB-242084 (5-HT2C Antagonist) SB242084->HT2C_blocked Antagonism HTR Head-Twitch Response HT2A_unmasked->HTR Psychedelic-like Effect G cluster_workflow Experimental Workflow acclimation Animal Acclimation antagonist_pre Administer 5-HT2C Antagonist (e.g., SB-242084) acclimation->antagonist_pre agonist_admin Administer this compound antagonist_pre->agonist_admin observation Behavioral Observation (Record HTR) agonist_admin->observation analysis Data Analysis observation->analysis

References

Technical Support Center: Chronic Ro60-0175 Treatment and Tolerance Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate tolerance development during chronic Ro60-0175 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, with some activity at the 5-HT2B receptor and lower affinity for the 5-HT2A receptor. Its primary mechanism of action involves binding to and activating 5-HT2C receptors, which are G protein-coupled receptors (GPCRs). This activation primarily leads to the stimulation of the Gq/11 signaling pathway, resulting in the activation of phospholipase C (PLC) and the subsequent production of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately modulates neuronal excitability and neurotransmitter release.

Q2: What is drug tolerance and why is it a concern with chronic this compound treatment?

Drug tolerance is a phenomenon where the biological response to a drug diminishes over time with repeated administration, requiring higher doses to achieve the same effect. With chronic this compound treatment, the continuous activation of 5-HT2C receptors can lead to receptor desensitization and downregulation, which are key mechanisms underlying tolerance. This can reduce the therapeutic efficacy of the compound in long-term studies.

Q3: What are the molecular mechanisms underlying 5-HT2C receptor desensitization?

Upon prolonged agonist exposure, 5-HT2C receptors can become desensitized through several mechanisms:

  • Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.

  • β-Arrestin Recruitment: Phosphorylation promotes the binding of β-arrestin proteins to the receptor.

  • Uncoupling from G proteins: β-arrestin binding sterically hinders the receptor's ability to couple with and activate G proteins, thereby dampening the downstream signaling cascade.

  • Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes, removing the receptor from the cell surface and further reducing its availability for agonist binding.

Q4: How can I assess the development of tolerance to this compound in my experiments?

Tolerance can be assessed both in vivo and in vitro:

  • In Vivo: Behavioral assays are commonly used. A rightward shift in the dose-response curve for a specific behavioral effect (e.g., hypolocomotion, reduced food intake) after chronic treatment compared to acute treatment indicates tolerance.

  • In Vitro: Cellular assays can measure changes in receptor function. A decrease in the maximal response (Emax) or a rightward shift in the concentration-response curve (increased EC50) for downstream signaling events (e.g., calcium mobilization, IP accumulation) after prolonged agonist exposure is indicative of receptor desensitization.

Troubleshooting Guides

In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
High variability in behavioral responses between animals. Inconsistent drug administration, handling stress, environmental factors (time of day, noise, light).Standardize drug administration procedures (route, volume, timing). Habituate animals to the experimental setup and handling. Conduct experiments at the same time of day in a controlled environment.
Lack of expected behavioral effect (e.g., no reduction in food intake). Incorrect dosage, poor drug solubility or stability, insufficient duration of treatment for tolerance to develop.Perform a dose-response study to determine the optimal dose range. Ensure the drug is fully dissolved in the vehicle and freshly prepared. Verify the duration of chronic treatment is sufficient based on literature reports.
Unexpected behavioral effects (e.g., hyperactivity instead of hypoactivity). Off-target effects at other receptors (e.g., 5-HT2A), dose is on the wrong part of an inverted U-shaped dose-response curve.Use a selective 5-HT2C antagonist to confirm the observed effect is mediated by the target receptor. Conduct a full dose-response study to characterize the complete behavioral profile.
In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results in receptor desensitization assays. Inconsistent cell plating density, variable agonist pre-treatment times, issues with dye loading in calcium assays.Ensure consistent cell seeding density. Strictly adhere to the planned agonist pre-incubation times. Optimize and standardize the loading protocol for fluorescent dyes.
High background signal in functional assays. High constitutive activity of the receptor, issues with assay reagents.Use a cell line with lower receptor expression levels if constitutive activity is high. Test fresh batches of reagents and validate their performance.
Discrepancy between binding affinity (Ki) and functional potency (EC50). This can be a real pharmacological property of the compound (e.g., partial agonism). It could also indicate issues with the functional assay conditions.Characterize the compound in multiple functional assays to understand its signaling profile. Ensure assay conditions (e.g., buffer composition, temperature) are optimal for the specific receptor and cell line.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies.

ParameterValueSpecies/SystemReference
5-HT2C Receptor Binding Affinity (Ki) 1 nM (human)Recombinant CHO-K1 cells[1]
5-HT2C Receptor Functional Potency (EC50) 32 nM (human)Calcium mobilization in CHO-K1 cells[1]
In Vivo Dose Range (Behavioral Studies) 0.3 - 3 mg/kg (s.c. or i.p.)Rat[2]
Magnitude of In Vitro Desensitization ~59% reduction in Emax5-HT2C-mediated IP signaling[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of Tolerance using Locomotor Activity
  • Animal Model: Male Wistar rats (250-300g).

  • Habituation: Habituate rats to the open-field arenas (e.g., 40x40 cm) for 30 minutes daily for 3 days prior to testing.

  • Chronic Treatment Groups:

    • Control Group: Administer vehicle (e.g., saline) daily for 14 days.

    • Chronic this compound Group: Administer this compound (e.g., 1 mg/kg, i.p.) daily for 14 days.

  • Acute Challenge Day (Day 15):

    • Divide each chronic treatment group into subgroups that will receive an acute challenge dose of either vehicle or various doses of this compound (e.g., 0.3, 1, 3 mg/kg, i.p.).

  • Behavioral Testing:

    • Immediately after the acute challenge injection, place the animals in the open-field arenas.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis:

    • Compare the dose-response curves for locomotor activity between the chronic vehicle and chronic this compound groups. A rightward shift in the dose-response curve for the chronic this compound group indicates the development of tolerance.

Protocol 2: In Vitro Assessment of 5-HT2C Receptor Desensitization using Calcium Mobilization Assay
  • Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT2C receptor in appropriate media.

  • Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Agonist Pre-treatment (Desensitization):

    • Treat a subset of wells with this compound (e.g., 1 µM) for a prolonged period (e.g., 18-24 hours) in the incubator.

    • Treat the control (non-desensitized) wells with vehicle for the same duration.

  • Wash Step: Gently wash all wells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove the pre-treatment compound.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Concentration-Response:

    • Prepare serial dilutions of this compound in assay buffer.

    • Use a fluorescent plate reader (e.g., FLIPR) to measure baseline fluorescence and then add the different concentrations of this compound to both the control and desensitized wells.

  • Data Analysis:

    • Measure the peak fluorescent response for each concentration.

    • Generate concentration-response curves for both the control and desensitized conditions.

    • Compare the EC50 and Emax values. A significant increase in EC50 and/or a decrease in Emax in the desensitized group indicates receptor desensitization.

Visualizations

G cluster_0 5-HT2C Receptor Activation and Desensitization Ro60_0175 This compound Receptor 5-HT2C Receptor Ro60_0175->Receptor Binds to Gq_11 Gαq/11 Receptor->Gq_11 Activates GRK GRK Receptor->GRK Activates beta_arrestin β-Arrestin Receptor->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq_11->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Leads to GRK->Receptor Phosphorylates beta_arrestin->Gq_11 Uncouples Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Signaling pathway of this compound at the 5-HT2C receptor and mechanisms of desensitization.

G cluster_workflow Experimental Workflow: In Vivo Tolerance Assessment start Start habituation Animal Habituation (3 days) start->habituation chronic_treatment Chronic Treatment (14 days) - Vehicle Group - this compound Group habituation->chronic_treatment acute_challenge Acute Challenge (Day 15) - Vehicle or this compound chronic_treatment->acute_challenge behavioral_test Behavioral Testing (e.g., Locomotor Activity) acute_challenge->behavioral_test data_analysis Data Analysis (Compare Dose-Response Curves) behavioral_test->data_analysis end End data_analysis->end

Caption: Workflow for assessing in vivo tolerance development to this compound.

References

Best practices for Ro60-0175 administration to minimize stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the administration of Ro60-0175 to minimize stress in animal subjects. Adherence to these guidelines can enhance animal welfare and improve the reliability and reproducibility of experimental data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the administration of this compound.

Issue Potential Cause Recommended Solution
Animal exhibits signs of distress during injection (e.g., vocalization, struggling, increased respiratory rate) Improper handling and restraint: Unfamiliar or rough handling can cause significant stress.[1][2] Injection site pain: Could be due to needle gauge, injection volume, or properties of the vehicle (e.g., pH, temperature).Refine handling techniques: Handle animals gently and confidently. Acclimatize animals to handling and the injection procedure prior to the experiment. Consider using a towel or appropriate restrainer for calm and secure handling.[3][4] Optimize injection parameters: Use a new, sterile needle of an appropriate gauge (e.g., 25-27G for subcutaneous injections in rodents) for each animal.[5] Warm the vehicle to body temperature before injection. Ensure the vehicle pH is neutral. Administer the injection slowly and at an appropriate volume for the animal's size.
Post-injection irritation or inflammation at the injection site Vehicle properties: The vehicle used to dissolve this compound may be causing irritation. Improper injection technique: Subcutaneous injection administered too shallowly or into the muscle.Optimize vehicle formulation: If using co-solvents like DMSO, ensure they are used at the lowest effective concentration.[6] Consider alternative, well-tolerated vehicles. Ensure proper injection technique: For subcutaneous injections, use the "tenting" method to lift the skin and ensure the injection is delivered into the subcutaneous space.[3]
High variability in behavioral or physiological responses to this compound Stress-induced physiological changes: Stress can significantly alter an animal's response to a drug. Inconsistent administration: Variations in injection volume, timing, or technique between animals.Minimize environmental stressors: Maintain a quiet and controlled environment. Avoid loud noises and sudden movements.[7] Standardize the administration protocol: Ensure all personnel are trained and follow the exact same procedure for every animal.
Pronounced sedation or hypolocomotion interfering with the experiment Dose of this compound: The sedative effects of this compound are dose-dependent.[8][9]Conduct a dose-response study: Determine the optimal dose that achieves the desired pharmacological effect with minimal sedative side effects for your specific experimental paradigm.
Animal appears lethargic or unresponsive after administration Expected sedative effects of this compound: this compound is known to cause sedation and reduce motor activity.[4][8] Overdose or adverse reaction: While less common, the possibility of an adverse reaction should be considered.Monitor the animal closely: Observe for normal breathing and responsiveness to gentle stimuli. Provide a warm and comfortable recovery environment.[10] Have a plan for adverse events: In case of severe respiratory depression or unresponsiveness, consult with a veterinarian immediately.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound fumarate (B1241708) for in vivo administration?

A1: this compound fumarate is soluble in sterile saline (0.9% NaCl).[11] For compounds that are difficult to dissolve, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[6] It is crucial to ensure the final solution is clear and free of precipitates.

Q2: What is the best route of administration to minimize stress?

A2: Subcutaneous (s.c.) injection is a commonly used and well-tolerated route for this compound administration in rodents.[11] This route is generally considered less stressful than intraperitoneal (i.p.) or intravenous (i.v.) injections when performed correctly.

Q3: How can I habituate my animals to the injection procedure?

A3: Handle the animals for several days leading up to the experiment to acclimate them to your touch. You can also perform mock injections with a needle cap on to habituate them to the restraint and the physical sensation of the procedure. Providing positive reinforcement, such as a small treat after handling, can also be beneficial.

Q4: What are the key signs of stress to monitor for during and after administration?

A4: During administration, look for vocalizations, struggling, and increased respiratory rate. Post-administration, monitor for signs of pain at the injection site (e.g., licking, scratching), changes in posture, and altered social behavior. Be aware of the expected sedative effects of this compound, such as reduced locomotion.[8]

Q5: Should the this compound solution be warmed before injection?

A5: Yes, warming the solution to the animal's body temperature before administration can reduce discomfort and minimize the stress of the injection.[12]

Experimental Protocols

Detailed Protocol for Subcutaneous Administration of this compound in Rodents

This protocol is a general guideline and should be adapted to specific experimental needs and institutional guidelines.

1. Materials:

  • This compound fumarate

  • Sterile 0.9% saline

  • Sterile 1ml syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695)

  • Warming pad or water bath

  • Appropriate animal restraint device (optional)

2. Procedure:

  • Drug Preparation:

    • On the day of the experiment, prepare a fresh solution of this compound in sterile saline to the desired concentration.

    • Gently warm the solution to approximately 37°C.

    • Draw the correct volume into the syringe using a new sterile needle for each animal.

  • Animal Handling and Injection:

    • Gently handle the animal to minimize stress.

    • Securely restrain the animal. For subcutaneous injections, the loose skin over the back of the neck or flank is a suitable site.

    • Create a "tent" of skin by gently lifting it with your thumb and forefinger.

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring:

    • Return the animal to its home cage.

    • Monitor the animal for any immediate adverse reactions and for the expected onset of sedative effects.

    • Ensure the animal has easy access to food and water.

Visualizations

G cluster_pathway 5-HT2C Receptor Signaling Pathway Ro60_0175 This compound (Agonist) HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds to Gq_11 Gq/11 Protein HT2CR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., reduced neuronal firing) Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Signaling pathway of the 5-HT2C receptor activated by this compound.

G cluster_workflow Experimental Workflow for Stress-Minimized this compound Administration start Start: Acclimatization (Habituate to handling) prep Drug Preparation (Warm to 37°C) start->prep restrain Gentle Restraint prep->restrain inject Slow Subcutaneous Injection restrain->inject monitor Post-Injection Monitoring inject->monitor end End: Record Observations monitor->end

Caption: Experimental workflow for this compound administration with stress reduction.

References

Technical Support Center: Troubleshooting Unexpected Results in Ro60-0175 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ro60-0175 in their experiments. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding unexpected or inconsistent results.

Introduction to this compound

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptors, with lower affinity for the 5-HT2A receptor.[1] It is widely used as a research tool to investigate the role of the 5-HT2C receptor in various physiological and pathological processes.[2] Its primary mechanism of action involves the activation of Gq/11 protein-coupled 5-HT2C receptors, leading to the stimulation of the phospholipase C (PLC) pathway.[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, most notably inhibiting the mesolimbic dopamine (B1211576) system.[2][3]

Data Presentation: Quantitative Pharmacological Data

Understanding the selectivity and potency of this compound is crucial for designing experiments and interpreting results. The following tables summarize its binding affinities (Ki) and functional potencies (EC50) at various human serotonin receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin Receptors

ReceptorKi (nM)
5-HT2C1
5-HT2A32

Data sourced from Cayman Chemical product information.[4]

Table 2: Functional Potency (EC50) and Maximal Efficacy (Emax) of this compound at Human 5-HT2 Subtypes

ReceptorEC50 (nM)Emax (%)
5-HT2B0.91–2.479–130%
5-HT2C32–5284–88%
5-HT2A400–44769–91%

Data sourced from Wikipedia, citing relevant pharmacological studies.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Primary Signaling Pathway Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds to Gq_11 Gq/11 HT2CR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Mod Modulation of Neuronal Excitability Ca_release->Neuronal_Mod PKC->Neuronal_Mod Dopamine_Inhib Inhibition of Dopamine Release Neuronal_Mod->Dopamine_Inhib

Caption: Primary signaling cascade of this compound via the 5-HT2C receptor.

G cluster_1 Troubleshooting Workflow for Unexpected Behavioral Results Start Unexpected Behavioral Result Observed Check_Dose Is the dose within the established effective range? Start->Check_Dose Check_Selectivity Could off-target effects be contributing? Check_Dose->Check_Selectivity Yes Dose_Response Conduct a full dose-response study. Check_Dose->Dose_Response No Check_Behavior Is the observed behavior confounded by sedation or hypolocomotion? Check_Selectivity->Check_Behavior No Antagonist_Control Use selective antagonists for 5-HT2A and 5-HT2B receptors as controls. Check_Selectivity->Antagonist_Control Yes Locomotor_Control Run locomotor activity controls to assess sedation. Check_Behavior->Locomotor_Control Yes Interpret Interpret results in the context of on-target and off-target effects. Check_Behavior->Interpret No Antagonist_Control->Interpret Locomotor_Control->Interpret

Caption: A logical workflow for troubleshooting unexpected behavioral outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

In Vitro Assays (e.g., Western Blot, qPCR)

Q: My Western blot results show inconsistent or unexpected changes in protein expression after this compound treatment. What could be the cause?

A: While there is no direct evidence of this compound interfering with Western blot assays, unexpected results can arise from several factors:

  • Off-Target Effects: At higher concentrations, this compound can activate other receptors, which might trigger signaling pathways that alter the expression of your protein of interest.

  • Indirect Effects: this compound's modulation of neurotransmitter systems could indirectly lead to changes in gene and protein expression in your cell or tissue model.

  • Experimental Variability: Ensure consistent cell culture conditions, treatment times, and lysis procedures. Protein degradation can also be a significant issue, so always use fresh lysates and protease inhibitors.

  • Antibody Specificity: Verify the specificity of your primary antibody. It's possible that the changes you are observing are due to non-specific binding.

Troubleshooting Steps:

  • Confirm On-Target Effect: Use a selective 5-HT2C receptor antagonist (e.g., SB-242084) to see if it reverses the observed changes in protein expression.

  • Dose-Response Curve: Perform a dose-response experiment to determine if the effect is concentration-dependent.

  • Positive and Negative Controls: Include appropriate positive and negative controls for your protein of interest to validate your assay.

  • Loading Controls: Use a reliable housekeeping protein for normalization that is not affected by your experimental conditions.

Q: I am seeing variability in my qPCR results after this compound treatment. How can I troubleshoot this?

A: Similar to Western blotting, variability in qPCR can be due to several factors:

  • Housekeeping Gene Stability: this compound treatment could potentially alter the expression of commonly used housekeeping genes. It is crucial to validate your reference genes under your specific experimental conditions.

  • RNA Quality: Ensure high-quality, intact RNA is used for cDNA synthesis.

  • Reverse Transcription Efficiency: Inconsistent reverse transcription can introduce significant variability.

  • Primer Specificity: Verify the specificity of your primers to avoid amplification of off-target sequences.

Troubleshooting Steps:

  • Reference Gene Validation: Test a panel of common housekeeping genes to identify those with the most stable expression across your treatment groups.

  • RNA Integrity: Check the integrity of your RNA samples using a Bioanalyzer or similar method.

  • Controls: Include no-template controls (NTCs) and no-reverse-transcription controls (-RT) to check for contamination and genomic DNA amplification.

  • Standard Curve: Run a standard curve for each primer set to determine amplification efficiency.

Behavioral Studies

Q: I expected this compound to be anxiolytic/anxiogenic in my behavioral model, but the results are unclear or show sedation. Why is this happening?

A: The behavioral effects of this compound can be complex and are often confounded by its sedative and hypolocomotive effects, particularly at higher doses.[6]

  • Sedation and Hypolocomotion: this compound frequently induces a reduction in motor activity, which can mask or be misinterpreted as an anxiolytic or anxiogenic effect in many behavioral paradigms (e.g., elevated plus-maze, open field test).[6]

  • Dose-Dependency: The behavioral effects of this compound are highly dose-dependent. A full dose-response curve is essential to characterize its effects in your specific model.

  • Off-Target Effects: At higher doses, activation of 5-HT2A receptors could contribute to unexpected behavioral outcomes.[5] Interestingly, co-administration of a 5-HT2C antagonist can sometimes unmask 5-HT2A agonist-like effects, such as the head-twitch response.[5]

Troubleshooting Steps:

  • Locomotor Activity Control: Always run a separate locomotor activity test at the same doses used in your primary behavioral assay to assess for sedative effects.

  • Dose-Response Analysis: Conduct a comprehensive dose-response study to identify a dose that produces the desired behavioral effect without significant motor impairment.

  • Use of Antagonists: To confirm the involvement of the 5-HT2C receptor, pre-treat animals with a selective 5-HT2C antagonist (e.g., SB-242084). To investigate potential off-target effects, use selective antagonists for 5-HT2A and 5-HT2B receptors.

  • Consider the Behavioral Paradigm: Some behavioral models may be more susceptible to the confounding effects of sedation. Consider using paradigms that are less dependent on motor activity.

Neurochemical Studies (e.g., Microdialysis)

Q: I am not seeing the expected decrease in dopamine levels after this compound administration. What could be the issue?

A: While this compound is known to inhibit dopamine release in the mesolimbic pathway, several factors can influence this effect:[3]

  • Brain Region Specificity: The effect of this compound on dopamine release can vary between different brain regions.

  • Dose and Route of Administration: The magnitude and time course of the effect will depend on the dose and how the compound is administered (e.g., systemic vs. local infusion).

  • Anesthesia: If you are using anesthetized animals, the anesthetic agent can interact with the serotonergic and dopaminergic systems, potentially altering the response to this compound.

  • Tolerance: Repeated administration of this compound may lead to the development of tolerance to its effects on dopamine release.[7]

Troubleshooting Steps:

  • Verify Probe Placement: Ensure accurate placement of the microdialysis probe in the target brain region using histology.

  • Dose-Response and Time-Course: Conduct a thorough dose-response and time-course study to characterize the effect in your specific experimental setup.

  • Use of Antagonists: Confirm that the observed effect is mediated by 5-HT2C receptors by pre-treating with a selective antagonist.

  • Consider Other Neurotransmitters: this compound may also modulate other neurotransmitter systems, such as serotonin and glutamate, which could indirectly influence dopamine levels. Consider measuring these neurotransmitters as well.

Electrophysiology

Q: I am experiencing artifacts or inconsistent results in my patch-clamp recordings when applying this compound. What are the potential causes?

A: Specific electrophysiological artifacts related to this compound are not well-documented. However, general issues with drug application in patch-clamp experiments can arise:

  • Solubility and Stability: Ensure that this compound is fully dissolved in the artificial cerebrospinal fluid (aCSF) and is stable throughout the recording period. Precipitation of the compound can clog perfusion lines and lead to inconsistent concentrations.

  • Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) may have its own effects on neuronal activity. Always include a vehicle control.

  • Off-Target Effects on Ion Channels: While not extensively reported, it is possible that this compound could have off-target effects on ion channels at higher concentrations, which would alter neuronal membrane properties.

  • Changes in Neuronal Excitability: Activation of 5-HT2C receptors can modulate neuronal excitability, which may manifest as changes in firing rate, input resistance, or other membrane properties.[3]

Troubleshooting Steps:

  • Solubility Test: Visually inspect your aCSF containing this compound for any signs of precipitation.

  • Vehicle Control: Perform recordings with the vehicle alone to rule out any non-specific effects.

  • Dose-Response: Apply a range of concentrations to determine the threshold for the observed effect.

  • Washout: Ensure that the effects of this compound are reversible upon washout, which would suggest a specific pharmacological action.

  • Use of Antagonists: Apply a selective 5-HT2C antagonist to confirm that the observed electrophysiological changes are mediated by this receptor.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the 5-HT2C receptor in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine), and varying concentrations of the unlabeled test compound (or this compound as a reference).

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-radiolabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like 5-HT2C.

  • Cell Culture:

    • Plate cells expressing the 5-HT2C receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Use a fluorescence plate reader to measure baseline fluorescence.

    • Add varying concentrations of this compound or a test compound to the wells.

  • Detection:

    • Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response as a function of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

By providing this comprehensive guide, we hope to assist researchers in navigating the complexities of working with this compound and in obtaining reliable and interpretable results.

References

Validation & Comparative

A Comparative Guide to Ro60-0175 and mCPP as 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Ro60-0175 and meta-chlorophenylpiperazine (mCPP), two commonly referenced agonists of the serotonin (B10506) 2C (5-HT2C) receptor. The selection of an appropriate agonist is critical for elucidating the physiological roles of the 5-HT2C receptor and for the development of novel therapeutics. This document contrasts their pharmacological profiles, including binding affinity, functional potency, selectivity, and in vivo effects, to inform compound selection for preclinical research.

Pharmacological Profile: A Quantitative Comparison

This compound and mCPP exhibit distinct pharmacological profiles. This compound is a potent and selective agonist with high affinity for the 5-HT2C receptor.[1][2][3] In contrast, mCPP is a non-selective agent that binds to a wide array of serotonin receptors, making it a less precise tool for studying 5-HT2C-specific functions.[4][5]

Data Presentation: Comparative Quantitative Data

The following tables summarize the binding affinities, functional potencies, and pharmacokinetic properties of this compound and mCPP.

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Serotonin Receptors

Compound5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)5-HT1A (nM)5-HT6 (nM)5-HT7 (nM)
This compound 1[6]32[6]~1-2.4[1]3981[6]6310[6]2512[6]
mCPP 3.4[4]32.1[4]28.8[4]Significant Affinity-Significant Affinity

Note: A lower Kᵢ value indicates a higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.

Table 2: Comparative Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %)

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)
This compound 5-HT2C32 - 52[1][7]84 - 88[1][7]
5-HT2A400 - 447[1]69 - 91[1]
5-HT2B0.91 - 2.4[1]79 - 130[1]
mCPP 5-HT2C110[8][9]65 (Partial Agonist)[5]
5-HT2A-22 (Partial Agonist)[5]
5-HT2B-24 (Antagonist Profile)[4][5]

Note: EC₅₀ is the concentration for 50% maximal response; a lower value indicates higher potency. Eₘₐₓ is the maximum response relative to the endogenous agonist, serotonin.

Table 3: Comparative In Vivo Effects

EffectThis compoundmCPP
Locomotion Induces hypolocomotion (sedative-like effects).[1][10]Induces hypolocomotion, an effect mediated by 5-HT2C receptors.[11]
Food Intake Suppresses appetite.[1]Reduces palatable food consumption.[5][12]
Anxiety Sedative-like effects; not clearly anxiolytic or anxiogenic.[10]Can provoke anxiety and other unpleasant psychostimulant effects.[4][13]
Discriminative Cue Generalizes to mCPP, indicating a shared 5-HT2C-mediated internal state.[1]Discriminative stimulus is predominantly mediated by 5-HT2C receptors.[14]

Table 4: Comparative Pharmacokinetic Properties in Humans

ParameterThis compoundmCPP
Half-life (t½) Preclinical development discontinued; human data not available.[1]2.6 - 6.1 hours (oral).[13]
Bioavailability -Highly variable; 12% to 84% (oral).[13]
Metabolism -Primarily via CYP2D6.[4] Is an active metabolite of drugs like trazodone.[15]
Variability -Wide interindividual variability in plasma concentrations.[13][16][17]

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist like this compound or mCPP initiates a cascade of intracellular events. The canonical pathway involves coupling to Gq/11 G-proteins, which activates phospholipase C (PLC).[18][19] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[18]

Recent research has revealed that 5-HT2C receptors can also couple to other G-proteins, including Gi/o and G12/13, and recruit β-arrestins.[20][21] This promiscuous coupling allows for "biased agonism," where different agonists can preferentially activate certain downstream pathways over others, leading to distinct physiological outcomes.

5_HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins cluster_cytoplasm Cytoplasm receptor 5-HT2C Receptor Gq Gq/11 receptor->Gq Activates Arrestin β-Arrestin Recruitment receptor->Arrestin PLC Phospholipase C (PLC) Gq->PLC Activates Gio Gi/o CellularResponse Downstream Cellular Responses Gio->CellularResponse G1213 G12/13 G1213->CellularResponse IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->CellularResponse PKC->CellularResponse Arrestin->CellularResponse Agonist This compound or mCPP Agonist->receptor Binds

Caption: 5-HT2C Receptor Signaling Pathways.

Experimental Protocols

Characterizing the interaction of compounds like this compound and mCPP with the 5-HT2C receptor involves standardized in vitro assays.

Radioligand Binding Assay (for determining Kᵢ)

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.

a. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor.

  • Harvest cells and homogenize in an ice-cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

b. Competition Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective 5-HT2C radioligand (e.g., [³H]-mesulergine), and varying concentrations of the unlabeled test compound (e.g., this compound or mCPP).

  • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist in separate wells.

  • Incubate the plate to allow the binding to reach equilibrium.

c. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with an ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.[7]

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.[7]

Functional Assay: Calcium Mobilization (for determining EC₅₀ and Eₘₐₓ)

This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium following receptor activation, a hallmark of Gq/11 signaling.[7]

a. Cell Preparation:

  • Seed HEK293 cells stably expressing the 5-HT2C receptor into black-walled, clear-bottom 96-well plates.

  • Allow cells to attach and grow overnight.

b. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The dye will fluoresce upon binding to free intracellular calcium.

c. Compound Addition and Measurement:

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence in each well.

  • Add varying concentrations of the agonist (this compound or mCPP) to the wells.

  • Immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum calcium release.

d. Data Analysis:

  • Plot the peak fluorescence response against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis N1 Culture 5-HT2C-expressing cells (e.g., HEK293) N2 Prepare cell membranes (for binding assay) or load cells with dye (for functional assay) N1->N2 N3 Incubate with radioligand and competitor (this compound/mCPP) N2->N3 N4 Separate bound/free ligand via rapid filtration N3->N4 N5 Measure radioactivity (Scintillation Counting) N4->N5 N6 Generate competition curve N5->N6 N7 Calculate IC50 N6->N7 N8 Calculate Ki via Cheng-Prusoff equation N7->N8

References

A Comparative Guide to Ro60-0175 and WAY-161503 in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two selective 5-HT2C receptor agonists, Ro60-0175 and WAY-161503, focusing on their performance in preclinical models of addiction. The information presented herein is synthesized from published experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

The serotonin (B10506) 2C (5-HT2C) receptor is a key target in the neurocircuitry of reward and addiction. Agonism at this receptor has been shown to modulate dopamine (B1211576) release in mesolimbic pathways, making it a promising therapeutic target for substance use disorders. This compound and WAY-161503 are two widely used tool compounds in the investigation of 5-HT2C receptor function. While both are potent agonists, they exhibit distinct pharmacological profiles that influence their effects in various addiction paradigms. This guide aims to provide an objective comparison of their performance, supported by experimental data.

Pharmacological Profile

This compound and WAY-161503 display different affinities and functional potencies at the 5-HT2C receptor and related serotonin receptor subtypes. These differences are critical in interpreting their in vivo effects.

ParameterThis compoundWAY-161503
Receptor Binding Affinity (Ki, nM)
5-HT2C~13.3 ± 0.9
5-HT2A~3218
5-HT2B~160
Functional Potency (EC50, nM)
5-HT2C32 (Inositol Phosphate Formation)8.5 (Inositol Phosphate Formation), 0.8 (Calcium Mobilization)
5-HT2A447 (Inositol Phosphate Formation)802 (Inositol Phosphate Formation), 7 (Calcium Mobilization)
5-HT2B0.9 (Inositol Phosphate Formation)6.9 (Inositol Phosphate Formation), 1.8 (Calcium Mobilization)

Performance in Addiction Models: A Comparative Analysis

The efficacy of this compound and WAY-161503 has been evaluated in several key preclinical models of addiction, primarily focusing on cocaine and nicotine (B1678760).

Cocaine Addiction Models

A direct comparison in a model of comorbid depression and cocaine addiction revealed distinct effects on cocaine reinforcement versus seeking.

Experimental ModelThis compoundWAY-161503Reference
Cocaine Self-Administration Reduced cocaine reinforcement.Non-significant attenuation of cocaine reinforcement.[1]
Cocaine-Seeking Behavior (Reinstatement) Protected against cocaine-seeking behavior after acute and repeated administration.Protected against cocaine-seeking behavior after acute and repeated administration.[1]
Cocaine Self-Administration (Progressive Ratio) 1 mg/kg (s.c.) reduced breakpoint for cocaine self-administration.Data not available in a directly comparable study.
Yohimbine-Induced Reinstatement Dose-dependently reduced reinstatement of cocaine seeking (0.3-3 mg/kg, s.c.).Data not available in a directly comparable study.
Context-Induced Reinstatement Dose-dependently reduced reinstatement of cocaine seeking.Data not available in a directly comparable study.
Nicotine Addiction Models

While a direct head-to-head comparison is limited, individual studies provide insights into their potential roles in nicotine addiction.

Experimental ModelThis compoundWAY-161503Reference
Nicotine Discriminative Stimulus Attenuated the discriminative stimulus effects of nicotine (0.3-0.8 mg/kg).Data not available.[2]
Nicotine-Induced Conditioned Place Preference Data not available.No effect on nicotine-induced CPP at doses that blocked nicotine-induced locomotor activity (1.0 and 3.0 mg/kg).[3]
Nicotine-Induced Locomotor Activity Data not available.Decreased nicotine-induced locomotor activity at 1.0 mg/kg.[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the canonical 5-HT2C receptor signaling pathway and a typical workflow for evaluating these compounds in an addiction model.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_Receptor 5-HT2C Receptor Gq_11 Gq/11 5HT2C_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 produces DAG Diacylglycerol (DAG) PIP2->DAG produces Ca2 Intracellular Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Effects Modulation of Neuronal Excitability and Neurotransmitter Release Ca2->Downstream_Effects PKC->Downstream_Effects Ro60_0175_WAY_161503 This compound or WAY-161503 Ro60_0175_WAY_161503->5HT2C_Receptor binds and activates

Canonical 5-HT2C Receptor Signaling Pathway.

G Start Animal Model Selection (e.g., Rats, Mice) Surgery Intravenous Catheter Implantation (for Self-Administration) Start->Surgery Training Drug Self-Administration Training (e.g., Cocaine, Nicotine) Surgery->Training Extinction Extinction Phase (Lever pressing without drug reward) Training->Extinction Pretreatment Administration of This compound, WAY-161503, or Vehicle Extinction->Pretreatment Behavioral_Testing Behavioral Testing (e.g., Reinstatement Session) Pretreatment->Behavioral_Testing Data_Collection Data Collection (e.g., Lever Presses, Drug Intake) Behavioral_Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Generalized Experimental Workflow for Addiction Models.

Detailed Experimental Protocols

Intravenous Drug Self-Administration

This model assesses the reinforcing properties of a drug.

  • Subjects: Male Wistar or Sprague-Dawley rats.

  • Surgery: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Training:

    • Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of the drug (e.g., cocaine HCl, 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., illumination of a stimulus light). Responding on an inactive lever has no programmed consequences. Training sessions are typically 2 hours daily.

    • Maintenance: Once a stable baseline of responding is achieved, the effects of this compound or WAY-161503 are tested.

  • Testing:

    • Pretreatment: Animals are pretreated with various doses of this compound, WAY-161503, or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified time before the self-administration session (e.g., 20 minutes for this compound, 15 minutes for WAY-161503).[1]

    • Data Collection: The number of active and inactive lever presses and the total number of infusions are recorded.

Reinstatement of Drug-Seeking

This model is used to study relapse behavior.

  • Phases:

    • Acquisition: Same as the self-administration protocol.

    • Extinction: Following stable self-administration, lever pressing is extinguished by replacing the drug solution with saline. The discrete cues are also withheld. Extinction sessions continue until responding on the active lever decreases to a predetermined criterion.

    • Reinstatement Test:

      • Cue-Induced Reinstatement: The drug-associated cues are presented contingent on active lever pressing, but no drug is delivered.

      • Drug-Induced Reinstatement: Animals receive a non-contingent "priming" injection of the training drug before the session.

      • Stress-Induced Reinstatement: Animals are exposed to a stressor (e.g., footshock or an injection of a pharmacological stressor like yohimbine) before the session.

  • Testing:

    • Pretreatment: this compound or WAY-161503 is administered before the reinstatement test.

    • Data Collection: The primary measure is the number of non-reinforced presses on the previously active lever.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

  • Apparatus: A three-compartment chamber with two larger, distinct compartments (differing in visual and tactile cues) and a smaller central compartment.

  • Phases:

    • Pre-Conditioning (Baseline): The animal is allowed to freely explore all three compartments, and the time spent in each is recorded to determine initial preference.

    • Conditioning: Over several days, the animal receives an injection of the drug (e.g., nicotine, 0.6 mg/kg) and is confined to one of the large compartments.[3] On alternate days, it receives a vehicle injection and is confined to the other large compartment.

    • Post-Conditioning (Test): The animal is placed in the central compartment with free access to both large compartments, and the time spent in each is recorded.

  • Testing:

    • Pretreatment: this compound or WAY-161503 can be administered before the conditioning sessions to assess their effect on the acquisition of CPP, or before the test session to evaluate their impact on the expression of CPP.

    • Data Collection: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test session.

Conclusion

Both this compound and WAY-161503 are valuable pharmacological tools for investigating the role of the 5-HT2C receptor in addiction. This compound demonstrates a clear effect in reducing cocaine reinforcement in certain preclinical models, while both compounds show efficacy in reducing drug-seeking behavior.[1] The choice between these two agonists will depend on the specific research question, the desired selectivity profile, and the experimental model being used. Researchers should carefully consider the quantitative data and in vivo findings presented in this guide to make an informed decision for their 5-HT2C receptor studies.

References

A Comparative Analysis of Ro60-0175 and Lorcaserin for Appetite Suppression Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Ro60-0175 and lorcaserin (B1675133), two serotonin (B10506) 2C (5-HT2C) receptor agonists that have been investigated for their appetite-suppressing effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor selectivity, and preclinical and clinical data related to appetite modulation.

Mechanism of Action: Targeting the Serotonergic Control of Appetite

Both this compound and lorcaserin exert their anorectic effects primarily by acting as agonists at the 5-HT2C receptor. These receptors are predominantly located in the central nervous system, with a high concentration in the hypothalamus, a critical brain region for the regulation of energy homeostasis.[1]

Activation of 5-HT2C receptors in the arcuate nucleus of the hypothalamus stimulates pro-opiomelanocortin (POMC) neurons.[2][3] This stimulation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to produce a sensation of satiety and reduce food intake.[2][3]

5_HT2C_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic POMC Neuron 5_HT_release 5-HT Release 5_HT2C_R 5-HT2C Receptor 5_HT_release->5_HT2C_R endogenous ligand Gq_11 Gq/11 5_HT2C_R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Neuron_depolarization Neuron Depolarization (Increased Firing) Ca_release->Neuron_depolarization alpha_MSH_release α-MSH Release Neuron_depolarization->alpha_MSH_release MC4R MC4R alpha_MSH_release->MC4R acts on Ro60_0175_Lorcaserin This compound / Lorcaserin Ro60_0175_Lorcaserin->5_HT2C_R binds to Satiety Satiety & Reduced Food Intake MC4R->Satiety

Caption: 5-HT2C Receptor Signaling Pathway for Appetite Suppression.

Receptor Binding Affinity and Selectivity

A key differentiator between this compound and lorcaserin is their selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy, a serious side effect that led to the withdrawal of previous serotonergic weight-loss drugs.

Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (EC50, nM)5-HT2C vs 5-HT2A Selectivity5-HT2C vs 5-HT2B Selectivity
This compound 32[4]400 - 447[2]0.91 - 2.4[2]~12-14 fold~0.03-0.07 fold (higher affinity for 5-HT2B)
Lorcaserin 15[4]112[4]943[4]~7.5 fold~63 fold

Note: Ki values represent binding affinity (lower is higher), while EC50 values represent functional potency (lower is more potent). The selectivity for this compound at the 5-HT2B receptor is notably higher than for the 5-HT2C receptor, indicating it is a potent 5-HT2B agonist as well. In contrast, lorcaserin displays significant selectivity for the 5-HT2C receptor over both 5-HT2A and 5-HT2B receptors.

Preclinical Data on Appetite Suppression

This compound

Preclinical studies in rodents have demonstrated the anorectic effects of this compound. Administration of this compound has been shown to:

  • Reduce food intake: In rats, this compound dose-dependently reduces food consumption.[5]

  • Alter feeding microstructure: The reduction in food intake is primarily achieved by decreasing the number of feeding bouts, with little effect on the size of individual bouts, suggesting an enhancement of satiety.[5]

  • Decrease body weight: In a study on obese and diabetic Wistar rats, daily administration of this compound for four weeks resulted in a 5.5% reduction in body weight.[6]

Lorcaserin

Lorcaserin has been more extensively studied in preclinical models of obesity. Key findings include:

  • Dose-dependent reduction in food intake: In diet-induced obese rats, lorcaserin significantly reduces food intake and body weight gain over a 28-day period.[7]

  • Selective reduction of fat mass: The weight loss induced by lorcaserin is primarily due to a reduction in fat mass, with no significant effect on lean mass.[7]

  • Microstructural analysis of feeding: Similar to this compound, lorcaserin's effect on food intake is characterized by a reduction in the number of lick bouts for a palatable solution, supporting a satiety-enhancing mechanism.[2]

  • Pharmacokinetics: In rats, lorcaserin is rapidly absorbed with good bioavailability.[4]

ParameterThis compoundLorcaserin
Effect on Food Intake Dose-dependent reduction[5]Dose-dependent reduction[7]
Effect on Body Weight 5.5% decrease in obese/diabetic rats (4 weeks)[6]Significant reduction in diet-induced obese rats (28 days)[7]
Effect on Body Composition Not explicitly reportedSelective reduction in fat mass[7]
Feeding Microstructure Reduced number of feeding bouts[5]Reduced number of lick bouts[2]

Clinical Data

This compound

To date, there are no published clinical trial data evaluating the efficacy of this compound for appetite suppression and weight loss in humans. Its use has been confined to preclinical research.

Lorcaserin

Lorcaserin underwent extensive clinical development and was approved for the treatment of obesity in some countries. The pivotal Phase 3 clinical trials, BLOOM and BLOSSOM, demonstrated its efficacy and safety in overweight and obese individuals.

  • BLOOM (Behavioral Modification and Lorcaserin for Overweight and Obesity Management) Trial: This two-year study showed that at week 52, significantly more patients receiving lorcaserin (10 mg twice daily) achieved at least a 5% weight loss compared to placebo (47.5% vs. 20.3%). The mean weight loss in the lorcaserin group was 5.8 kg compared to 2.2 kg in the placebo group.[8]

  • BLOSSOM (Behavioral Modification and Lorcaserin Second Study for Obesity Management) Trial: This one-year study confirmed the findings of the BLOOM trial, with patients on lorcaserin (10 mg twice daily) achieving a mean weight loss of 5.8% from baseline compared to 2.8% for placebo.[9]

It is important to note that lorcaserin was later voluntarily withdrawn from the market in some regions due to a post-marketing safety signal of an increased risk of cancer.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

In_Vitro_Assay_Workflow cluster_binding Receptor Binding Assay (Affinity) cluster_functional Functional Assay (Potency & Efficacy) Membrane_Prep Membrane Preparation (Cells expressing 5-HT2 receptors) Radioligand_Binding Competitive Radioligand Binding (e.g., [3H]mesulergine for 5-HT2C) Membrane_Prep->Radioligand_Binding Ki_Determination Determination of Ki values Radioligand_Binding->Ki_Determination Cell_Culture Cell Culture (CHO or HEK293 cells expressing 5-HT2 receptors) Calcium_Flux Calcium Flux Assay (Measures intracellular Ca²⁺ increase) Cell_Culture->Calcium_Flux EC50_Emax_Determination Determination of EC50 and Emax Calcium_Flux->EC50_Emax_Determination

Caption: General workflow for in vitro characterization of 5-HT2C receptor agonists.

Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) and varying concentrations of the test compound (this compound or lorcaserin).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay:

  • Cell Plating: Cells stably expressing the target receptor are plated in microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.

In Vivo Rodent Food Intake and Body Weight Study

In_Vivo_Study_Workflow Acclimatization Acclimatization (Single housing, habituation to diet) Baseline Baseline Measurement (Food intake and body weight for several days) Acclimatization->Baseline Randomization Randomization (Assignment to treatment groups: Vehicle, this compound, Lorcaserin) Baseline->Randomization Dosing Drug Administration (e.g., subcutaneous or oral gavage) Randomization->Dosing Data_Collection Data Collection (Daily food intake and body weight measurement) Dosing->Data_Collection Chronic Dosing (e.g., 28 days) Analysis Data Analysis (Comparison of treatment groups to vehicle) Data_Collection->Analysis

Caption: Experimental workflow for a rodent appetite suppression study.
  • Animals: Male rats (e.g., Sprague-Dawley or Wistar) are individually housed in a temperature- and light-controlled environment.

  • Diet: Animals are maintained on a standard chow or a high-fat diet to induce obesity.

  • Acclimatization: Animals are allowed to acclimate to their housing conditions and diet for a period before the study begins.

  • Baseline Measurements: Daily food intake and body weight are recorded for several days to establish a stable baseline.

  • Randomization: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses, lorcaserin at various doses).

  • Drug Administration: The compounds are administered daily via a specific route (e.g., subcutaneous injection or oral gavage) for the duration of the study (e.g., 28 days).

  • Data Collection: Food intake and body weight are measured daily. For feeding microstructure analysis, specialized automated feeding monitors can be used to record the number and size of meals.

  • Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (QMR).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments to the vehicle control.

Conclusion

Both this compound and lorcaserin are valuable research tools for investigating the role of the 5-HT2C receptor in appetite regulation. Lorcaserin, with its high selectivity for the 5-HT2C receptor over the 5-HT2B receptor, represented a significant step forward in developing safer serotonergic anti-obesity medications. However, its subsequent market withdrawal highlights the long-term safety challenges in this field.

This compound, while less selective and a potent 5-HT2B agonist, remains a useful pharmacological tool for preclinical studies to probe the functions of both 5-HT2C and 5-HT2B receptors. Its distinct selectivity profile compared to lorcaserin allows for comparative studies to dissect the specific contributions of these receptors to appetite, metabolism, and potential off-target effects. For researchers in this field, the choice between these two compounds will depend on the specific scientific question being addressed, with careful consideration of their differing receptor interaction profiles.

References

Validating the 5-HT2C-Mediated Mechanism of Ro60-0175 with the Selective Antagonist SB-242084: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the 5-HT2C receptor agonist Ro60-0175 in the presence and absence of the selective 5-HT2C receptor antagonist SB-242084. The data presented herein serves to validate that the primary mechanism of action of this compound is mediated through the 5-HT2C receptor. This is demonstrated by the effective blockade of this compound's effects by SB-242084.

Compound Profiles

This compound is a potent and selective agonist for the 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A receptor subtype.[1][2] It has been widely used in research to investigate the physiological roles of the 5-HT2C receptor.

SB-242084 is a highly potent and selective antagonist of the 5-HT2C receptor.[3][4][5] Its high selectivity makes it an invaluable tool for elucidating the 5-HT2C-mediated effects of non-selective compounds like this compound.[6][7]

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and SB-242084 at various serotonin (B10506) (5-HT) receptor subtypes, providing a clear picture of their selectivity profiles.

Table 1: Binding Affinities (pKi) of this compound and SB-242084 at Human Serotonin Receptors

Compound5-HT2C5-HT2A5-HT2B5-HT1A5-HT1B5-HT1D5-HT65-HT7
This compound 9.0[2]7.5[2]~9.0[1]5.4[2]<5.0<5.05.2[2]5.6[2]
SB-242084 9.0[3][4]6.8[4][8]7.0[4][8]6.4[8]6.4[8]6.4[8]6.0[8]6.1[8]

Higher pKi values indicate greater binding affinity.

Table 2: Functional Activity of this compound and SB-242084

CompoundReceptorAssay TypeParameterValue
This compound 5-HT2CCalcium FluxEC5032 nM[9]
This compound 5-HT2ACalcium FluxEC50447 nM[9]
This compound 5-HT2BCalcium FluxEC500.9 nM[9]
SB-242084 5-HT2CPhosphatidylinositol HydrolysispKb9.3[3]

EC50 (half-maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 indicates greater potency. pKb is the negative logarithm of the antagonist's dissociation constant, with higher values indicating greater antagonist potency.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the pKi of this compound and SB-242084 at 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.

  • Radioligand (e.g., [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, or [125I]DOI for 5-HT2B).

  • Test compounds: this compound and SB-242084.

  • Non-specific binding control (e.g., high concentration of mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound or SB-242084).

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound dilution.

  • Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro: Calcium Flux Assay

This functional assay measures the increase in intracellular calcium following receptor activation, a hallmark of Gq-coupled GPCRs like the 5-HT2 receptors.

Objective: To determine the functional potency (EC50) of this compound at 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell line stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor (e.g., CHO-K1 or HEK293).[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Seed the cells in the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

  • Wash the cells to remove excess dye.

  • Prepare serial dilutions of this compound.

  • Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

  • Inject the this compound dilutions into the wells and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the concentration-response curve and calculate the EC50 value.

In Vivo: Locomotor Activity Test

This behavioral assay is used to assess the effect of a compound on spontaneous motor activity. This compound is known to induce hypolocomotion (reduced movement) at doses above 0.5 mg/kg, an effect that can be reversed by a 5-HT2C antagonist.[10][11]

Objective: To validate that the hypolocomotive effect of this compound is mediated by the 5-HT2C receptor by attempting to block this effect with SB-242084.

Materials:

  • Male Sprague-Dawley rats.

  • This compound (e.g., 1 and 3 mg/kg, s.c.).[10]

  • SB-242084 (e.g., 0.5 mg/kg, i.p.).[12]

  • Vehicle control (e.g., saline).

  • Locomotor activity chambers equipped with infrared beams to automatically record movement.

Procedure:

  • Acclimate the rats to the locomotor activity chambers for a set period (e.g., 30 minutes) before drug administration.

  • Administer SB-242084 or vehicle to the rats.

  • After a pretreatment interval (e.g., 30 minutes), administer this compound or vehicle.

  • Immediately place the animals back into the locomotor activity chambers.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).

  • Compare the locomotor activity between the different treatment groups (Vehicle, this compound alone, SB-242084 alone, and this compound + SB-242084).

Visualizations

Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ro60_0175 This compound (Agonist) Receptor 5-HT2C Receptor Ro60_0175->Receptor Activates SB_242084 SB-242084 (Antagonist) SB_242084->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram illustrates the workflow for validating the mechanism of this compound using SB-242084 in an in vivo locomotor activity study.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis & Conclusion Animal_Model Animal Model (e.g., Rats) Acclimation Acclimation to Locomotor Chambers Animal_Model->Acclimation Pretreatment Pretreatment with SB-242084 or Vehicle Acclimation->Pretreatment Group1 Vehicle Group1->Pretreatment Group2 This compound Group2->Pretreatment Group3 SB-242084 Group3->Pretreatment Group4 SB-242084 + this compound Group4->Pretreatment Treatment Treatment with This compound or Vehicle Pretreatment->Treatment Measurement Measure Locomotor Activity Treatment->Measurement Analysis Statistical Analysis of Locomotor Data Measurement->Analysis Conclusion Conclusion on 5-HT2C-mediated Effect Analysis->Conclusion

Caption: In Vivo Validation Workflow.

Logical Relationship

This diagram demonstrates the logical basis for using an antagonist to validate the mechanism of an agonist.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Test cluster_conclusion Conclusion Hypothesis This compound's effect is mediated by 5-HT2C receptors Agonist This compound (Agonist) Hypothesis->Agonist Effect Observed Effect (e.g., Hypolocomotion) Agonist->Effect Antagonist SB-242084 (5-HT2C Antagonist) Blocked_Effect Effect is Blocked or Reversed Antagonist->Blocked_Effect causes Effect->Blocked_Effect is acted upon by Validation Mechanism is Validated Blocked_Effect->Validation leads to

Caption: Antagonist Validation Logic.

Conclusion

References

Ro60-0175: A Comparative Analysis of its Interaction with 5-HT2A and 5-HT2B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the serotonin (B10506) receptor agonist Ro60-0175's interaction with the 5-HT2A and 5-HT2B receptor subtypes. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to offer an objective overview for research and drug development applications.

Quantitative Comparison of this compound and Reference Compounds

The following tables summarize the in vitro pharmacological profile of this compound at human 5-HT2A and 5-HT2B receptors, alongside data for the closely related 5-HT2C receptor and established reference compounds for contextual comparison.

Table 1: Binding Affinity (Ki, nM) of this compound and Reference Ligands at 5-HT2 Receptors
Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)Compound Type
This compound 32[1]~1 (pKi 9)1[1]Agonist
Serotonin (5-HT)---Endogenous Agonist
DOIPotent Agonist--5-HT2A/2C Agonist
BW-723C86-Selective Agonist-5-HT2B Agonist
Ketanserin0.35 - 3.5[2]--5-HT2A Antagonist
RS-127445-0.13[3]-5-HT2B Antagonist

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of this compound and Reference Agonists
Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
This compound 400 - 447[4]69 - 91[4]0.91 - 2.4[4]79 - 130[4]32 - 52[4]84 - 88[4]
Serotonin (5-HT)-10020[3]100-100
DOI------
BW-723C86--18[3]~100--

Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax is the maximum response compared to the endogenous agonist 5-HT.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and functional calcium mobilization assays.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay is utilized to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the recombinant human 5-HT2A or 5-HT2B receptor.[4]

  • Radioligand:

    • For 5-HT2A: [3H]Ketanserin (antagonist radioligand).[4]

    • For 5-HT2B: [3H]5-HT (agonist radioligand) or [3H]mesulergine (antagonist radioligand).[5][6]

  • Reference Compound: A known unlabeled antagonist for the respective receptor to define non-specific binding (e.g., Ketanserin for 5-HT2A).[4]

  • Test Compound: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold assay buffer.

  • Equipment: 96-well microplates, cell harvester, and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay (for EC50 and Emax Determination)

This assay measures the functional potency and efficacy of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation. 5-HT2A and 5-HT2B receptors are Gq/11-protein coupled, and their activation leads to a signaling cascade that results in the release of calcium from intracellular stores.[1]

Materials and Reagents:

  • Cell Line: CHO-K1 cells stably expressing the recombinant human 5-HT2A or 5-HT2B receptor.[1]

  • Calcium Indicator Dye: A cell-permeant fluorescent calcium indicator, such as Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Test Compound: this compound and reference agonists.

  • Equipment: 96- or 384-well black-walled, clear-bottom plates, and a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injector.[1]

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to grow to confluence.

  • Dye Loading: Load the cells with the calcium indicator dye.

  • Compound Addition: Add varying concentrations of the agonist (e.g., this compound) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the fluorescence response against the agonist concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values are determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling cascades activated by 5-HT2A and 5-HT2B receptors and a generalized workflow for their comparative analysis.

G 5-HT2A/2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT_Receptor 5-HT2A / 5-HT2B Receptor Gq_G11 Gq/11 Protein 5-HT_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response This compound This compound (Agonist) This compound->5-HT_Receptor Binds to

Caption: Canonical Gq/11 signaling pathway for 5-HT2A and 5-HT2B receptors.

G Comparative Experimental Workflow cluster_invitro In Vitro Analysis Cell_Culture Cell Culture (CHO-K1 cells expressing 5-HT2A or 5-HT2B receptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Calcium Mobilization Assay Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Ki_Value Determine Ki (Binding Affinity) Data_Analysis->Ki_Value EC50_Emax Determine EC50 & Emax (Potency & Efficacy) Data_Analysis->EC50_Emax

Caption: Generalized workflow for in vitro comparison of this compound.

References

Cross-Validation of Ro60-0175 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of the 5-HT2C receptor agonist, Ro60-0175, with genetic models involving the 5-HT2C receptor. By juxtaposing the outcomes of direct receptor activation by this compound with the phenotypes of 5-HT2C receptor knockout and overexpressing mice, this document aims to offer a clearer understanding of the receptor's role in various physiological and behavioral processes. The experimental data is summarized in comparative tables, and detailed methodologies for key experiments are provided to support the replication and extension of these findings.

Comparative Analysis of this compound and Genetic Models

The following tables summarize the key findings from studies employing this compound and genetic models of 5-HT2C receptor function.

Table 1: Effects on Locomotor Activity

Model/TreatmentCompoundDoseObserved Effect on Locomotor ActivityNotes
Wild-Type MiceThis compound1-3 mg/kgHypolocomotion/Sedation[1]Other 5-HT2C agonists like mCPP and DOI also induce hypolocomotion.[1]
5-HT2C Knockout MiceThis compound3 mg/kgModest Hyperactivity (in pharmacologically blocked WT)[1]mCPP induces pronounced hyperactivity in knockout mice.[1] The hyperactivity is thought to be due to the "unmasking" of this compound's effects on other serotonin (B10506) receptors, such as 5-HT1B and 5-HT2A.[1]
5-HT2C Overexpressing Mice (C2CR)This compound3 mg/kgEnhanced HypolocomotionThis dose was only effective in C2CR mice and not in wild-type controls, reflecting the higher number of 5-HT2C receptors.[2][3]
5-HT2C Overexpressing Mice (C2CR)This compound5 mg/kgHypolocomotionReduced activity in both control and C2CR mice.[2][3]

Table 2: Effects on Anxiety-Like Behavior (Elevated Plus Maze)

Model/TreatmentKey MetricObservationNotes
Wild-Type RatsTime in Open ArmsNo significant anxiolytic or anxiogenic effects at doses of 1 and 3 mg/kg s.c.[4]Sedative effects were observed, which may confound the interpretation of anxiety-like behavior.[4]
5-HT2C Knockout MiceTime in Open ArmsIncreased time spent in open arms (in a zero-maze test).[5]This suggests an anxiolytic-like phenotype in the absence of the 5-HT2C receptor.
5-HT2C Overexpressing Mice (C2CR)Anxiety-like BehaviorIncreased anxiety-like behavior.This is consistent with the general understanding that 5-HT2C receptor activation can be anxiogenic.

Table 3: Effects on Mesolimbic Dopamine (B1211576) System

Model/TreatmentBrain RegionEffect on Dopamine LevelsNotes
Wild-Type RatsNucleus AccumbensDecreased dopamine release.[6]This effect is blocked by the 5-HT2C antagonist SB 242084.[6]
5-HT2C Knockout Mice-Not explicitly found in searches.Based on the inhibitory effect of 5-HT2C activation on dopamine release, knockout mice would be expected to have altered baseline dopamine levels or a blunted response to stimuli that modulate dopamine via the 5-HT2C receptor.
5-HT2C Overexpressing Mice (C2CR)-Hypoactivity is consistent with inhibition of dopamine release.[3]The enhanced hypoactivity in response to this compound suggests a greater inhibition of the dopaminergic system.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro60_0175 This compound 5HT2C_R 5-HT2C Receptor Ro60_0175->5HT2C_R binds & activates Gq_11 Gq/11 5HT2C_R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ release ER->Ca2 Downstream Downstream Cellular Effects (e.g., altered neuronal excitability) Ca2->Downstream PKC->Downstream

Canonical 5-HT2C Receptor Signaling Pathway.

experimental_workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_assays Behavioral & Neurochemical Assays cluster_data Data Analysis WT Wild-Type Mice Vehicle Vehicle WT->Vehicle Ro60_0175 This compound WT->Ro60_0175 KO 5-HT2C Knockout Mice KO->Vehicle KO->Ro60_0175 OE 5-HT2C Overexpressing Mice OE->Vehicle OE->Ro60_0175 OFT Open Field Test Vehicle->OFT EPM Elevated Plus Maze Vehicle->EPM Microdialysis In Vivo Microdialysis Vehicle->Microdialysis Ro60_0175->OFT Ro60_0175->EPM Ro60_0175->Microdialysis Locomotion Locomotor Activity OFT->Locomotion Anxiety Anxiety-Like Behavior EPM->Anxiety Dopamine Dopamine Levels Microdialysis->Dopamine Comparison Comparative Analysis Locomotion->Comparison Anxiety->Comparison Dopamine->Comparison

Experimental Workflow for Cross-Validation.

Detailed Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, placed in a sound-attenuated and dimly lit room. An overhead video camera connected to a computer with tracking software is used for recording and analysis.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) 15-30 minutes prior to testing.

  • Test Session: Gently place the mouse in the center of the open field arena and allow it to explore freely for a predetermined duration (typically 5-30 minutes).

  • Data Collection: The tracking software records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups and genotypes.

Elevated Plus Maze for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior.

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle as described for the open field test.

  • Test Session: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for a 5-minute session.

  • Data Collection: An automated tracking system records the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in specific brain regions.

Apparatus: Stereotaxic frame, microdialysis probes, a microinfusion pump, and a fraction collector. Analysis is performed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Procedure:

  • Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens). Allow for a recovery period of at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

  • Drug Administration: Administer this compound or vehicle.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare between treatment groups.

Head-Twitch Response Assay

Objective: To assess 5-HT2A receptor activation, which can be unmasked in the absence of 5-HT2C receptor function.[7]

Apparatus: A transparent observation chamber and a video recording system. For more precise measurements, a head-mounted magnet and a magnetometer can be used.[8]

Procedure:

  • Drug Administration: Administer this compound, often in combination with a 5-HT2C antagonist in wild-type animals to mimic the knockout condition.

  • Observation: Place the animal in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).

  • Data Collection: A trained observer counts the number of head twitches. Alternatively, automated systems can detect and quantify the head movements.

  • Data Analysis: Compare the frequency of head twitches between different treatment groups.

Measurement of Penile Erections in Rodents

Objective: To assess a specific physiological effect of 5-HT2C receptor activation.[7]

Procedure:

  • Drug Administration: Administer this compound or vehicle to male rats.

  • Observation: Place the rat in a quiet, dimly lit observation cage and observe for a set period (e.g., 60 minutes).

  • Data Collection: A trained observer records the number of penile erections.

  • Data Analysis: Compare the number of erections between the treatment and control groups.

Conclusion

The cross-validation of this compound's effects with 5-HT2C receptor genetic models provides a powerful approach to dissecting the in vivo functions of this receptor. In wild-type animals, this compound-induced behaviors are primarily driven by 5-HT2C receptor activation. However, in knockout models, the absence of this primary target unmasks the compound's effects on other receptors, leading to paradoxical behaviors such as hyperactivity. Conversely, in overexpressing models, the effects of this compound are potentiated. These findings highlight the importance of using a combination of pharmacological and genetic tools to accurately characterize the actions of receptor-targeted drugs and to anticipate potential off-target effects. The detailed protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the complex roles of the 5-HT2C receptor in health and disease.

References

A Comparative Pharmacological Guide to Ro60-0175 and Other Isotryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Ro60-0175, a notable isotryptamine derivative, with other relevant isotryptamines and 5-HT2 receptor agonists. The information presented is supported by experimental data to facilitate a comprehensive evaluation for research and drug development purposes.

Introduction to this compound and Isotryptamines

This compound, chemically known as (S)-2-(6-Chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, is a selective serotonin (B10506) 5-HT2 receptor agonist developed by Hoffmann-La Roche.[1] It belongs to the isotryptamine class of compounds, which are structural isomers of tryptamines, featuring the ethylamine (B1201723) side chain at the 1-position of the indole (B1671886) ring instead of the 3-position.[2] This structural alteration leads to distinct pharmacological profiles compared to their tryptamine (B22526) counterparts. This compound has been a valuable tool in neuroscience research for investigating the roles of 5-HT2 receptor subtypes, particularly the 5-HT2C receptor, in various physiological and pathological processes.[3][4][5][6]

This guide will compare the receptor binding affinities and functional potencies of this compound with other selected isotryptamines and clinically or pre-clinically evaluated 5-HT2C receptor agonists, namely WAY-161503, Lorcaserin, and m-Chlorophenylpiperazine (mCPP).

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for this compound and comparator compounds at the human serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2B5-HT2CReference(s)
This compound ~316~101.0[3][4]
WAY-161503 18603.3 (agonist radioligand), 32 (antagonist radioligand)[7][8]
Lorcaserin 112 - 266174 - 156015[9]
mCPP 32.128.83.4

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT)

Compound5-HT2A5-HT2B5-HT2CAssay TypeReference(s)
This compound 400 - 447 (69-91%)0.91 - 2.4 (79-130%)32 - 52 (84-88%)Calcium mobilization[1]
WAY-161503 802 (partial agonist)6.98.5Inositol (B14025) Phosphate Accumulation[7][8]
71.80.8Calcium mobilization[7][8]
Lorcaserin --~39Phosphoinositide turnover
mCPP ----

Lower EC50 values indicate higher potency. Efficacy (Emax) is expressed as a percentage of the response to the endogenous agonist serotonin (5-HT).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki value.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

  • Reaction Mixture: In a 96-well plate, the following are added in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).

    • Varying concentrations of the unlabeled test compound.

    • Cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the increase in intracellular calcium concentration following Gq-coupled receptor activation.

Principle: 5-HT2 receptors are Gq-coupled, and their activation leads to the release of calcium from intracellular stores. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.

Generalized Protocol:

  • Cell Culture: Cells stably expressing the target human 5-HT receptor subtype are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is measured before the automated addition of varying concentrations of the test compound.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time after compound addition.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the accumulation of inositol phosphates, a downstream second messenger of Gq-coupled receptor signaling.

Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is then metabolized to other inositol phosphates. The accumulation of these IPs is a measure of receptor activation.

Generalized Protocol:

  • Cell Labeling: Cells expressing the target receptor are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pool.

  • Assay Buffer: The cells are washed and incubated in a buffer containing LiCl, which inhibits the degradation of inositol monophosphates.

  • Compound Stimulation: Varying concentrations of the test compound are added, and the cells are incubated for a specific time (e.g., 30-60 minutes) to allow for IP accumulation.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Purification and Quantification: The [³H]-labeled inositol phosphates are separated from other cellular components using anion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The amount of [³H]-IPs is plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) Receptor 5-HT2 Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Calcium Store IP3->Ca_Store Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Canonical Gq signaling pathway for 5-HT2 receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membrane, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Non-linear Regression (IC50 Determination) Counting->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Experimental workflow for a radioligand binding assay.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Cell_Culture Culture Receptor- Expressing Cells Assay_Plating Plate Cells in Microplate Cell_Culture->Assay_Plating Dye_Loading Load with Fluorescent Calcium Dye Assay_Plating->Dye_Loading Compound_Addition Add Test Compound (Automated) Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Change Compound_Addition->Fluorescence_Reading Dose_Response Plot Dose-Response Curve Fluorescence_Reading->Dose_Response EC50_Emax Calculate EC50 & Emax Dose_Response->EC50_Emax

Caption: Experimental workflow for a calcium mobilization assay.

References

A Comparative Guide to the Generalization of Ro60-0175 with SSRIs in Drug Discrimination Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the discriminative stimulus effects of the selective 5-HT2C receptor agonist, Ro60-0175, and its generalization with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in preclinical drug discrimination paradigms. The data presented herein are crucial for understanding the neuropharmacological mechanisms underlying the subjective effects of these compounds and for the development of novel therapeutics targeting the serotonergic system.

Introduction

Drug discrimination is a highly specific behavioral assay used to characterize the interoceptive (subjective) effects of psychoactive drugs. In this paradigm, an animal is trained to recognize the effects of a specific drug and to make a differential response to receive a reward. Generalization tests are then used to determine if other drugs produce similar subjective effects, suggesting a shared mechanism of action. This compound is a potent and selective agonist for the 5-HT2C receptor, a key target in the regulation of mood, appetite, and reward. SSRIs, such as citalopram (B1669093), fluoxetine (B1211875), and sertraline (B1200038), are first-line treatments for depression and anxiety disorders, and they exert their primary effect by blocking the serotonin transporter (SERT), thereby increasing synaptic serotonin levels.

The generalization of this compound with SSRIs provides valuable insights into the role of the 5-HT2C receptor in mediating the subjective effects of elevated serotonin levels. This guide synthesizes the available experimental data to facilitate a comparative analysis.

Experimental Protocols

The data presented in this guide are primarily derived from drug discrimination studies in rats using a two-lever choice procedure with a Fixed-Ratio (FR) 10 schedule of food reinforcement.[1][2] A summary of the typical experimental methodology is provided below.

Subjects
  • Species: Male Wistar or Sprague-Dawley rats.[1][3]

  • Housing: Individually housed with free access to water and maintained at approximately 80-85% of their free-feeding body weight.[3]

  • Environment: Temperature and humidity-controlled colony rooms with a 12-hour light/dark cycle.[3]

Apparatus

Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

Training Procedure
  • Shaping: Rats are first trained to press a lever to receive a food pellet reward.

  • Discrimination Training: Animals are trained to discriminate between an intraperitoneal (i.p.) injection of a training drug (e.g., citalopram 2.5 mg/kg) and a vehicle injection (e.g., saline).

  • Lever Assignment: Responses on one lever (the "drug-appropriate" lever) are reinforced with food only after the administration of the training drug, while responses on the other lever (the "vehicle-appropriate" lever) are reinforced only after the vehicle injection.

  • Reinforcement Schedule: A Fixed-Ratio 10 (FR10) schedule is commonly used, meaning that 10 lever presses are required to receive one food pellet.[1][2]

  • Training Criterion: Training continues until the animals consistently and accurately respond on the correct lever (e.g., >80% of responses on the drug-appropriate lever before the first reinforcer on drug days and >80% on the vehicle-appropriate lever on vehicle days). This can take approximately 50-55 training sessions.[1]

Generalization Testing

Once the discrimination is established, test sessions are conducted. During these sessions, various doses of a test drug (e.g., this compound or an SSRI) are administered, and the percentage of responses on the drug-appropriate lever is recorded. Full generalization is considered to have occurred if the animal predominantly responds on the drug-appropriate lever (typically ≥80%). The dose of the test drug that produces 50% drug-appropriate responding is known as the ED50.

Quantitative Data Presentation

The following tables summarize the available quantitative data from drug discrimination studies investigating the generalization between this compound and SSRIs.

Table 1: Generalization of this compound in Citalopram-Trained Rats

Training DrugTraining Dose (Route)Test DrugGeneralizationED50 (mg/kg, i.p.)Reference
Citalopram2.5 mg/kg (i.p.)This compoundFull, dose-dependent0.3[3][4]

Table 2: Discriminative Stimulus Properties of this compound

Training DrugTraining Dose (Route)Test Drugs that Fully GeneralizeTest Drugs that Do Not GeneralizeReference
This compound2.5 mg/kg (i.p.)mCPP (5-HT2C agonist), MK-212 (5-HT2C agonist)BW 723C86 (5-HT2B agonist), DOI (5-HT2A agonist)[1]

Note on Fluoxetine and Sertraline: To date, there is a lack of published, direct drug discrimination studies investigating the generalization of this compound in animals trained to discriminate fluoxetine or sertraline from vehicle. One study found that sertraline failed to substitute for the discriminative stimulus effects of d-amphetamine or pentobarbital (B6593769) in rhesus monkeys, suggesting it does not share subjective effects with these compounds.[5] Establishing a discriminative stimulus with fluoxetine has proven difficult in some studies, potentially due to its long half-life.[6]

Comparison and Discussion

While direct generalization data for fluoxetine and sertraline with this compound are not available, a similar mechanism can be inferred. All SSRIs share the primary mechanism of blocking serotonin reuptake, leading to a widespread increase in synaptic serotonin concentrations. This increased serotonin then acts on a variety of postsynaptic receptors, including the 5-HT2C receptor. Therefore, it is highly probable that the discriminative stimulus effects of fluoxetine and sertraline would also be mediated, in part, by the activation of 5-HT2C receptors, and that this compound would, to some extent, generalize to these SSRIs as well. However, the degree of generalization and the ED50 values might differ due to variations in the pharmacokinetic and pharmacodynamic profiles of the different SSRIs.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways underlying the discriminative stimulus effects of this compound and SSRIs.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake HT2C_receptor 5-HT2C Receptor Serotonin_synapse->HT2C_receptor Activates Other_receptors Other 5-HT Receptors Serotonin_synapse->Other_receptors Activates Downstream_effects Downstream Signaling (e.g., PLC, IP3, DAG) HT2C_receptor->Downstream_effects Other_receptors->Downstream_effects Discriminative_stimulus Discriminative Stimulus Downstream_effects->Discriminative_stimulus SSRI SSRI SSRI->SERT Blocks

Caption: Mechanism of action for the discriminative stimulus of SSRIs.

Ro600175_Mechanism cluster_postsynaptic Postsynaptic Neuron HT2C_receptor 5-HT2C Receptor Downstream_effects Downstream Signaling (e.g., PLC, IP3, DAG) HT2C_receptor->Downstream_effects Discriminative_stimulus Discriminative Stimulus Downstream_effects->Discriminative_stimulus Ro600175 This compound Ro600175->HT2C_receptor Directly Activates

Caption: Mechanism of action for the discriminative stimulus of this compound.

Experimental Workflow

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase start Animal Shaping (Lever Press for Food) training_cycle Discrimination Training (Drug vs. Vehicle) start->training_cycle criterion Training Criterion Met (>80% correct responding) training_cycle->criterion Repeat test_drug Administer Test Drug (e.g., this compound or SSRI) criterion->test_drug generalization_test Generalization Test Session (Measure % Drug-Lever Responding) test_drug->generalization_test data_analysis Data Analysis (Dose-Response Curve, ED50) generalization_test->data_analysis drug_admin Drug Administration drug_admin->training_cycle vehicle_admin Vehicle Administration vehicle_admin->training_cycle

Caption: Workflow for a typical drug discrimination experiment.

Conclusion

The generalization of the selective 5-HT2C agonist this compound to the discriminative stimulus cue of the SSRI citalopram provides strong evidence for the involvement of 5-HT2C receptors in mediating the subjective effects of this class of antidepressants. While direct experimental data for other SSRIs like fluoxetine and sertraline are lacking, their shared primary mechanism of action suggests a similar, though potentially quantitatively different, role for the 5-HT2C receptor in their discriminative stimulus properties. Further research is warranted to directly compare the generalization of this compound across a broader range of SSRIs to elucidate the nuanced contributions of the 5-HT2C receptor to their subjective effects. This knowledge is critical for the rational design of novel antidepressants with improved efficacy and side-effect profiles.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Ro60-0175 Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of Ro60-0175, a potent and selective serotonin (B10506) 5-HT2C receptor agonist. The accurate assessment of enantiomeric composition is critical in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document outlines the most relevant analytical techniques, presents detailed experimental protocols based on methods for structurally similar compounds, and offers quantitative data to aid in method selection and implementation.

Introduction to this compound and the Importance of Chiral Purity

This compound, chemically known as (S)-2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, is a chiral compound that has been instrumental in neuroscience research for its selective agonist activity at the 5-HT2C receptor. This receptor is implicated in various physiological processes, including mood, appetite, and cognition, making it a target for therapeutic interventions for obesity, depression, and other central nervous system disorders. As with many chiral drugs, the biological activity of this compound resides primarily in one enantiomer. Therefore, robust analytical methods are essential to quantify the enantiomeric excess (e.e.) and ensure the quality and consistency of this compound samples used in research and development.

Comparison of Key Analytical Methods

The determination of enantiomeric purity is most commonly achieved using chromatographic and spectroscopic techniques. The primary methods applicable to this compound include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, speed, and cost.

Method Principle Advantages Disadvantages Typical Performance Metrics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and reproducibility; well-established and widely available; suitable for preparative scale.Method development can be time-consuming and expensive due to the cost of chiral columns; may require derivatization for some analytes.Resolution (Rs): > 1.5 for baseline separationLimit of Quantification (LOQ): Typically in the low ng/mL rangePrecision (RSD): < 2%
Chiral CE Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.High separation efficiency; low sample and reagent consumption; rapid method development.Lower loading capacity compared to HPLC; sensitivity can be lower without specialized detectors.Resolution (Rs): > 2.0Limit of Detection (LOD): Typically in the low µg/mL rangeMigration Time: < 15 minutes
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.Non-destructive; provides structural information; no separation required.Lower sensitivity compared to chromatographic methods; may require specialized and expensive chiral reagents; quantification can be less precise.Enantiomeric Excess (e.e.) Accuracy: ±1-2%Limit of Detection for Minor Enantiomer: ~1-5%

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate quantification of enantiomeric purity. The selection of the chiral stationary phase is critical and is typically determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines.

Proposed HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are good starting points for screening.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, often with a basic additive to improve peak shape for amines.

    • Example: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm (based on the indole (B1671886) chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation Parameters (Expected):

Parameter Acceptance Criteria
Specificity Baseline resolution of enantiomers (Rs > 1.5)
Linearity Correlation coefficient (r²) > 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) RSD < 2.0%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Chiral Capillary Electrophoresis (CE)

Chiral CE offers a high-efficiency alternative to HPLC, particularly for polar and ionizable compounds like this compound. Cyclodextrins are commonly used as chiral selectors in the background electrolyte.

Proposed CE Method:

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector.

    • Chiral Selector: 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Applied Voltage: +20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm or 280 nm.

  • Sample Preparation: Dissolve the this compound sample in water or the BGE to a concentration of 0.1-0.5 mg/mL.

NMR Spectroscopy

NMR spectroscopy using a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to separate signals in the NMR spectrum.

Proposed NMR Method:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).

  • Procedure:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Identify a proton signal (e.g., the methyl protons or a proton near the chiral center) that shows splitting into two distinct signals corresponding to the two enantiomers.

    • Integrate the two signals to determine the enantiomeric ratio.

Visualizations

Signaling Pathway of 5-HT2C Receptor Agonists

This compound exerts its effects by activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro60_0175 This compound Receptor 5-HT2C Receptor Ro60_0175->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Canonical 5-HT2C receptor signaling pathway.

Experimental Workflow for Enantiomeric Purity Assessment

The general workflow for assessing the enantiomeric purity of a pharmaceutical sample like this compound involves several key steps, from sample preparation to data analysis and reporting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Method_Selection Method Selection (HPLC, CE, or NMR) Dilution->Method_Selection Instrumentation Instrument Setup & Equilibration Method_Selection->Instrumentation Injection Sample Injection/ Analysis Instrumentation->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration/ Signal Quantification Data_Acquisition->Peak_Integration Calculation Calculation of Enantiomeric Purity/%e.e. Peak_Integration->Calculation Report Final Report Generation Calculation->Report

General workflow for enantiomeric purity analysis.

Disclaimer: The experimental protocols provided are proposed methods based on the analysis of structurally similar compounds and may require optimization for this compound. It is recommended to perform method development and validation studies to ensure suitability for the intended purpose.

A Comparative Guide to the Binding Kinetics of 5-HT2C Receptor Agonists: Ro60-0175 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Ro60-0175, WAY-161503, and Lorcaserin at human 5-HT2 receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinity (Ki, nM) at Human 5-HT2 Receptor Subtypes

Compound5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)Selectivity (Fold) 5-HT2C vs 5-HT2ASelectivity (Fold) 5-HT2C vs 5-HT2B
This compound ~1 - 19[1][2]~32[2]~0.91 - 2.4[3]~1.7 - 32~0.4 - 2.6
WAY-161503 ~3.3 - 4[4][5]~18[4]~60[4]~4.5 - 5.5~15 - 18.2
Lorcaserin ~15[6][7]~112 - 266[8]~174 - 1560[8]~7.5 - 17.7~11.6 - 104

Table 2: Functional Potency (EC50, nM) at Human 5-HT2 Receptor Subtypes

CompoundAssay5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)
This compound Calcium Mobilization32 - 52[3]400 - 447[3]0.91 - 2.4[3]
WAY-161503 Calcium Mobilization0.8[4]7[4]1.8[4]
Inositol Phosphate8.5[4]802[4]6.9[4]
Lorcaserin Inositol PhosphateNot AvailableNot AvailableNot Available

Understanding Receptor Residence Time

Receptor residence time, the duration a ligand remains bound to its target, is a critical parameter in pharmacology that can significantly influence a drug's efficacy and duration of action. It is determined by the dissociation rate constant (koff), with a slower koff indicating a longer residence time. Unfortunately, specific koff values for this compound, WAY-161503, and Lorcaserin at the 5-HT2C receptor are not available in the reviewed literature. The determination of this kinetic parameter would provide a more complete understanding of the pharmacodynamic profiles of these compounds.

Experimental Methodologies

The data presented in this guide were primarily obtained through two key in vitro experimental techniques:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Functional Assays (Calcium Mobilization and Inositol Phosphate Accumulation): These assays measure the cellular response following receptor activation by an agonist, providing a measure of the compound's potency (EC50) and efficacy.

Below are detailed protocols for these experiments.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.

Materials:

  • Cell membranes expressing the human 5-HT2C receptor.

  • Radioligand (e.g., [³H]mesulergine).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing 5-HT2C receptor incubation Incubate membranes with radioligand and test compound prep_membranes->incubation prep_ligands Prepare radioligand and test compound solutions prep_ligands->incubation filtration Separate bound and free ligand by rapid filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing quantification Quantify radioactivity with scintillation counter washing->quantification calc_ic50 Determine IC50 value from competition binding curve quantification->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay Protocol

Objective: To determine the functional potency (EC50) of a test compound at the 5-HT2C receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compound (e.g., this compound).

  • Fluorometric imaging plate reader (FLIPR).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses.

G 5-HT2C Receptor Signaling Pathway agonist 5-HT2C Agonist (e.g., this compound) receptor 5-HT2C Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

References

A Comparative Analysis of Ro60-0175 and DOI on Head-Twitch Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of serotonergic compounds on rodent head-twitch response (HTR) is crucial for preclinical assessment of potential psychedelic and psychiatric therapeutics. This guide provides an objective comparison of the effects of the 5-HT2A receptor agonist (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and the 5-HT2C receptor agonist Ro60-0175 on this key behavioral proxy.

The head-twitch response in rodents is a rapid, side-to-side head movement robustly induced by serotonergic psychedelics and is widely accepted as a behavioral model for 5-HT2A receptor activation.[1] DOI, a classic psychedelic agent, is a potent agonist at 5-HT2A receptors and reliably elicits the HTR. In contrast, this compound is a selective and potent agonist of the 5-HT2C receptor. This comparative analysis delves into their individual and interactive effects on the HTR, supported by experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the dose-dependent effects of DOI on the induction of the head-twitch response and the inhibitory effect of this compound on DOI-induced HTR in NIH Swiss mice. Data is adapted from Fantegrossi et al., 2010.

CompoundDose (mg/kg)Effect on Head-Twitch Response (Mean Twitches ± SEM)
DOI Saline0 ± 0
0.1~2 ± 1
0.3~10 ± 2
1.0 ~22 ± 3 (Peak Response)
3.0~15 ± 3
10.0~5 ± 2
This compound (pretreatment) + DOI (1.0 mg/kg) Saline + DOI~22 ± 3
3.0 + DOI~12 ± 2
10.0 + DOI~5 ± 1
30.0 + DOI ~2 ± 1 (Maximal Inhibition)

Experimental Protocols

The data presented above was generated using a standardized head-twitch response assay. The following is a detailed methodology representative of such experiments.

Animals: Male NIH Swiss mice, weighing between 20-30g, are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

Drug Preparation and Administration: (±)-DOI hydrochloride and this compound are dissolved in sterile 0.9% saline. All drugs are administered via intraperitoneal (i.p.) injection in a volume of 10 ml/kg body weight. In interaction studies, this compound is administered 15 minutes prior to the injection of DOI.

Head-Twitch Response (HTR) Assessment: Immediately following the final drug administration, mice are placed individually into a clear cylindrical observation chamber. The number of head twitches is then recorded for a period of 10 to 30 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming behavior. For more precise and automated quantification, a small magnet can be surgically implanted on the skull of the mouse, and the head twitches are recorded by a magnetometer coil surrounding the observation chamber.[2][3]

Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Data are typically expressed as the mean number of head twitches ± the standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way or two-way ANOVA, followed by post-hoc tests for multiple comparisons.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved and the general workflow of a head-twitch response experiment.

G cluster_DOI DOI Pathway cluster_Ro60 This compound Pathway DOI DOI HTR_Induction Head-Twitch Response DOI->HTR_Induction Activates 5-HT2A Receptor HTR_Inhibition Inhibition of Head-Twitch Response Ro60 This compound Ro60->HTR_Induction Ro60->HTR_Inhibition Activates 5-HT2C Receptor

Interaction of DOI and this compound on Head-Twitch Response.

G cluster_workflow Experimental Workflow start Acclimatize Animals drug_prep Prepare Drug Solutions start->drug_prep pretreatment Administer this compound (or Vehicle) drug_prep->pretreatment treatment Administer DOI (or Vehicle) pretreatment->treatment observation Record Head-Twitches (10-30 min) treatment->observation data_analysis Analyze Data and Determine Statistical Significance observation->data_analysis end Conclusion data_analysis->end

General workflow for a head-twitch response experiment.

Conclusive Summary

The experimental evidence robustly demonstrates that DOI induces a dose-dependent head-twitch response in mice, with a characteristic inverted U-shaped dose-response curve.[1] This effect is primarily mediated by the activation of 5-HT2A receptors. Conversely, this compound, a selective 5-HT2C receptor agonist, does not induce HTR when administered alone.[4] Instead, it dose-dependently inhibits the HTR induced by DOI.[5][6] This inhibitory action is attributed to the activation of 5-HT2C receptors, which appear to exert a modulatory and opposing effect on the 5-HT2A-mediated HTR. These findings underscore the critical and distinct roles of the 5-HT2A and 5-HT2C receptor subtypes in modulating this behavior, providing a valuable framework for the development of novel therapeutics targeting the serotonin (B10506) system.

References

Validating the Sedative-Like Profile of Ro60-0175: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 5-HT2C receptor agonist Ro60-0175 with other relevant compounds, focusing on its sedative-like properties. The information presented is supported by experimental data to assist in the evaluation and application of this compound in a research setting.

Comparative Analysis of Sedative-Like Effects

The sedative properties of this compound are primarily characterized by a reduction in spontaneous locomotor activity, an effect consistently observed in rodent models. This hypolocomotion is mediated through the activation of serotonin (B10506) 5-HT2C receptors. The following tables summarize the quantitative data from studies assessing the impact of this compound and comparator compounds on locomotor activity.

Table 1: Comparison of Potency at 5-HT2 Receptors

Compound5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B EC50 (nM)Primary Sedative-Like Effect
This compound 32 - 52400 - 4470.91 - 2.4Hypolocomotion
WAY-161503 0.8 - 127 - 8021.8 - 6.9Decreased locomotor activity
Lorcaserin ~15-30 (Ki)--Reduced locomotor activity
mCPP 110--Hypolocomotion

Table 2: In Vivo Sedative-Like Effects on Locomotor Activity

CompoundSpeciesDose Range (mg/kg)RouteObserved Effect on Locomotor Activity
This compound Rat> 0.5s.c.Induction of hypolocomotion.[1][2]
Rat1 and 3s.c.Suppression of locomotion and social interaction.[1][2]
WAY-161503 Rat1.0s.c.Decreased baseline and nicotine-induced locomotor activity.[3]
Lorcaserin Mouse3i.p.Significantly reduced locomotor activity.[4]
Rat1-3s.c.Dose-related decrease in total distance travelled.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's sedative-like profile are provided below.

Open Field Test

This assay is a common method to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in movement is indicative of a sedative effect.

Apparatus:

  • A square or circular arena (e.g., 40 x 40 x 30 cm) constructed from a non-porous material.

  • An overhead video camera linked to a computer equipped with tracking software.

Procedure:

  • Acclimatization: Animals are housed in the testing facility for a minimum of one week prior to the experiment to adapt to the new environment.

  • Habituation: To minimize handling-induced stress, animals are handled by the experimenter for several days leading up to the test.

  • Drug Administration: this compound or a vehicle control is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, 30 minutes before the test.

  • Test Initiation: The animal is gently placed in the center of the open field arena.

  • Recording: The animal's activity is recorded for a predetermined duration, usually 15-30 minutes.

  • Data Analysis: The tracking software is used to quantify parameters such as total distance traveled, velocity, and time spent in different zones of the arena (e.g., center vs. periphery). A significant decrease in total distance traveled and velocity is indicative of sedation.

  • Cleaning: The apparatus is thoroughly cleaned with 70% ethanol (B145695) between each trial to remove any olfactory cues.

Geller-Seifter Conflict Test

This operant conditioning paradigm is used to screen for anxiolytic and sedative drug effects. The test creates a conflict between a reward (food) and a punishment (mild electric shock).

Apparatus:

  • An operant conditioning chamber equipped with a lever, a food dispenser, a grid floor capable of delivering a mild electric shock, and a cue light/tone generator.

Procedure:

  • Training: Food-deprived rats are trained to press a lever to receive a food reward.

  • Conflict Introduction: Once the lever-pressing behavior is established, a conflict component is introduced. During specific periods, indicated by a cue (e.g., a light or tone), each lever press results in both a food reward and a mild, brief electric shock to the feet.

  • Drug Administration: Animals are administered this compound or a vehicle control prior to the test session.

  • Testing: The number of lever presses during both the non-punished and punished (conflict) periods are recorded.

  • Data Analysis: Anxiolytic drugs typically increase the number of lever presses during the punished periods. In contrast, this compound has been shown to decrease responding in both punished and unpunished periods at doses of 0.3 and 1 mg/kg (s.c.), a profile that is consistent with sedation rather than anxiolysis.[2]

Rotarod Test

This test is used to assess motor coordination and balance. While not a direct measure of sedation, it can help differentiate between general sedative effects (reduced activity) and specific motor impairment.

Apparatus:

  • A rotating rod, typically with adjustable speed. The apparatus has dividers to create individual lanes for multiple animals.

Procedure:

  • Acclimatization: Mice are acclimated to the testing room for at least 30 minutes before the test.

  • Training (optional but recommended): Animals are given a brief training session on the rotarod at a low, constant speed to familiarize them with the apparatus.

  • Drug Administration: The test compound or vehicle is administered at a set time before the test.

  • Testing: The animal is placed on the rotating rod, which then begins to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: The latency to fall from the rod is recorded. The trial ends when the animal falls off or after a predetermined cut-off time.

  • Data Analysis: A decrease in the latency to fall can indicate motor impairment.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes related to the evaluation of this compound.

G cluster_0 Experimental Workflow: Sedative Profile Assessment acclimatization Animal Acclimatization (1 week) handling Habituation Handling (several days) acclimatization->handling drug_admin Drug Administration (this compound or Vehicle) handling->drug_admin open_field Open Field Test (Locomotor Activity) drug_admin->open_field geller_seifter Geller-Seifter Test (Conflict Behavior) drug_admin->geller_seifter rotarod Rotarod Test (Motor Coordination) drug_admin->rotarod data_analysis Data Analysis open_field->data_analysis geller_seifter->data_analysis rotarod->data_analysis interpretation Interpretation of Sedative-like Profile data_analysis->interpretation

Experimental Workflow for Assessing Sedative-Like Profiles.

G Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Agonist Binding Gq11 Gq/11 Protein HTR2C->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Neuronal Effects Ca_release->Downstream PKC->Downstream Sedation Sedation / Hypolocomotion Downstream->Sedation

Signaling Pathway of this compound Leading to Sedation.

G cluster_Ro60 This compound cluster_WAY WAY-161503 cluster_Lorcaserin Lorcaserin Ro60 This compound Ro60_HT2C 5-HT2C Ro60->Ro60_HT2C High Potency Ro60_HT2B 5-HT2B Ro60->Ro60_HT2B High Potency Ro60_HT2A 5-HT2A (Lower Affinity) Ro60->Ro60_HT2A WAY WAY-161503 WAY_HT2C 5-HT2C WAY->WAY_HT2C High Potency WAY_HT2A 5-HT2A WAY->WAY_HT2A WAY_HT2B 5-HT2B WAY->WAY_HT2B Lorc Lorcaserin Lorc_HT2C 5-HT2C (Selective) Lorc->Lorc_HT2C

Comparison of Receptor Binding Profiles.

References

A Comparative Analysis of Ro60-0175 and Traditional Antidepressants in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel 5-HT2C receptor agonist, Ro60-0175, and traditional antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), in established animal models of depression and anxiety. The following sections detail the distinct mechanisms of action, comparative efficacy in key behavioral paradigms, and the underlying experimental protocols.

Note to the Reader: Direct head-to-head comparative studies of this compound and traditional antidepressants in the same preclinical trials are limited in the available scientific literature. Therefore, the quantitative data presented in this guide are synthesized from separate studies. This approach provides a valuable comparative overview, but it is important to consider the potential for inter-study variability.

Mechanism of Action: A Tale of Two Pathways

Traditional antidepressants, including SSRIs (e.g., fluoxetine) and TCAs (e.g., imipramine), primarily function by blocking the reuptake of monoamine neurotransmitters, such as serotonin and norepinephrine, from the synaptic cleft.[1] This action increases the extracellular concentration of these neurotransmitters, leading to enhanced postsynaptic receptor signaling.[1] The therapeutic effects of these drugs are believed to arise from downstream adaptations to this initial neurochemical change, including alterations in receptor sensitivity and gene expression.[2][3]

In contrast, this compound acts as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[4] Activation of this G-protein coupled receptor initiates a distinct signaling cascade, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) phosphates and calcium.[5][6] This signaling pathway modulates the activity of various neuronal circuits implicated in mood and anxiety.

Comparative Efficacy in Animal Models

The following tables summarize the effects of this compound and traditional antidepressants in three widely used animal models for assessing antidepressant and anxiolytic activity: the Forced Swim Test, the Elevated Plus Maze, and the Novelty-Suppressed Feeding Test.

Forced Swim Test (FST)

The FST is a behavioral despair model used to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.

CompoundSpeciesDose Range (mg/kg)Effect on Immobility TimeCitation(s)
This compound Rat1 - 3Data not available in direct FST comparison studies.
Fluoxetine (SSRI) Rat0.5 - 2.0Decreased[7]
Imipramine (TCA) Mouse30Decreased (in high-immobility scoring individuals)[8]
Elevated Plus Maze (EPM)

The EPM is a model of anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

CompoundSpeciesDose Range (mg/kg)Effect on Time in Open ArmsCitation(s)
This compound Rat1 - 3No significant anxiolytic-like response; sedative effects observed at higher doses.[4]
Imipramine (TCA) Mouse10No significant effect on time in open arms.[9]
Fluoxetine (SSRI) Mouse10 - 20Chronic treatment may increase open arm time, while acute treatment can be anxiogenic.
Novelty-Suppressed Feeding (NSF) Test

The NSF test assesses anxiety and the effects of chronic antidepressant treatment. A decrease in the latency to begin eating in a novel environment suggests anxiolytic and antidepressant-like effects.[10][11]

CompoundSpeciesDose Range (mg/kg)Effect on Latency to FeedCitation(s)
This compound Rat3Increased latency to the first meal.[12]
Fluoxetine (SSRI) Mouse18 (chronic)Decreased[10]
Imipramine (TCA) MouseNot specifiedDecreased (with chronic treatment)[10]

Experimental Protocols

Forced Swim Test (FST)
  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the water cylinder for a 15-minute period. This session is for habituation and to induce a state of behavioral despair.

    • Test session (Day 2): 24 hours after the pre-test, animals are again placed in the water cylinder for a 5-minute test session.

  • Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session is recorded.[13]

  • Drug Administration: The test compound or vehicle is typically administered at specific time points before the test session (e.g., 60 minutes prior to testing).

Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). The maze consists of two open arms and two closed arms (with high walls).[14]

  • Procedure:

    • Animals are placed in the center of the maze, facing an open arm.

    • They are allowed to freely explore the maze for a 5-minute session.[14]

  • Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.[14]

  • Drug Administration: The test compound or vehicle is administered prior to the test session according to the specific experimental design.

Novelty-Suppressed Feeding (NSF) Test
  • Apparatus: A novel, open-field arena (e.g., a brightly lit box). A single food pellet is placed in the center of the arena.[10]

  • Procedure:

    • Animals are food-deprived for a period of 24 hours prior to the test.[10]

    • Each animal is placed in a corner of the novel arena.

  • Data Collection: The latency to approach and take the first bite of the food pellet is recorded for a set duration (e.g., 10 minutes).[10] Following the test, the amount of food consumed in the home cage is often measured to control for appetite effects.[10]

  • Drug Administration: This test is particularly sensitive to chronic antidepressant treatment, so compounds are often administered over a period of several weeks leading up to the test day.[10]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and traditional antidepressants, as well as a typical experimental workflow for their comparison in animal models.

G Signaling Pathway of this compound (5-HT2C Agonist) Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Gq11 Gq/11 HT2CR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Modulation Modulation of Neuronal Excitability and Neurotransmitter Release Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Caption: Signaling Pathway of this compound.

G Signaling Pathway of Traditional Antidepressants (SSRIs/TCAs) cluster_synapse Synaptic Cleft SSRI_TCA SSRI / TCA SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters SSRI_TCA->SERT_NET Reuptake_Inhibition Reuptake Inhibition SSRI_TCA->Reuptake_Inhibition SERT_NET->Reuptake_Inhibition Increased_5HT_NE Increased Synaptic Serotonin & Norepinephrine Postsynaptic_Receptors Postsynaptic Receptor Activation (e.g., 5-HT1A, Adrenergic) Increased_5HT_NE->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP, BDNF) Postsynaptic_Receptors->Downstream_Signaling Neuronal_Adaptation Long-term Neuronal Adaptations & Therapeutic Effects Downstream_Signaling->Neuronal_Adaptation

Caption: Signaling Pathway of Traditional Antidepressants.

G Experimental Workflow for Antidepressant Screening Animal_Model Select Animal Model (e.g., Mouse, Rat) Grouping Randomly Assign to Treatment Groups: - Vehicle - this compound - Traditional Antidepressant Animal_Model->Grouping Drug_Admin Drug Administration (Acute or Chronic) Grouping->Drug_Admin Behavioral_Testing Behavioral Testing (FST, EPM, or NSF) Drug_Admin->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Comparison Compare Behavioral Outcomes Between Groups Data_Collection->Comparison

Caption: Experimental Workflow for Antidepressant Screening.

References

Confirming 5-HT2C Receptor Mediation of Ro60-0175's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ro60-0175's performance against other alternatives, supported by experimental data, to confirm its effects are mediated by the 5-HT2C receptor.

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a key target in the central nervous system for modulating mood, appetite, and addiction.[1][2] Its efficacy and receptor mediation have been characterized through a variety of in vitro and in vivo studies. This guide synthesizes key findings, presents comparative data, and outlines the experimental protocols used to verify the primary role of the 5-HT2C receptor in the pharmacological effects of this compound.

Comparative Efficacy and Potency

This compound demonstrates high potency at the 5-HT2C receptor, with its functional activity typically observed in the low nanomolar range.[3] Its selectivity is notable when compared to other 5-HT2 receptor subtypes, particularly the 5-HT2A receptor.[3] The following tables summarize the comparative potency and in vivo effects of this compound against other 5-HT2C agonists and the blockade of its effects by selective antagonists.

Table 1: Comparative Potency (EC50, nM) of 5-HT2C Agonists at Human 5-HT2 Receptors
Compound 5-HT2C (nM) 5-HT2A (nM) 5-HT2B (nM)
This compound32 - 52400 - 4470.91 - 2.4
WAY-1615030.8 - 127 - 8021.8 - 6.9
Lorcaserin~15-30 (Ki)--
mCPP110--
Note: EC50 values can vary depending on the specific assay conditions and cell lines used. Data for Lorcaserin's EC50 was not readily available in the initial searches.[3]
Table 2: In Vivo Antagonism of this compound's Effects
Effect of this compound Dose of this compound Antagonist Effect of Antagonist
Discriminative Stimulus2.5 mg/kg, i.p.SB 242,084 (5-HT2C antagonist)Dose-dependently and fully blocked drug selection (ED50 = 0.2 mg/kg, i.p.)[4]
Hypoactivity and Penile Grooming1 mg/kg, s.c.SB242,084 (5-HT2C antagonist)Blocked the hypoactivity and penile grooming.[5]
Reduction in Cocaine Self-Administration0.3-3 mg/kg, s.c.SB242084 (5-HT2C antagonist)Blocked the reduction in cocaine self-administration and reinstatement.[6]
Reduction in Nicotine (B1678760) Reinstatement0.3-0.8 mg/kgSB242084 (5-HT2C antagonist)Blocked the attenuation of reinstatement of nicotine-seeking behavior.[7]
Hypolocomotion>0.5 mg/kg s.c.SB-242084 (5-HT2C antagonist)Reversed the hypolocomotion effect.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs.

  • Animals: Male Wistar rats are typically used.[4]

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Rats are trained to press one lever after an injection of the drug (e.g., this compound, 2.5 mg/kg, i.p.) and another lever after a vehicle injection to receive a food reward (e.g., food-reinforced, Fixed-Ratio 10 schedule).[4] Training continues until rats reliably discriminate between the drug and vehicle.[4]

  • Testing: Once trained, generalization tests are conducted with other agonists to see if they produce the same subjective effect (i.e., cause the rat to press the drug-appropriate lever). Antagonist tests involve pre-treating the animals with an antagonist before administering this compound to see if the discriminative stimulus is blocked.[4]

Locomotor Activity Assessment

This experiment measures the motor activity of rodents to assess the sedative or stimulant effects of a compound.

  • Animals: Male rats are used.[5]

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure: Rats are habituated to the testing room before the experiment. On the test day, animals are injected with the vehicle, this compound alone, an antagonist alone, or an antagonist followed by this compound.[5] Locomotor activity is then recorded for a set period (e.g., 60 minutes).[5]

  • Data Analysis: The total distance traveled, number of movements, and time spent mobile are quantified and compared across treatment groups.

Cocaine Self-Administration and Reinstatement

This model is used to study the reinforcing effects of drugs of abuse and the motivation to seek drugs.

  • Animals: Male Long-Evans rats are surgically implanted with intravenous catheters.[6]

  • Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump for drug delivery.

  • Self-Administration Training: Rats learn to press a lever to receive an infusion of cocaine (e.g., 0.25 mg/infusion) on a fixed-ratio or progressive-ratio schedule.[6]

  • Extinction and Reinstatement: After stable self-administration is achieved, lever pressing no longer results in cocaine infusion (extinction). Once responding decreases, reinstatement of drug-seeking behavior is triggered by a drug prime, a stressor (e.g., yohimbine), or drug-associated cues.[6]

  • Pharmacological Testing: The effects of this compound, with or without a 5-HT2C antagonist, on cocaine self-administration and reinstatement are evaluated.[6]

Visualizing the Mechanisms

Diagrams illustrating the signaling pathways and experimental logic provide a clear framework for understanding the mediation of this compound's effects.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ro60_0175 This compound HT2CR 5-HT2C Receptor Ro60_0175->HT2CR Binds to Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2C Receptor Signaling Pathway.

G cluster_hypothesis Hypothesis cluster_exp Experimental Design cluster_obs Observation cluster_conc Conclusion Hypo This compound effects are mediated by the 5-HT2C receptor Ro_admin Administer this compound Effect_obs Behavioral/Physiological Effect Observed Ro_admin->Effect_obs Antagonist_pretreatment Pre-treat with 5-HT2C Antagonist (e.g., SB242,084) Ro_after_antagonist Administer this compound Antagonist_pretreatment->Ro_after_antagonist Effect_blocked Effect is Blocked or Attenuated Ro_after_antagonist->Effect_blocked Conclusion Hypothesis Confirmed: Effects are 5-HT2C receptor-mediated Effect_blocked->Conclusion

Caption: Experimental Logic for Receptor Mediation.

Unmasking Other Receptor Effects

Interestingly, in the absence of functional 5-HT2C receptors, either through pharmacological blockade with an antagonist or in knockout mice, this compound can produce paradoxical effects, such as hyperactivity.[5][9] This is thought to be due to the "unmasking" of its effects at other serotonin receptors, for which it has a lower affinity, such as the 5-HT2A and 5-HT2B receptors.[5][9] These findings further solidify the primary role of the 5-HT2C receptor in the typical behavioral effects of this compound, as its characteristic profile is absent when this receptor is not available.

References

Safety Operating Guide

Safe Disposal of Ro60-0175: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Ro60-0175, a potent and selective 5-HT2C receptor agonist. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection, as this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular FormulaC11H12ClFN2 • C4H4O4
Molecular Weight342.75 g/mol [1]
AppearanceCrystalline solid[1]
SolubilitySoluble in DMSO[1]
Storage4°C, protect from light[1]
Purity≥98%[1]
Hazard Classification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The following procedure is designed to minimize exposure risk and prevent environmental contamination during the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator is necessary, particularly when handling the powder form, to prevent dust inhalation.[1]

Step 2: Waste Collection

All materials that have come into contact with this compound must be collected and treated as hazardous waste. This includes unused product, empty containers, and disposable laboratory equipment.

  • Solid Waste: Collect all solid materials in a designated, clearly labeled, and sealed container.[1]

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and labeled waste container.[1] Environmental release must be strictly avoided.[1]

Step 3: Final Disposal

This compound and any contaminated materials are to be disposed of as hazardous waste.

  • Approved Waste Disposal Facility: The collected waste must be transported to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in general waste streams.[1]

  • Environmental Precautions: Given its high toxicity to aquatic organisms, preventing the release of this compound into the environment is of paramount importance.[1] Any spills must be collected and contained immediately.[1]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_waste Waste Streams cluster_disposal Disposal Phase A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Handle this compound B->C D Segregate Waste C->D E Solid Waste D->E F Liquid Waste D->F G Label & Seal Waste Containers E->G F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Pickup by Approved Waste Disposal Service H->I J Document Disposal Record I->J K Disposed Safely

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Ro60-0175

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of Ro60-0175, a potent psychoactive research chemical. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers detailed, step-by-step instructions to address key operational questions, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Essential Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier to exposure. The following PPE is mandatory when handling this compound, particularly in its powdered form.

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon suspected contamination.Prevents dermal absorption, which is a primary route of exposure. Double-gloving provides an additional layer of protection against tears or permeation.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects against splashes of solutions or accidental aerosolization of the powder.
Body Protection A disposable, polyethylene-coated gown with long sleeves and a back closure.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form to prevent inhalation of airborne particles.
Foot Protection Disposable, skid-resistant shoe covers.Prevents the tracking of contaminants out of the designated work area.
Engineering Controls

All handling of this compound powder (e.g., weighing, preparing solutions) must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

Receiving and Storage
  • Verification: Upon receipt, verify the container label matches the order information. Inspect the container for any damage or leaks.

  • Storage: Store this compound in a designated, locked, and well-ventilated storage area away from incompatible materials. The compound should be protected from light.

  • Temperature: Maintain storage at 4°C.

Weighing and Solution Preparation
  • Designated Area: Conduct all weighing and solution preparation in a designated area within a chemical fume hood.

  • Don PPE: Before handling, don the complete set of mandatory PPE as outlined in the table above.

  • Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper. Carefully transfer the desired amount of this compound powder.

  • Solution Preparation: this compound is soluble in DMSO. Slowly add the solvent to the powder to avoid splashing. Ensure the solution is fully dissolved before use.

  • Cleaning: After use, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent. Dispose of all contaminated disposables as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound is considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, gowns, shoe covers, weigh papers, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste:

    • Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.

Final Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Storage: Store hazardous waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₂ClFN₂ • C₄H₄O₄
Molecular Weight 342.75 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility Soluble in DMSO
Storage Temperature 4°C

Visual Workflow and Decision Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows for handling and PPE selection.

Ro60_0175_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Powder Weigh this compound Powder Prepare_Work_Area->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose End End Dispose->End Start Start Start->Don_PPE PPE_Selection_Logic cluster_ppe Required Personal Protective Equipment Start Handling this compound? Gloves Double Nitrile Gloves Start->Gloves Yes Gown Coated Gown Start->Gown Yes Eye_Protection Safety Goggles/Face Shield Start->Eye_Protection Yes Respiratory N95 Respirator (if powder) Start->Respiratory Yes

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。